4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
Description
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Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2/c1-19-23(17-25)26-18-27(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHFSTCSFJWTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453226 | |
| Record name | 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106147-85-7 | |
| Record name | 4-(Chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106147-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information is presented to facilitate a deeper understanding of this compound's characteristics and its utility as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Properties
This compound is a substituted imidazole derivative characterized by the presence of a bulky trityl protecting group on one of the nitrogen atoms of the imidazole ring, a methyl group at the 5-position, and a reactive chloromethyl group at the 4-position.
Structure and Identification
-
IUPAC Name: 4-(Chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole
-
CAS Number: 106147-85-7[1]
-
Molecular Formula: C₂₄H₂₁ClN₂[2]
-
Molecular Weight: 372.89 g/mol [2]
-
Canonical SMILES: CC1=C(CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Cl
-
InChI Key: ADCUCAMWCWNHJA-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available, experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₁ClN₂ | [2] |
| Molecular Weight | 372.89 g/mol | [2] |
| Appearance | Solid (form) | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available |
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step process, starting from a simpler imidazole precursor. The key steps generally include the protection of the imidazole nitrogen with a trityl group, followed by hydroxymethylation and subsequent chlorination.
General Synthetic Approach
A plausible synthetic pathway for this compound is outlined below. This is a generalized scheme based on common organic synthesis methodologies for similar compounds.
References
An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
CAS Number: 106147-85-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of specific data for this exact compound, this guide leverages information on closely related structures and general synthetic methodologies to provide a thorough and practical resource.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, the expected properties can be inferred from its constituent parts: the 4-methyl-5-(chloromethyl)imidazole core and the N-trityl protecting group. The trityl group, being large and lipophilic, will significantly influence the solubility and crystalline nature of the compound.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound | Representative Data for Related Compounds |
| CAS Number | 106147-85-7 | 103057-10-9 (4-(Chloromethyl)-1-trityl-1H-imidazole) |
| Molecular Formula | C₂₄H₂₁ClN₂ | C₂₃H₁₉ClN₂ (4-(Chloromethyl)-1-trityl-1H-imidazole) |
| Molecular Weight | 372.89 g/mol | 358.86 g/mol (4-(Chloromethyl)-1-trityl-1H-imidazole) |
| Appearance | Expected to be a solid | Solid |
| Melting Point | Not available | Not available |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water. | Soluble in organic solvents. |
Table 2: Representative Spectral Data of Trityl-Imidazole Derivatives
| Technique | Representative Chemical Shifts (ppm) or m/z |
| ¹H NMR (CDCl₃) | δ ~7.1-7.5 (m, 15H, Trityl-H), δ ~7.0-7.8 (s, 1H, Imidazole C2-H), δ ~4.5 (s, 2H, -CH₂Cl), δ ~2.2 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~142 (Trityl quat-C), δ ~127-130 (Trityl-C), δ ~120-140 (Imidazole-C), δ ~75 (Trityl-C), δ ~35 (-CH₂Cl), δ ~10 (-CH₃) |
| Mass Spec (m/z) | Expected [M+H]⁺ at 373.14 |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached in a two-step process starting from 4(or 5)-methyl-1H-imidazole. The bulky trityl group is typically introduced first to protect the imidazole nitrogen, followed by chloromethylation.
Step 1: N-Tritylation of 4-methyl-1H-imidazole
The trityl group serves as a robust protecting group for the imidazole nitrogen, preventing side reactions in subsequent steps.[1] Its steric bulk can also direct substitution to a specific position on the imidazole ring.
Experimental Protocol: General Procedure for N-Tritylation of Imidazole [2]
-
Dissolution: Dissolve 4-methyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq) to the solution and stir.
-
Trityl Chloride Addition: Slowly add a solution of trityl chloride (TrCl) (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with deionized water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 4-methyl-1-trityl-1H-imidazole.
Figure 1. Workflow for the N-tritylation of 4-methyl-1H-imidazole.
Step 2: Chloromethylation of 4-methyl-1-trityl-1H-imidazole
Chloromethylation introduces the reactive chloromethyl group onto the imidazole ring. This functional group is a valuable handle for further synthetic transformations.
Experimental Protocol: General Procedure for Chloromethylation of Imidazoles [3]
-
Reagent Preparation: In a reaction vessel, dissolve 4-methyl-1-trityl-1H-imidazole (1.0 eq) in a suitable solvent such as concentrated aqueous hydrochloric acid.
-
Formaldehyde Addition: Add an aqueous solution of formaldehyde (1.0-1.5 eq) to the mixture.
-
Heating: Heat the reaction mixture to a temperature between 50°C and 110°C. The reaction can be carried out under atmospheric pressure or in a sealed vessel. If under atmospheric pressure, it can be advantageous to bubble HCl gas through the mixture.
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, neutralize the mixture and extract with an organic solvent.
-
Purification: Wash the collected solid or the organic extract, dry, and purify by recrystallization or column chromatography to yield this compound.
Figure 2. Workflow for the chloromethylation of 4-methyl-1-trityl-1H-imidazole.
Role in Drug Development and Signaling Pathways
The imidazole moiety is a common scaffold in many biologically active compounds and approved drugs.[4] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component for interacting with biological targets.[4] Imidazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[4][5]
The introduction of a chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the facile attachment of this imidazole derivative to other molecules. This makes this compound a potentially valuable building block in the synthesis of more complex pharmaceutical agents.
Imidazole-based compounds have been shown to modulate various signaling pathways, particularly in the context of cancer.[6] For instance, they can act as inhibitors of key enzymes like kinases, which are often dysregulated in cancer cells.[6]
Figure 3. Potential mechanism of action for imidazole-based kinase inhibitors.
Safety and Handling
Specific safety data for this compound is not available. However, based on the functional groups present, appropriate precautions should be taken. Chloromethyl ethers and related compounds are often alkylating agents and should be handled as potential irritants and with care to avoid inhalation, ingestion, and skin contact. The trityl group itself is not considered highly toxic. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable, albeit not extensively characterized, building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis is achievable through standard organic transformations, and its reactive chloromethyl group allows for its incorporation into a wide array of more complex molecules. The imidazole core suggests potential biological activity, making this compound and its derivatives interesting targets for future drug discovery and development efforts. Researchers working with this compound should rely on the general principles of handling protected imidazoles and chloromethylated compounds to ensure safe and effective use.
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. benchchem.com [benchchem.com]
- 3. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
In-Depth Technical Guide: Molecular Weight of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the molecular weight and composition of the chemical compound 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole.
Compound Identification
-
Systematic Name: this compound
-
Molecular Formula: C₂₄H₂₁ClN₂[1]
-
CAS Number: 106147-85-7
Quantitative Data: Molecular Weight
The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions, and quantitative analysis.
| Property | Value |
| Molecular Formula | C₂₄H₂₁ClN₂ |
| Molecular Weight | 372.89 g/mol |
This molecular weight is calculated based on the sum of the atomic weights of its constituent atoms. The standard atomic weights used are approximately:
-
Carbon (C): 12.011 u
Structural Representation
A visual representation of the chemical structure of this compound is provided below to illustrate the arrangement of atoms and functional groups.
Caption: Chemical structure of this compound.
Disclaimer: This document is intended for informational purposes for a technical audience. The data presented is based on publicly available chemical information. Researchers should always verify data with their own experimental results or through certified reference materials.
References
- 1. 106147-85-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. quora.com [quora.com]
- 3. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 4. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 5. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole, a key intermediate in pharmaceutical and materials science research. This document details its chemical structure, properties, synthesis, and potential applications, offering valuable insights for professionals in drug discovery and organic synthesis.
Chemical Structure and Properties
This compound is a substituted imidazole derivative featuring a chloromethyl group at the 4-position, a methyl group at the 5-position, and a bulky trityl (triphenylmethyl) protecting group on one of the imidazole nitrogen atoms. The trityl group provides steric hindrance, which can direct further reactions and enhance the solubility of the molecule in organic solvents.
The structural representation of this compound is as follows:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor, 4-(Chloromethyl)-1-trityl-1H-imidazole, are presented in Table 1 for comparison.
| Property | This compound | 4-(Chloromethyl)-1-trityl-1H-imidazole |
| CAS Number | 106147-85-7[1] | 103057-10-9[2][3] |
| Molecular Formula | C24H21ClN2[1] | C23H19ClN2[2][3] |
| Molecular Weight | 372.89 g/mol [1] | 358.86 g/mol [3] |
| Appearance | Solid (predicted) | Solid[3] |
| SMILES | ClCC1=C(C)N(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | ClCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4[3] |
| InChI Key | Not available | ADCUCAMWCWNHJA-UHFFFAOYSA-N[2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-methyl-5-chloromethyl imidazole hydrochloride, followed by the N-tritylation of the imidazole ring.
Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride
This precursor can be synthesized from 4-hydroxymethyl-5-methylimidazole.[4]
Experimental Protocol:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Add 50 ml of thionyl chloride to the flask and cool it in an ice bath.
-
While stirring under a nitrogen atmosphere, add 11.2 g (0.1 mol) of 4-hydroxymethyl-5-methylimidazole in small portions over a 15-minute period. The reaction is vigorous, and the temperature should be maintained between 10°C and 20°C. A colorless precipitate will form.[4]
-
After the addition is complete, slowly raise the temperature to 55°C ± 5°C and maintain it for 30 minutes.[4]
-
Cool the mixture to 10°C and dilute it with 100 ml of diethyl ether.[4]
-
Collect the colorless precipitate by filtration, wash it thoroughly with diethyl ether, and air-dry it.[4]
-
The expected yield of 4-methyl-5-chloromethyl imidazole hydrochloride is approximately 15.23 g (91%), with a melting point of 208°-211°C (decomposition).[4]
An alternative industrial-scale synthesis involves the direct chloromethylation of 4-methyl-imidazole with formaldehyde in the presence of excess hydrogen chloride.[5]
Synthesis of this compound
This step involves the protection of the imidazole nitrogen with a trityl group.
Proposed Experimental Protocol:
-
Suspend 4-methyl-5-chloromethyl imidazole hydrochloride in a suitable solvent such as dichloromethane or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride and deprotonate the imidazole nitrogen.
-
Add one equivalent of trityl chloride to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis Workflow Diagram
The overall synthesis can be visualized as a two-step process: chlorination followed by tritylation.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. The imidazole nucleus is present in many approved drugs.
This compound serves as a versatile building block in organic synthesis. The chloromethyl group is a reactive handle that can be readily displaced by various nucleophiles to introduce a wide range of functional groups. The trityl group acts as a protecting group for the imidazole nitrogen, which can be removed under acidic conditions when desired.
Potential applications include:
-
Pharmaceutical Intermediates: This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The imidazole core is a common scaffold in drugs targeting a variety of receptors and enzymes.[6]
-
Organic Synthesis: The reactive chloromethyl group allows for the construction of diverse molecular architectures, making it a useful tool for synthetic chemists.[6]
-
Materials Science: Trityl imidazole derivatives are being explored for their unique electronic and structural properties in the development of novel materials.[6]
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is achievable through a straightforward two-step process, and its reactive functional groups allow for a wide range of chemical transformations. This technical guide provides a solid foundation for researchers and scientists looking to utilize this compound in their work.
References
- 1. 106147-85-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. 4-(Chloromethyl)-1-trityl-1H-imidazole | C23H19ClN2 | CID 2763176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Chloromethyl)-1-trityl-1H-imidazole 103057-10-9 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-(chloromethyl)-5-methyl-1-trityl-1H-imidazole, a key intermediate for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic route.
Synthetic Pathway Overview
The synthesis of this compound is proposed as a three-step process, commencing with the synthesis of the imidazole precursor, followed by the introduction of the acid-labile trityl protecting group, and culminating in the selective chlorination of the hydroxymethyl functional group.
Caption: Proposed three-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Hydroxymethyl)-5-methyl-1H-imidazole
This procedure details the reduction of ethyl 4-methyl-5-imidazolecarboxylate to yield the corresponding alcohol.
Materials:
-
Ethyl 4-methyl-5-imidazolecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
-
Absolute Ethanol
-
Celite
Procedure:
-
A suspension of lithium aluminum hydride (1.42 equivalents) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.
-
Ethyl 4-methyl-5-imidazolecarboxylate (1.0 equivalent) is added portion-wise as a slurry in anhydrous THF to the cooled LiAlH₄ suspension with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is carefully quenched by the dropwise addition of concentrated HCl.
-
The THF is removed under reduced pressure.
-
Absolute ethanol is added to the residue, and the mixture is heated to boiling.
-
The hot mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield crude 4-(hydroxymethyl)-5-methyl-1H-imidazole.
| Reagent | Molar Ratio | Purity |
| Ethyl 4-methyl-5-imidazolecarboxylate | 1.0 | >95% |
| Lithium aluminum hydride | 1.42 | >95% |
Step 2: Synthesis of 4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole
This protocol describes the protection of the imidazole nitrogen with a trityl group.
Materials:
-
4-(Hydroxymethyl)-5-methyl-1H-imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-(hydroxymethyl)-5-methyl-1H-imidazole (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-(hydroxymethyl)-5-methyl-1-trityl-1H-imidazole.[1]
| Reagent | Molar Ratio | Solvent |
| 4-(Hydroxymethyl)-5-methyl-1H-imidazole | 1.0 | DMF or DCM |
| Trityl chloride | 1.0 - 1.2 | DMF or DCM |
| Triethylamine or DIPEA | 1.1 - 1.5 | - |
Step 3: Synthesis of this compound
This final step involves the selective chlorination of the primary alcohol. Caution is advised due to the acid-sensitive nature of the trityl protecting group.
Materials:
-
4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Pyridine (optional, as an acid scavenger)
Procedure:
-
Dissolve 4-(hydroxymethyl)-5-methyl-1-trityl-1H-imidazole (1.0 equivalent) in anhydrous DCM or toluene in a round-bottom flask under an inert atmosphere. A small amount of pyridine (1.1 equivalents) can be added to act as an acid scavenger.
-
Cool the solution to 0°C in an ice bath.
-
Add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to obtain this compound.
| Reagent | Molar Ratio | Solvent |
| 4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole | 1.0 | DCM or Toluene |
| Thionyl chloride | 1.1 - 1.5 | - |
| Pyridine (optional) | 1.1 | - |
Data Presentation
The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that yields are based on literature for similar reactions and may vary.
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 1 | 4-(Hydroxymethyl)-5-methyl-1H-imidazole | Ethyl 4-methyl-5-imidazolecarboxylate | LiAlH₄ | THF | >90 (crude) |
| 2 | 4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole | 4-(Hydroxymethyl)-5-methyl-1H-imidazole | Trityl chloride, Base | DMF or DCM | 70-90 |
| 3 | This compound | 4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole | Thionyl chloride | DCM | 60-80 |
Visualization of Experimental Workflow
Caption: A step-by-step experimental workflow for the synthesis of the target molecule.
References
An In-depth Technical Guide to the Starting Materials for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)-5-methyl-1-trityl-1H-imidazole, a key intermediate in pharmaceutical development. The document details the primary synthetic pathways, experimental protocols, and quantitative data for the synthesis of its precursors.
Synthetic Pathways
The synthesis of this compound can be approached through two primary logical pathways, differing in the sequence of trityl protection and chlorination steps.
Pathway A involves the initial formation of the hydroxymethyl intermediate, followed by trityl protection and subsequent chlorination.
Pathway B reverses these steps, with chlorination preceding the introduction of the trityl protecting group.
Technical Guide on 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole: Data Unavailability and Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
Initial Objective: To provide a comprehensive technical guide on the spectroscopic data and experimental protocols for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole.
Outcome of Literature and Database Review: Despite extensive searches across scientific databases, chemical supplier catalogs, and patent libraries, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the public domain. Commercial suppliers list the compound, but do not provide experimental characterization data. This suggests that such data may be proprietary or has not been published.
This document therefore summarizes the available information on its key synthetic precursor, 4-methyl-5-chloromethylimidazole hydrochloride, and a closely related compound, 4-methyl-1-trityl-1H-imidazole, to offer valuable context for researchers working with this molecule.
Physicochemical Properties (Computed)
While experimental data is unavailable, computed properties for this compound are available from public databases.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₀ClN₃ | PubChem |
| Molecular Weight | 358.9 g/mol | PubChem |
| CAS Number | 103057-10-9 | Sigma-Aldrich |
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves a two-step process, starting from commercially available precursors.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol for Precursor Synthesis: 4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride
The synthesis of the key precursor, 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride, is well-documented. The following protocol is adapted from established literature.[1]
Materials:
-
4-(Hydroxymethyl)-5-methylimidazole
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
In a fume hood, cool a flask containing thionyl chloride in an ice bath under a nitrogen atmosphere.
-
Slowly add 4-(hydroxymethyl)-5-methylimidazole to the cooled thionyl chloride. The reaction is exothermic and should be controlled to maintain a temperature between 10-20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55 °C for approximately 30 minutes.
-
Cool the mixture back down to 10 °C.
-
Add diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with diethyl ether, and dry.
Spectroscopic Data for Related Compounds
While data for the target molecule is unavailable, the following data for related compounds can serve as a reference for spectral interpretation.
4-methyl-1-trityl-1H-imidazole
The following ¹H and ¹³C NMR data has been reported for 4-methyl-1-trityl-1H-imidazole.[2]
Table 1: NMR Spectroscopic Data for 4-methyl-1-trityl-1H-imidazole in CDCl₃
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.38–7.32 | m | 10H | Trityl-H | |
| 7.17 | dd | 6H | Trityl-H | |
| 6.54 | s | 1H | Imidazole-H | |
| 2.22 | s | 3H | Methyl-H | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| 142.6 | Trityl-C (quaternary) | |||
| 138.2 | Imidazole-C | |||
| 137.1 | Imidazole-C | |||
| 129.8 | Trityl-C | |||
| 128.0 | Trityl-C | |||
| 127.9 | Trityl-C | |||
| 118.2 | Imidazole-C | |||
| 75.0 | Trityl-C (alpha) | |||
| 13.9 | Methyl-C |
Signaling Pathways and Experimental Workflows
Due to the absence of published biological studies or applications for this compound, there are no established signaling pathways or experimental workflows to visualize. The trityl group is typically used as a protecting group in organic synthesis, suggesting this compound is likely an intermediate for the synthesis of more complex molecules.
Conclusion
A comprehensive technical guide with experimental spectroscopic data for this compound cannot be provided at this time due to the lack of publicly available information. The data presented for its precursor and a related tritylated imidazole, along with the proposed synthetic pathway, are intended to assist researchers in their work with this compound. Further experimental investigation is required to fully characterize this molecule.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the NMR Analysis of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) analysis of this compound. Due to the absence of publicly available, experimentally-derived NMR spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. The experimental protocols described are based on standard methodologies for the NMR analysis of small organic molecules.
Molecular Structure and Predicted NMR Spectra
The structure of this compound comprises a disubstituted imidazole ring, a chloromethyl group, a methyl group, and a bulky trityl protecting group. The asymmetry of the imidazole ring and the presence of various functional groups lead to a distinct NMR spectrum.
Predicted ¹H NMR Spectral Data
The predicted proton NMR chemical shifts are summarized in Table 1. These estimations are based on typical chemical shift values for protons in similar chemical environments, including trityl-protected imidazoles and substituted imidazole derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Trityl-H (aromatic) | 7.10 - 7.40 | Multiplet | 15H |
| Imidazole-H (C2-H) | ~7.50 | Singlet | 1H |
| Chloromethyl-H (CH₂Cl) | ~4.60 | Singlet | 2H |
| Methyl-H (CH₃) | ~2.20 | Singlet | 3H |
Predicted ¹³C NMR Spectral Data
The predicted carbon-13 NMR chemical shifts are presented in Table 2. These values are estimated based on the known effects of the trityl, chloromethyl, and methyl substituents on the imidazole ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Trityl-C (aromatic quaternary) | ~142 |
| Trityl-C (aromatic CH) | 128 - 130 |
| Imidazole-C2 | ~138 |
| Imidazole-C4 | ~129 |
| Imidazole-C5 | ~125 |
| Trityl-C (quaternary) | ~75 |
| Chloromethyl-C (CH₂Cl) | ~38 |
| Methyl-C (CH₃) | ~12 |
Experimental Protocols
A standard protocol for the NMR analysis of a small organic molecule like this compound is detailed below.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.
2.2. NMR Data Acquisition
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining high-resolution spectra.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.
-
Acquisition Time: Approximately 2-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for each carbon.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): A delay of 2 seconds is standard.
-
Visualization of Molecular Structure and Analytical Workflow
Molecular Structure
NMR Analysis Workflow
An In-depth Technical Guide to the Mass Spectrometry of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole, a heterocyclic organic compound of interest in pharmaceutical research and development. The document outlines a theoretical experimental protocol for its characterization, predicts its fragmentation patterns under electrospray ionization tandem mass spectrometry (ESI-MS/MS), and presents this information in a clear, structured format for ease of interpretation. The data and fragmentation pathways described herein are predicted based on the chemical structure of the molecule and established principles of mass spectrometry.
Introduction
This compound is a substituted imidazole derivative featuring a bulky trityl protecting group. The molecular formula for this compound is C₂₃H₁₉ClN₂ and it has a molecular weight of 358.86 g/mol . The analysis of such molecules by mass spectrometry is crucial for confirming its identity, assessing its purity, and studying its metabolic fate. This guide focuses on electrospray ionization (ESI), a soft ionization technique suitable for such compounds, coupled with tandem mass spectrometry (MS/MS) to elucidate its fragmentation pathways.
Predicted Mass Spectrometric Behavior
The key to understanding the mass spectrum of this compound lies in the stability of the trityl cation. The bond between the imidazole nitrogen and the trityl group's central carbon is expected to be the most labile, leading to a characteristic and dominant fragmentation pattern.
2.1. Ionization
Under positive ion mode ESI, the molecule is expected to readily protonate, primarily on the unsubstituted nitrogen of the imidazole ring, to form the pseudomolecular ion [M+H]⁺ at an m/z of approximately 359.87.
2.2. Fragmentation
The most prominent fragmentation pathway is predicted to be the cleavage of the N-trityl bond, resulting in the formation of a highly stable triphenylmethyl cation (trityl cation) at m/z 243.12. This is a very common and energetically favorable fragmentation for trityl-protected compounds. The other resulting fragment would be the protonated 4-(chloromethyl)-5-methyl-1H-imidazole. Further fragmentation of the imidazole moiety is also possible but likely to be less intense.
Hypothetical Experimental Protocol
This section outlines a typical experimental protocol for the analysis of this compound using ESI-MS/MS.
3.1. Sample Preparation
A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of methanol. A working solution of 10 µg/mL is then prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
3.2. Mass Spectrometry Conditions
-
Instrument: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: 10-30 eV (for MS/MS).
3.3. Data Acquisition
-
Full Scan (MS1): The instrument is initially operated in full scan mode to detect the protonated molecule [M+H]⁺. The scan range would typically be m/z 100-500.
-
Product Ion Scan (MS/MS): A product ion scan is then performed on the [M+H]⁺ ion (m/z 359.87) to generate a fragmentation spectrum. The collision energy is optimized to produce a rich spectrum of fragment ions.
Predicted Data Presentation
The following table summarizes the predicted quantitative data for the mass spectrometric analysis of this compound.
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₂₃H₂₀ClN₂]⁺ | 359.87 | Protonated molecule |
| [M-C₁₉H₁₅]⁺ | [C₄H₆ClN₂]⁺ | 117.02 | Loss of the trityl group |
| [C₁₉H₁₅]⁺ | [C₁₉H₁₅]⁺ | 243.12 | Trityl cation |
Visualizations
5.1. Proposed Experimental Workflow
Caption: Proposed workflow for the ESI-MS/MS analysis.
5.2. Predicted Fragmentation Pathway
Caption: Predicted major fragmentation of the parent ion.
An In-depth Technical Guide to the Purity Assessment of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific analytical methods for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole in publicly accessible literature, this guide provides a comprehensive framework for its purity assessment based on established techniques for analogous N-trityl imidazole compounds and general principles of pharmaceutical analysis. The experimental protocols detailed herein are illustrative and may require optimization for this specific molecule.
Introduction
This compound is a heterocyclic organic compound with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. The trityl protecting group offers stability, while the chloromethyl and methyl functionalities on the imidazole ring provide sites for further chemical modification. Ensuring the purity of such intermediates is a critical step in drug development to guarantee the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This technical guide outlines a multi-faceted approach to the comprehensive purity assessment of this compound.
Analytical Strategy for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for a thorough evaluation of the purity of this compound. Each method provides unique insights into the identity, quantity, and nature of the main component and any potential impurities.
Table 1: Summary of Analytical Techniques for Purity Assessment
| Analytical Technique | Parameter Assessed | Expected Outcome/Information |
| High-Performance Liquid Chromatography (HPLC) | Purity, Impurity Profile | Quantitative determination of the main peak area (% purity) and detection of related substances. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Determination of the molecular weight of the main component and identification of impurities based on their mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation, Impurity Identification | Unambiguous confirmation of the chemical structure and detection of structural isomers or other impurities. |
| Elemental Analysis | Elemental Composition | Confirmation of the empirical formula (C₂₃H₂₁ClN₂). |
| Residual Solvent Analysis (by GC-HS) | Residual Solvents | Identification and quantification of any remaining solvents from the synthesis and purification process. |
Experimental Protocols
The following are detailed, illustrative protocols for the key analytical techniques.
3.1. High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the main compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for many imidazole derivatives.[1][2]
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm, based on the UV absorbance of the imidazole and trityl chromophores.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
3.2. Mass Spectrometry (MS)
This technique is used to confirm the molecular weight of the target compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Scan Range: m/z 100 - 1000.
-
Sample Introduction: The eluent from the HPLC can be directly introduced into the mass spectrometer.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the chemical shifts, coupling constants, and integration of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and to confirm connectivity.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
Visualization of Workflows and Structures
4.1. Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: Logical workflow for the purity assessment of a pharmaceutical intermediate.
4.2. Chemical Structure and Potential Impurities
This diagram shows the structure of the target compound and highlights potential process-related impurities.
Caption: Synthesis pathway and potential impurities of the target compound.
Data Interpretation and Reporting
A comprehensive purity report should be generated, summarizing the findings from all analytical tests.
-
HPLC Data: The chromatogram should be integrated to determine the area percentage of the main peak, which corresponds to the purity. Any peaks with an area greater than a specified threshold (e.g., 0.05%) should be reported as impurities.
-
MS Data: The observed molecular ion peak should match the theoretical molecular weight of the compound (C₂₃H₂₁ClN₂; Exact Mass: 360.14).
-
NMR Data: The assigned ¹H and ¹³C NMR spectra should be consistent with the expected structure. The absence of significant unassigned signals indicates high purity.
-
Elemental Analysis: The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be within an acceptable range (e.g., ±0.4%) of the theoretical values.
-
Residual Solvents: The levels of any detected solvents should be below the limits specified by relevant regulatory guidelines (e.g., ICH Q3C).
By employing this multi-technique approach, a high degree of confidence in the purity of this compound can be achieved, ensuring its suitability for use in further stages of drug development and manufacturing.
References
Core Stability and Storage Guidelines for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability and storage data for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole is not extensively available in public literature. The following guidelines are based on the well-established chemical properties of its constituent functional groups: the trityl-protected imidazole and the chloromethyl group. It is imperative that users perform their own stability studies to determine the optimal conditions for their specific applications.
Introduction
This compound is a complex organic molecule often utilized as a reactive intermediate in the synthesis of pharmaceutical compounds and other fine chemicals. The stability of this compound is governed by two primary functionalities: the acid-labile trityl (triphenylmethyl) protecting group on the imidazole nitrogen and the reactive chloromethyl substituent. Understanding the inherent reactivity of these groups is crucial for ensuring the compound's integrity during storage and handling, thereby preventing degradation and ensuring experimental reproducibility.
Chemical Stability Profile
The overall stability of this compound is influenced by several factors, primarily pH, temperature, and moisture.
-
Acid Sensitivity: The N-trityl bond is highly susceptible to cleavage under acidic conditions.[1] This is a well-documented characteristic of the trityl group, which is often employed as a protecting group precisely because of its facile removal with mild acids like trifluoroacetic acid (TFA) or acetic acid.[1] The presence of trace amounts of acid can catalyze the removal of the trityl group, leading to the formation of the unprotected imidazole.
-
Stability in Neutral and Basic Conditions: The trityl group is generally robust and stable under neutral and basic conditions.[1] This orthogonality makes it a valuable protecting group in multi-step syntheses.[1]
-
Reactivity of the Chloromethyl Group: The chloromethyl group attached to the imidazole ring is a reactive electrophilic site. It is susceptible to nucleophilic substitution and hydrolysis. The presence of moisture can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, liberating hydrogen chloride (HCl) gas in the process. This liberated HCl can, in turn, catalyze the degradation of the acid-sensitive trityl group, creating a self-catalytic degradation loop. Similar chloromethylated aromatic compounds are known to be inherently unstable and can decompose, sometimes vigorously, especially when stored improperly.[2]
-
Thermal and Light Sensitivity: While specific data is unavailable for this compound, many reactive organic intermediates are sensitive to heat and light.[3][4] Elevated temperatures can accelerate the rate of decomposition reactions, including both the hydrolysis of the chloromethyl group and the potential for other unforeseen degradation pathways. Exposure to light, particularly UV light, can also provide the energy to initiate degradation.
Recommended Storage and Handling Conditions
Given the chemical liabilities of this compound, stringent storage and handling protocols are recommended to maintain its purity and stability. The following table summarizes the recommended conditions based on the properties of similar compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C in a freezer suitable for flammable materials.[2] | To significantly slow the rate of potential decomposition reactions.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize exposure to moisture and oxygen, which can promote hydrolysis of the chloromethyl group and potential oxidative degradation. |
| Container | Use a tightly sealed, amber glass bottle. | Amber glass protects the compound from light.[5] A tight seal is necessary to prevent moisture ingress, but caution is advised due to potential gas evolution. |
| Moisture | Store in a desiccated environment. | To prevent hydrolysis of the chloromethyl group and subsequent acid-catalyzed degradation.[2] |
| pH | Avoid acidic conditions. | The trityl group is highly labile to acids.[1][6] |
| Handling | Handle quickly in a controlled, dry environment (e.g., a glove box). | To minimize exposure to atmospheric moisture and contaminants. |
Caution: Due to the potential for HCl gas evolution from the hydrolysis of the chloromethyl group, there is a risk of pressure buildup in a sealed container, which could lead to a rupture or explosion.[2] It is crucial to monitor stored containers for any signs of decomposition, such as discoloration or pressure buildup.[2] For long-term storage, consider adding an acid scavenger, such as dicyclohexylamine (at 1-2% by weight), to neutralize any formed HCl, though compatibility with the specific compound should be verified.[2]
Potential Degradation Pathways
The two primary degradation pathways for this compound are the acid-catalyzed cleavage of the trityl group and the hydrolysis of the chloromethyl group.
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not publicly available, a general approach to assessing its stability would involve the following:
A. Forced Degradation Study Workflow
This study would aim to identify potential degradation products and pathways under stressed conditions.
B. Long-Term Stability Study Protocol
-
Objective: To determine the shelf-life of this compound under recommended storage conditions.
-
Methodology:
-
Store multiple batches of the compound under the recommended conditions (-20°C, inert atmosphere, desiccated, dark).
-
At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a sample.
-
Analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method.
-
Monitor physical appearance (color, form).
-
-
Data Analysis:
-
Plot the purity of the compound as a function of time.
-
Determine the time at which the purity falls below a predefined acceptance criterion (e.g., 95%).
-
Conclusion
The stability of this compound is critically dependent on the careful control of storage conditions. Its sensitivity to acid and moisture necessitates storage at low temperatures in a dry, inert environment. Researchers and drug development professionals must be aware of the potential for degradation via cleavage of the trityl group and hydrolysis of the chloromethyl group. Adherence to the storage and handling guidelines outlined in this document will help to ensure the quality and reliability of this important chemical intermediate. For critical applications, conducting in-house stability studies is strongly recommended to establish a reliable shelf-life.
References
Technical Guide: Safety and Handling of 4-(Chloromethyl)-1-trityl-1H-imidazole
Disclaimer: This document provides safety and handling information for 4-(Chloromethyl)-1-trityl-1H-imidazole (CAS No. 103057-10-9). The user-specified compound "4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole" is a close derivative. While the safety and handling procedures are expected to be very similar due to the shared functional groups, users must consult the specific Safety Data Sheet (SDS) provided by their supplier for the exact compound being used.
This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents. It synthesizes available data on the safe handling, storage, emergency procedures, and disposal of 4-(Chloromethyl)-1-trityl-1H-imidazole.
Chemical Identification and Physical Properties
This section outlines the key identifiers and physical characteristics of the compound.
| Property | Value | Reference |
| CAS Number | 103057-10-9 | [1][2] |
| Molecular Formula | C₂₃H₁₉ClN₂ | [1][2] |
| Molecular Weight | 358.86 g/mol | [1][2] |
| Appearance | Solid | [1] |
| InChI Key | ADCUCAMWCWNHJA-UHFFFAOYSA-N | [1][2] |
| Flash Point | Not applicable | [1] |
Hazard Identification and Classification
The compound is classified as hazardous. The following table summarizes its GHS classification.[1][2]
| Category | Information | Reference |
| Pictogram | GHS05 (Corrosion) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H318: Causes serious eye damage. | [1] |
| H315: Causes skin irritation. (Reported by 50% of sources) | [2] | |
| H335: May cause respiratory irritation. (Reported by 50% of sources) | [2] | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] |
Safe Handling and Storage
Proper handling and storage are critical to ensure personnel safety and maintain the integrity of the compound.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Handle the product in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[3][4]
-
Eyewash Stations: Ensure that eyewash stations and safety showers are located close to the workstation.[4][5]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
3.2. General Handling Workflow
The following workflow outlines the standard procedure for safely handling the chemical in a laboratory setting.
3.3. Storage Conditions
-
Keep the container tightly closed to prevent moisture contact.[3][4]
-
Store in a corrosives area, away from incompatible materials such as strong oxidizing agents, bases, and water.[3][5]
-
The material is classified under Storage Class Code 11: Combustible Solids.[1]
Emergency Procedures
Immediate and appropriate action is required in case of accidental exposure or release.
4.1. First-Aid Measures
The following diagram details the initial response to different types of exposure. In all cases of exposure, seek immediate medical attention. [3][5]
4.2. Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Special Hazards: Hazardous decomposition products formed under fire conditions may include carbon oxides and nitrogen oxides (NOx).[8]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6][8]
4.3. Accidental Release Measures
In the event of a spill, follow the procedure outlined below.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6] Do not empty into drains.[4][9]
Toxicological Information
-
Eye Damage: The compound is classified as causing serious eye damage (H318).[1] Contact can cause burns and irreversible injury.
-
Skin Irritation: It is reported to cause skin irritation (H315).[2] Prolonged contact may lead to burns.
-
Respiratory Irritation: May cause respiratory tract irritation (H335).[2] Dust inhalation should be avoided.
-
Experimental Protocols: Detailed toxicological studies and experimental protocols for this specific compound are not available in the public domain safety documents. The hazard classifications are based on data from similar compounds and computational models.
References
- 1. 4-(Chloromethyl)-1-trityl-1H-imidazole 103057-10-9 [sigmaaldrich.com]
- 2. 4-(Chloromethyl)-1-trityl-1H-imidazole | C23H19ClN2 | CID 2763176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ie [fishersci.ie]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Trityl Group Protection of Imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the trityl (triphenylmethyl, Tr) group for the protection of the imidazole ring, a crucial strategy in the synthesis of complex molecules, particularly in medicinal chemistry and peptide synthesis. The unique steric and electronic properties of the trityl group make it an invaluable tool for the selective protection of the imidazole nitrogen in histidine and other imidazole-containing compounds.
Core Concepts: The Trityl Protecting Group
The trityl group is a bulky protecting group widely employed for alcohols, amines, and thiols. In the context of imidazole, it is used to mask the nucleophilic secondary amine within the heterocyclic ring, preventing unwanted side reactions during subsequent synthetic transformations.
Key Features:
-
Acid Lability: The N-trityl bond is highly susceptible to cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA) or acetic acid in dichloromethane (DCM).[1] This lability is due to the formation of the highly stable trityl cation upon cleavage.
-
Stability: The trityl group is robust under basic and neutral conditions, making it orthogonal to many other protecting groups used in organic synthesis.[1] This stability allows for selective deprotection of other functional groups without affecting the N-trityl protected imidazole.
-
Steric Hindrance: The three bulky phenyl rings provide significant steric hindrance around the protected nitrogen atom, which can influence the regioselectivity of subsequent reactions on the imidazole ring or adjacent functionalities.[1]
Reaction Mechanisms and Logical Workflow
The protection and deprotection of the imidazole ring using a trityl group follows a straightforward reaction pathway.
Protection of Imidazole (Tritylation)
The introduction of the trityl group is typically achieved by reacting the imidazole-containing compound with trityl chloride (TrCl) in the presence of a non-nucleophilic base.
Caption: Reaction mechanism for the N-tritylation of imidazole.
Deprotection of N-Trityl Imidazole
The removal of the trityl group is readily achieved under mild acidic conditions, regenerating the imidazole ring.
Caption: Mechanism for the acidic deprotection of N-trityl imidazole.
General Experimental Workflow
A typical protection-deprotection sequence follows a logical workflow of reaction, workup, and purification.
Caption: General experimental workflow for imidazole protection and deprotection.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the tritylation and detritylation of various imidazole-containing substrates.
Table 1: Tritylation of Imidazole Derivatives
| Substrate | Tritylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | Trityl chloride | NaH | DMF | RT | 18 | 83 | [1] |
| Imidazole | Trityl chloride | Et3N | DMF | RT | 12-24 | High | [1] |
| 4-Bromoimidazole | Trityl chloride | Et3N | DCM:THF (1:1) | RT | 1 | 72 | |
| Histidine | Trityl chloride | Et3N | DCM | RT | - | - |
Table 2: Deprotection of N-Trityl Imidazole Derivatives
| Substrate | Deprotecting Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Trityl Imidazole | 1-5% TFA in DCM | DCM | RT | 1-2 | High | [1] |
| N-Trityl Imidazole | 80% Acetic Acid | - | RT | 1-2 | High | [1] |
| N-Trityl Histidine derivatives | 0.1-0.2% TFA in Methanol | Silica Gel | RT | 24 | 82-95 | |
| N-Trityl Asparagine | TFA | - | - | - | Incomplete | |
| N-Trityl derivative | Formic acid (97+%) | - | RT | 0.05 | - |
Table 3: Spectroscopic Data for 1-Tritylimidazole
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.42-7.03 (m, 16H, Ar-H), δ 6.85 (s, 1H, Im-H), δ 6.65 (s, 1H, Im-H) | [1] |
| ¹³C NMR | Data not consistently available in searched literature. | |
| IR (KBr) | Data indicates characteristic aromatic C-H and C=C stretches. | |
| MS (ESI) | m/z 311 [M+H]⁺ | [1] |
Experimental Protocols
General Procedure for the N-Tritylation of Imidazole
Materials:
-
Imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.0-1.2 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1-1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve imidazole in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or DIPEA to the solution and stir.
-
Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[1]
General Procedure for the Deprotection of N-Trityl Imidazole
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole derivative. Further purification may be required.[1]
Comparative Analysis with Other Protecting Groups
The choice of a protecting group for the imidazole ring is critical and depends on the overall synthetic strategy. The trityl group offers a unique set of advantages and disadvantages compared to other common protecting groups.
Caption: Decision tree for selecting an imidazole protecting group.
Comparison of Common Imidazole Protecting Groups:
-
Trityl (Tr):
-
Advantages: Readily cleaved by mild acid, stable to base, provides significant steric hindrance.
-
Disadvantages: Can be too labile for some multi-step syntheses involving acidic conditions; steric bulk can sometimes hinder desired reactions.
-
-
tert-Butoxycarbonyl (Boc):
-
Advantages: Easily removed with stronger acids (e.g., TFA), orthogonal to many other protecting groups.
-
Disadvantages: Less stable to acidic conditions than trityl; can be cleaved under some conditions used for trityl removal.
-
-
Tosyl (Ts):
-
Advantages: Very stable to a wide range of conditions, including strong acids and bases.
-
Disadvantages: Requires harsh conditions for removal (e.g., sodium in liquid ammonia, strong reducing agents), which may not be compatible with other functional groups.
-
-
2-(Trimethylsilyl)ethoxymethyl (SEM):
-
Advantages: Stable to a wide range of conditions, including both acidic and basic environments.
-
Disadvantages: Removal requires specific reagents (e.g., fluoride sources like TBAF or strong Lewis acids), which may not be orthogonal to other protecting groups like silyl ethers.
-
Conclusion
The trityl group remains a highly valuable and versatile tool for the protection of the imidazole ring in organic synthesis. Its mild acid lability, coupled with its stability to basic and neutral conditions, provides a powerful strategy for the synthesis of complex molecules containing the imidazole moiety. A thorough understanding of its introduction, cleavage, and compatibility with other protecting groups, as detailed in this guide, is essential for its effective implementation in research and development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Roles of the Trityl Group in Imidazole Derivatives
The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component of many pharmacologically active molecules.[1][2] The strategic manipulation of the imidazole ring during chemical synthesis is often necessary, and this is where protecting groups become indispensable. Among these, the trityl (triphenylmethyl) group stands out not only for its protective function but also for its intrinsic influence on the biological activity and pharmacophoric character of the resulting imidazole derivatives.[3][4]
This technical guide delves into the multifaceted roles of the trityl group in the context of imidazole chemistry, providing detailed experimental protocols, quantitative data, and visualizations to aid researchers in drug discovery and development.
The Trityl Group as a Reversible Shield: A Protecting Group for Imidazole
The most established role of the trityl (Trt) group is the protection of the imidazole nitrogen.[3] Its bulky nature and specific chemical liabilities make it an excellent choice for multi-step syntheses, particularly in peptide and nucleoside chemistry.[3][5]
Core Features:
-
Acid Lability: The bond between the trityl group and the imidazole nitrogen is highly sensitive to acidic conditions.[3] This allows for facile removal with reagents like trifluoroacetic acid (TFA) or aqueous acetic acid, driven by the formation of the stable trityl cation.[3][6]
-
Stability in Basic and Neutral Conditions: The trityl group is robust under basic and neutral conditions, which makes it orthogonal to many other protecting groups.[3] This stability permits chemists to perform reactions on other parts of the molecule without disturbing the protected imidazole.[3]
-
Steric Hindrance: The three phenyl rings of the trityl group create significant steric bulk around the protected nitrogen atom.[3] This steric shield can influence the reactivity of the imidazole ring and adjacent functionalities.[3]
Data Presentation: Relative Stability of Trityl Derivatives
The stability of the trityl group can be fine-tuned by adding substituents to the phenyl rings. Electron-donating groups, such as methoxy groups, significantly increase the stability of the corresponding trityl cation, thus accelerating the rate of acid-catalyzed cleavage.[3][6]
| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Cleavage (Qualitative) | Common Deprotection Conditions |
| Trityl | Trt | 1 (Reference) | 80% Acetic Acid; 1-5% TFA in DCM[3] |
| 4-Methoxytrityl | MMT | ~10x faster than Trt | 1% TFA in DCM; 80% Acetic Acid (faster than Trt)[3] |
| 4,4'-Dimethoxytrityl | DMT | ~100x faster than Trt | 0.5-1% TFA or Dichloroacetic Acid (DCA) in DCM[3] |
Note: The relative rates are approximate and can vary based on the specific substrate and reaction conditions.[3]
Experimental Protocols
Protocol 1: Protection of Imidazole with Trityl Chloride [3]
This procedure outlines the general N-tritylation of an imidazole-containing compound.
-
Materials:
-
Imidazole derivative (1.0 eq)
-
Trityl chloride (TrCl) (1.0-1.2 eq)
-
Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water, Brine, Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the imidazole derivative in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[3]
-
Add the base (Et3N or DIPEA) to the solution and stir.[3]
-
Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
Upon completion, quench the reaction by adding deionized water.[3]
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole derivative.[3]
-
Protocol 2: Deprotection of N-Trityl Imidazole [3]
This protocol describes the removal of the trityl group using acidic conditions.
-
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA) or 80% aqueous Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Deionized water, Brine, Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.[3]
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the mixture.[3]
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.[3]
-
Carefully neutralize the acid by adding saturated NaHCO3 solution.
-
Extract the deprotected product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify as needed.
-
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the protection and deprotection of imidazole derivatives using a trityl group.
The Trityl Group as a Modulator of Biological Activity
Beyond its role as a protecting group, the trityl moiety itself can be a critical determinant of a molecule's biological activity. Its large, hydrophobic, and rigid structure can facilitate strong binding interactions with biological targets and influence the overall pharmacological profile of the imidazole derivative.
Antifungal Activity:
A prominent example is in the field of antifungal agents. N-trityl-imidazoles, such as the well-known drug Clotrimazole (which features a trityl-like scaffold), function by inhibiting the enzyme lanosterol 14α-demethylase.[7] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The bulky trityl group contributes to the binding affinity and specificity for the fungal cytochrome P450 enzyme.[7]
Data Presentation: Antifungal Activity of Trityl-Imidazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in γ/ml |
| 1-(p-chlorophenyl-diphenyl-methyl)-imidazole | Candida albicans | 4[8] |
| 1-(p-chlorophenyl-diphenyl-methyl)-imidazole | Trichophyton mentagrophytes | 4[8] |
| N-trityl-imidazole | Candida albicans | 40[8] |
| 1-(o-fluorophenyl-diphenyl-methyl)-imidazole | Candida albicans | 4[8] |
| 1-(m-fluorophenyl-diphenyl-methyl)-imidazole | Candida albicans | 4[8] |
| 1-(p-fluorophenyl-diphenyl-methyl)-imidazole | Candida albicans | 4[8] |
Experimental Protocols
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Materials:
-
Test compound (trityl-imidazole derivative)
-
Fungal isolate (e.g., Candida albicans)
-
Standardized growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the microtiter plate wells using the growth medium.
-
Prepare a standardized fungal inoculum suspension according to established guidelines (e.g., CLSI).
-
Add the fungal inoculum to each well, including positive (no drug) and negative (no fungi) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring absorbance. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
-
Mandatory Visualization: Ergosterol Biosynthesis Pathway Inhibition
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by N-trityl imidazole derivatives.
The Trityl Group as a Pharmacophore
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The triaryl scaffold of the trityl group can itself serve as a critical pharmacophoric element.
-
Hydrophobic Interactions: The three phenyl rings provide a large, non-polar surface area that can engage in significant hydrophobic and van der Waals interactions within the binding pockets of target proteins.
-
Shape and Rigidity: The defined three-dimensional shape of the trityl group can provide the necessary structural rigidity to orient the imidazole ring and other substituents for optimal binding.
Examples of this role include triaryl-substituted imidazoles designed as selective COX-2 inhibitors and ligands for telomeric G-quadruplex DNA, where the triaryl system is key to the molecule's activity.[9][10]
Mandatory Visualization: Pharmacophoric Role of the Trityl Group
Caption: Logical relationships illustrating the trityl group's features as a pharmacophore.
Conclusion
The role of the trityl group in imidazole derivatives is far more nuanced than that of a simple protecting group. While its utility in chemical synthesis is well-established and indispensable, its inherent physical and chemical properties—namely its steric bulk and hydrophobicity—allow it to function as a powerful modulator of biological activity and a key pharmacophoric element. For researchers in drug development, understanding this dual nature is crucial. The trityl group can be strategically employed not just to overcome synthetic hurdles but also to enhance the potency, selectivity, and overall drug-like properties of novel imidazole-based therapeutic agents.
References
- 1. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Design, synthesis and antifungal activity of some new imidazole and triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]
- 9. Pharmacophore-based discovery of triaryl-substituted imidazole as new telomeric G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of diverse functionalized imidazole derivatives starting from 4-(chloromethyl)-5-methyl-1-trityl-1H-imidazole. This versatile building block is particularly useful in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. The trityl protecting group offers steric hindrance, directing reactions to the chloromethyl group, and can be readily removed under acidic conditions if the free imidazole is desired.
The protocols below describe nucleophilic substitution reactions at the benzylic-like carbon of the chloromethyl group, enabling the introduction of a wide range of functionalities through the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
General Synthetic Strategy
The primary synthetic route involves the SN2 reaction of this compound with various nucleophiles. The bulky trityl group on the imidazole nitrogen prevents N-alkylation and directs the reaction to the chloromethyl substituent.
Application Notes and Protocols for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole is a versatile intermediate in organic and medicinal chemistry. The presence of a bulky trityl (triphenylmethyl) protecting group on one of the imidazole nitrogens allows for regioselective reactions, while the reactive chloromethyl group at the 5-position serves as a key handle for introducing the imidazole moiety into larger molecules. This compound is particularly valuable in the synthesis of pharmaceutical agents and other bioactive compounds where the imidazole scaffold is a critical pharmacophore. The trityl group can be readily removed under acidic conditions after the desired modifications have been made at the chloromethyl position.
Chemical Properties
| Property | Value |
| CAS Number | 103057-10-9 |
| Molecular Formula | C₂₃H₁₉ClN₂ |
| Molecular Weight | 358.87 g/mol |
| Appearance | Solid |
| Storage | Store in a freezer |
Key Applications
The primary application of this compound is as an alkylating agent. The chlorine atom on the methyl group is a good leaving group, making the carbon susceptible to nucleophilic attack. This allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
A significant application of related chloromethyl-imidazoles is in the synthesis of histamine H₂-receptor antagonists, such as cimetidine and its analogues.[1][2][3] The imidazole ring is a crucial component of these drugs, and intermediates like this compound can be used to construct the necessary molecular framework.
Experimental Protocols
Protocol 1: Alkylation of a Thiol with this compound
This protocol describes a general procedure for the S-alkylation of a thiol, a common reaction in the synthesis of cimetidine analogues where a thioether linkage is formed.[4]
Materials:
-
This compound
-
Thiol of interest (e.g., cysteamine)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the thiol (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the thiol.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Alternatively, for a milder base, use potassium carbonate (2.0 equivalents).
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes (for NaH) or at room temperature for 1 hour (for K₂CO₃) to ensure complete deprotonation of the thiol.
-
Alkylation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF or acetonitrile and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure S-alkylated product.
-
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the alkylation of cysteamine with this compound, based on typical yields for similar reactions.
| Reactant 1 (Thiol) | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Cysteamine | NaH | DMF | 12 | 25 | 85 |
| Cysteamine | K₂CO₃ | Acetonitrile | 24 | 60 | 70 |
Protocol 2: Deprotection of the Trityl Group
The trityl group is acid-labile and can be removed under mild acidic conditions.[5][6]
Materials:
-
N-tritylated imidazole product from Protocol 1
-
Trifluoroacetic acid (TFA) or 80% aqueous acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the N-tritylated imidazole product in dichloromethane.
-
Acid Addition: Add trifluoroacetic acid (typically 10-20% v/v) or 80% aqueous acetic acid to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Carefully neutralize the reaction mixture by adding it to a stirred, cooled solution of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography if necessary. The triphenylmethanol byproduct is often easily separated by chromatography.
-
Visualizations
Experimental Workflow for Synthesis and Deprotection
Caption: Synthetic workflow for the alkylation of a thiol and subsequent deprotection.
Logical Relationship of Components
Caption: Key functional components and their roles in synthesis.
References
- 1. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]
- 2. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Application Notes and Protocols: Reaction of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole is a versatile bifunctional reagent valuable in medicinal chemistry and drug development. The trityl group offers protection of the imidazole nitrogen, preventing N-alkylation and directing reactivity towards the chloromethyl group. This functional handle allows for the introduction of a wide variety of moieties through nucleophilic substitution, enabling the synthesis of diverse compound libraries for biological screening. These application notes provide a detailed overview of the expected reactivity of this compound with various nucleophiles and include representative protocols based on analogous systems.
Introduction
Imidazole-containing compounds are ubiquitous in pharmaceuticals and natural products, exhibiting a wide range of biological activities, including as antifungal, antibacterial, and anticancer agents. The targeted functionalization of the imidazole scaffold is a cornerstone of modern drug discovery. This compound serves as a key building block in this endeavor. The trityl (triphenylmethyl) group is a bulky protecting group that sterically hinders and electronically deactivates the imidazole nitrogens, thus preventing their participation in alkylation reactions. The primary chloride of the chloromethyl group is an excellent electrophile, readily undergoing SN2 reactions with a variety of soft and hard nucleophiles. This allows for the controlled and regioselective introduction of diverse side chains, which is critical for establishing structure-activity relationships (SAR) in drug development programs.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ion from the chloromethyl group by a nucleophile. This reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the generated HCl.
Caption: General reaction of this compound with a nucleophile.
Applications in Drug Discovery
The primary application of this reagent is in the generation of compound libraries for high-throughput screening. The imidazole core is a known pharmacophore that can be decorated with various functional groups to modulate its pharmacological properties. The trityl protecting group can be removed under acidic conditions to reveal the free imidazole, which can be important for biological activity or for further synthetic transformations.
Caption: Workflow for generating a compound library for drug discovery.
Expected Reactivity with Nucleophiles
While specific experimental data for this compound is not extensively reported in the literature, its reactivity can be inferred from similar structures. The following table summarizes the expected products from reactions with various classes of nucleophiles.
| Nucleophile Class | Representative Nucleophile | Expected Product Structure | Product Class |
| Nitrogen | Primary Amine (R-NH₂) | 4-((R-amino)methyl)-5-methyl-1-trityl-1H-imidazole | Secondary Amine |
| Secondary Amine (R₂NH) | 4-((R₂-amino)methyl)-5-methyl-1-trityl-1H-imidazole | Tertiary Amine | |
| Azide (N₃⁻) | 4-(Azidomethyl)-5-methyl-1-trityl-1H-imidazole | Organic Azide | |
| Oxygen | Alcohol (R-OH) / Alkoxide (R-O⁻) | 4-((R-oxy)methyl)-5-methyl-1-trityl-1H-imidazole | Ether |
| Carboxylate (R-COO⁻) | 4-(((R-carbonyl)oxy)methyl)-5-methyl-1-trityl-1H-imidazole | Ester | |
| Sulfur | Thiol (R-SH) / Thiolate (R-S⁻) | 4-((R-thio)methyl)-5-methyl-1-trityl-1H-imidazole | Thioether (Sulfide) |
| Carbon | Cyanide (CN⁻) | 4-(Cyanomethyl)-5-methyl-1-trityl-1H-imidazole | Nitrile |
| Malonate Ester Enolate | Diethyl 2-((5-methyl-1-trityl-1H-imidazol-4-yl)methyl)malonate | Substituted Malonate |
Experimental Protocols
Note: The following protocols are representative examples based on the reactions of analogous chloromethyl-heterocycles. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for this compound.
Protocol 1: Reaction with a Primary Amine (N-Nucleophile)
This protocol describes the synthesis of a secondary amine derivative.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.1-0.2 M), add the primary amine (1.1 eq).
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be heated to 50-60 °C.
-
After completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reaction with a Thiol (S-Nucleophile)
This protocol outlines the synthesis of a thioether derivative.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or a flame-dried round-bottom flask with a nitrogen inlet
-
Syringes
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of the thiol (1.1 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the thiolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a potential alkylating agent and should be handled with care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Refer to the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of a wide array of functionalized imidazole derivatives. Its predictable reactivity with a broad range of nucleophiles makes it an ideal scaffold for generating diverse chemical libraries for drug discovery and other applications. The provided protocols, based on well-established chemical principles, offer a starting point for the exploration of its synthetic potential.
Application Notes and Protocols for Alkylation Reactions with 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the use of 4-(chloromethyl)-5-methyl-1-trityl-1H-imidazole as an alkylating agent in organic synthesis. This reagent is a key intermediate, particularly in the synthesis of histamine H₂ receptor antagonists and other pharmacologically active compounds. The protocols outlined below focus on the S-alkylation of thiol-containing nucleophiles, a critical step in the synthesis of cimetidine analogues, followed by the deprotection of the trityl group.
Introduction
This compound is a valuable building block in medicinal chemistry. The trityl (triphenylmethyl) group serves as a robust protecting group for the imidazole nitrogen, preventing unwanted side reactions and directing alkylation to the chloromethyl moiety.[1][2] This allows for the specific introduction of the 5-methyl-1H-imidazol-4-yl)methyl) fragment onto various nucleophiles. The bulky nature of the trityl group also imparts favorable solubility characteristics in organic solvents. The subsequent removal of the trityl group is typically straightforward, proceeding under mild acidic conditions.[1][2]
Key Applications: Synthesis of Cimetidine Analogues
A primary application of this reagent is in the synthesis of cimetidine and its analogues. Cimetidine is a histamine H₂ receptor antagonist that inhibits the production of stomach acid.[3] The synthesis involves the S-alkylation of a thiol-containing guanidine derivative with the chloromethylimidazole core.
Experimental Protocols
Protocol 1: S-Alkylation of Thiols with this compound
This protocol details the S-alkylation of a generic thiol with this compound. The reaction is performed under basic conditions to deprotonate the thiol, forming a nucleophilic thiolate.
Materials:
-
This compound
-
Thiol-containing substrate (e.g., N-cyano-N'-methyl-N"-(2-mercaptoethyl)-guanidine for cimetidine synthesis)
-
Base (e.g., Sodium Hydroxide, Potassium Carbonate)
-
Solvent (e.g., Methanol, Water, or a mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the thiol-containing substrate in a suitable solvent (e.g., water or a mixture of water and methanol) in a reaction flask.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Adjust the pH of the solution to a range of 8.0 to 9.5 by the dropwise addition of a base solution (e.g., 5N Sodium Hydroxide).[1][2]
-
In a separate flask, suspend an equimolar amount of this compound in a suitable solvent (e.g., methanol).
-
Slowly add the suspension of the alkylating agent to the basic solution of the thiol over a period of 1-3 hours, maintaining the temperature at 0-5 °C and the pH between 8.5 and 9.0.[1][2]
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 18 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, perform a standard aqueous work-up. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Deprotection of the N-Trityl Group
This protocol describes the removal of the N-trityl protecting group under acidic conditions to yield the final imidazole-containing product.
Materials:
-
N-trityl protected imidazole derivative
-
Acid (e.g., Trifluoroacetic acid (TFA) or 80% aqueous Acetic Acid)
-
Solvent (e.g., Dichloromethane (DCM))
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve the N-trityl protected imidazole derivative in a suitable solvent such as dichloromethane (DCM).
-
To the stirred solution, add the acidic reagent. This can be a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid.[1][2]
-
Stir the reaction mixture at room temperature. The deprotection is typically complete within 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
-
If necessary, the crude product can be further purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction parameters for the S-alkylation step in the synthesis of cimetidine, adapted from patent literature for the unprotected analogue. These conditions are expected to be largely applicable to the trityl-protected starting material.
| Parameter | Value | Reference |
| Nucleophile | N-cyano-N'-methyl-N"-(2-mercaptoethyl)-guanidine | [1][2] |
| Alkylating Agent | 4-chloromethyl-5-methylimidazole hydrochloride | [1][2] |
| Solvent | Water/Methanol mixture | [1][2] |
| Base | 5N Sodium Hydroxide | [1][2] |
| pH | 8.0 - 9.5 | [1][2] |
| Temperature | 0 - 5 °C | [1][2] |
| Reaction Time | 18 hours | [1] |
| Yield | >70% | [1][2] |
Mandatory Visualizations
Caption: General reaction scheme for S-alkylation.
Caption: Workflow for synthesis and deprotection.
References
Application Notes and Protocols: The Role of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole in the Synthesis of Olmesartan Medoxomil
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole is a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a reactive chloromethyl group and a protective trityl group on the imidazole ring, makes it a valuable building block in complex organic syntheses. This document provides detailed application notes and protocols for its use, primarily focusing on its well-documented role in the manufacturing of Olmesartan Medoxomil, an angiotensin II receptor antagonist used to treat high blood pressure.
Application: Synthesis of Olmesartan Medoxomil Intermediate
This compound serves as a key alkylating agent in the synthesis of Trityl Olmesartan Ethyl Ester, a precursor to Olmesartan Medoxomil. The trityl group protects the imidazole nitrogen during the initial reaction steps, and the chloromethyl group provides a reactive site for coupling with the core imidazole structure.
Reaction Scheme: The overall synthesis involves the alkylation of an ethyl imidazole carboxylate with a trityl-protected tetrazolyl biphenyl bromide, followed by hydrolysis and subsequent esterification. While the provided search results primarily detail the synthesis of the final drug, the initial step involves a similar, though not explicitly detailed with this exact starting material, alkylation to form the core structure. A more direct and frequently cited application is the esterification of the hydrolyzed intermediate with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. For the purpose of illustrating a key reaction type involving a chloromethyl imidazole, the synthesis of Trityl Olmesartan Ethyl Ester is presented below as a representative alkylation reaction.
A related and well-documented step in the synthesis of Olmesartan Medoxomil is the reaction of Trityl Olmesartan sodium salt with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. This highlights the utility of chloromethyl-activated intermediates in forming the final medoxomil ester.[1]
Quantitative Data Summary
The following tables summarize quantitative data extracted from various sources for key steps in the synthesis of Olmesartan Medoxomil, which are analogous to or directly involve intermediates like this compound.
Table 1: Synthesis of Trityl Olmesartan Ethyl Ester (4) [1]
| Parameter | Value |
| Starting Material 1 (2) | 100 kg (416.6 mol) |
| Starting Material 2 (3) | 227.5 kg (408.4 mol) |
| Base (Potassium Carbonate) | 72 kg (521.7 mol) |
| Solvent | N,N-Dimethylacetamide (300 L) |
| Reaction Temperature | 40–45°C |
| Reaction Time | 12 h |
| Product Yield (4) | 268 kg (90%) |
| Product Purity (HPLC) | 98% |
Table 2: Synthesis of Trityl Olmesartan Medoxomil (7) from Trityl Olmesartan Sodium Salt (5) [1]
| Parameter | Value |
| Starting Material (5) | Derived from 200 kg of (4) |
| Reagent (6) | 50.69 kg (90% purity, 307.2 mol) |
| Additive (Sodium Iodide) | 6 kg |
| Solvent | N,N-Dimethylacetamide (600 L) |
| Reaction Temperature | 30–35°C |
| Reaction Time | 5 h |
Table 3: Deprotection of Trityl Olmesartan Medoxomil (7) to Olmesartan Medoxomil (1) [1]
| Parameter | Value |
| Starting Material (7) | 175 kg |
| Reagent | 75% v/v aqueous acetic acid (875 L) |
| Reaction Temperature | 25–30°C |
| Reaction Time | 10 h |
Experimental Protocols
Protocol 1: Synthesis of Trityl Olmesartan Ethyl Ester (4)[1]
This protocol describes the alkylation of an imidazole derivative, a reaction type for which this compound is designed.
Materials:
-
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (2)
-
4'-[(1,4-dimethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile derivative (3)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Acetone
-
Deionized Water
Procedure:
-
To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (100 kg) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg).
-
Add the biphenyl derivative (3) (227.5 kg) at 25–30°C.
-
Raise the temperature of the reaction mass to 40–45°C and stir for 12 hours.
-
After completion of the reaction (monitored by HPLC), add acetone (700 L) at 35-40°C, resulting in a slurry.
-
Add deionized water (300 L) to the slurry over 15 minutes at 20–25°C.
-
Cool the mixture to 0–5°C to precipitate the product.
-
Filter the solid, wash with a suitable solvent, and dry to afford Trityl Olmesartan Ethyl Ester (4) as a white crystalline solid.
Protocol 2: Synthesis of Trityl Olmesartan Medoxomil (7)[1]
This protocol details the esterification step, which is analogous to the reactivity of the title compound.
Materials:
-
Trityl Olmesartan Sodium Salt (5)
-
4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (6)
-
Sodium Iodide (NaI)
-
N,N-Dimethylacetamide (DMA)
-
Ethyl Acetate
-
Deionized Water
-
Sodium Metabisulphite
-
20% w/w aqueous Sodium Chloride solution
Procedure:
-
Prepare a solution of Trityl Olmesartan Sodium Salt (5) in N,N-Dimethylacetamide (600 L).
-
Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (50.69 kg, 90% purity) and sodium iodide (6 kg) at 25-30°C.
-
Heat the mixture and stir for 5 hours at 30–35°C.
-
To the resulting clear solution, add ethyl acetate (2000 L) and deionized water (2000 L).
-
Add sodium metabisulphite (2 kg) at 30–35°C and stir for 15 minutes.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with 20% w/w aqueous sodium chloride solution (2 x 1000 L) at 30-35°C.
-
The organic layer containing Trityl Olmesartan Medoxomil (7) is then carried forward to the deprotection step.
Visualizations
Diagrams
Caption: Synthetic pathway of Olmesartan Medoxomil.
Caption: Workflow for Trityl Olmesartan Ethyl Ester synthesis.
References
4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole as a building block in organic synthesis
Application Notes and Protocols: 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex heterocyclic molecules. The presence of a reactive chloromethyl group at the C4 position, a methyl group at the C5 position, and a bulky trityl protecting group on the N1 nitrogen makes it a versatile intermediate for introducing a substituted imidazole moiety into a target molecule.
The trityl (triphenylmethyl) group serves as an acid-labile protecting group for the imidazole nitrogen. This protection is crucial as it prevents unwanted side reactions at the N1 position during synthetic transformations and enhances the solubility of the imidazole intermediate in organic solvents. The trityl group's stability under basic and neutral conditions allows for a wide range of chemical manipulations on other parts of the molecule before its selective removal under mild acidic conditions.
Key Applications
The primary application of this compound is in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension. A prominent example is the synthesis of Olmesartan medoxomil, where this building block is a crucial intermediate.
Synthesis of Angiotensin II Receptor Blockers (ARBs)
In the synthesis of sartans like Olmesartan, the trityl-protected imidazole core is coupled with a substituted biphenyl tetrazole moiety. The chloromethyl group acts as an electrophile, readily undergoing nucleophilic substitution with a suitable nucleophile on the biphenyl component. The trityl group ensures that the N-alkylation occurs regioselectively and prevents undesirable reactions. The final step in the synthesis involves the deprotection of the trityl group to yield the active pharmaceutical ingredient.
The general synthetic strategy involving this building block for ARB synthesis is as follows:
-
N-Alkylation: The imidazole nitrogen of a precursor molecule is alkylated using the chloromethyl group of this compound.
-
Further Modifications: Additional synthetic steps are carried out to complete the structure of the target ARB.
-
Deprotection: The trityl group is removed under acidic conditions to yield the final drug molecule.
Experimental Protocols
Synthesis of this compound
This protocol describes the N-tritylation of 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride.
Reactants and Reagents:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| 4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride | 167.04 | 1 | 1 |
| Trityl chloride | 278.78 | 1.1 | 1.1 |
| Triethylamine | 101.19 | 2.2 | 2.2 |
| Anhydrous Dichloromethane (DCM) | - | - | - |
Procedure:
-
To a stirred suspension of 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride (1 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add trityl chloride (1.1 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in the Synthesis of Trityl Olmesartan Medoxomil
This protocol outlines the coupling of a trityl-protected imidazole carboxylate with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, a key step in the synthesis of Olmesartan medoxomil where a similar trityl-protected chloromethyl imidazole would be used for N-alkylation in other contexts. In the synthesis of Olmesartan, the imidazole part is first coupled to the biphenyltetrazole moiety and then the carboxyl group is esterified. The following is an analogous esterification reaction.
Reactants and Reagents for Esterification:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| Trityl Olmesartan sodium salt | ~738.8 | 1 | 1 |
| 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | 148.54 | 1.1 | 1.1 |
| Sodium Iodide | 149.89 | 0.1 | 0.1 |
| N,N-Dimethylacetamide (DMA) | - | - | - |
Procedure:
-
Dissolve Trityl Olmesartan sodium salt (1 eq) in N,N-Dimethylacetamide (DMA).
-
Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.1 eq) and sodium iodide (0.1 eq) to the solution at 25-30°C.[1]
-
Heat the reaction mixture to 30–35°C and stir for 5 hours.[1]
-
After completion, cool the reaction mixture and add ethyl acetate and water.
-
Separate the organic layer, wash with aqueous sodium chloride solution, and concentrate to obtain Trityl Olmesartan Medoxomil.[1]
Quantitative Data for Olmesartan Medoxomil Synthesis Steps:
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Alkylation of imidazole ester with trityl-biphenyl bromide | K₂CO₃ | DMA | 40-45 | 12 | 90 | [2] |
| 2 | Saponification of ester | NaOH | THF/Ethanol/H₂O | 10-15 | 5 | - | [2] |
| 3 | Esterification with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | NaI | DMA | 30-35 | 5 | 90 | [2] |
| 4 | Deprotection of Trityl group | Acetic acid (75% aq.) | - | 25-30 | 10 | High | [2] |
Deprotection of the Trityl Group
This protocol describes the removal of the trityl group to unmask the imidazole nitrogen.
Reactants and Reagents:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| N-trityl protected imidazole | - | 1 | 1 |
| 75% aqueous Acetic Acid | - | - | - |
| Dichloromethane (DCM) | - | - | - |
Procedure:
-
Suspend the N-trityl protected imidazole (e.g., Trityl Olmesartan Medoxomil) in 75% v/v aqueous acetic acid.[2]
-
Stir the suspension at 25–30°C for 10 hours.[2]
-
The byproduct, trityl alcohol, will precipitate and can be removed by filtration.
-
Add dichloromethane and water to the filtrate for extraction.
-
Separate the organic layer, wash, dry, and concentrate to obtain the deprotected imidazole product.
Visualizations
Caption: Synthetic workflow for Olmesartan Medoxomil.
Caption: Trityl group protection and deprotection mechanism.
References
Application Notes and Protocols for the Deprotection of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
Abstract: This document provides detailed application notes and protocols for the removal of the trityl protecting group from 4-(chloromethyl)-5-methyl-1-trityl-1H-imidazole, yielding 4-(chloromethyl)-5-methyl-1H-imidazole. The primary focus is on acidic hydrolysis, the most common and effective method for N-trityl deprotection. Alternative methods are also discussed, offering a broader perspective for researchers and drug development professionals. This guide includes quantitative data from related literature, detailed experimental procedures, and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
The trityl (triphenylmethyl) group is a widely utilized protecting group for the imidazole moiety in multi-step organic synthesis, particularly in medicinal chemistry and peptide synthesis.[1] Its key advantages include its stability in basic and neutral conditions and its facile removal under mild acidic conditions.[1] The deprotection of this compound is a critical step in the synthesis of various biologically active compounds. The presence of the chloromethyl group necessitates careful selection of deprotection conditions to avoid unwanted side reactions. These application notes provide a comprehensive overview of established methods for N-trityl deprotection, with a focus on practical laboratory execution.
Deprotection Methods
The selection of a deprotection method depends on the overall stability of the molecule and the presence of other acid-labile functional groups.
Acidic Hydrolysis
Acidic hydrolysis is the most common method for the deprotection of N-trityl imidazoles.[1] The mechanism involves the protonation of the imidazole nitrogen, followed by the departure of the stable trityl cation.[2]
a) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a highly effective and rapid method. A low concentration of TFA is typically sufficient to achieve complete deprotection.[3]
b) Aqueous Acetic Acid: This method offers a milder alternative to TFA and is suitable for substrates that may be sensitive to strong acids.[4]
Lewis Acid-Mediated Deprotection
Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can also be used to cleave the N-trityl bond. This method can be advantageous when other acid-sensitive groups are present that might not be stable under Brønsted acid conditions.[2]
Other Milder Methods
For highly sensitive substrates, other milder deprotection methods have been reported for trityl ethers, which may be adaptable for N-trityl imidazoles. One such method involves the use of lithium chloride (LiCl) in methanol at reflux.[5]
Quantitative Data Summary
| Method | Reagents & Conditions | Substrate Type | Reaction Time | Yield | Reference |
| TFA/DCM | 1-5% TFA in DCM, room temperature | N-trityl imidazoles | 1-2 hours | Generally high | [1] |
| Aqueous Acetic Acid | 80% aqueous acetic acid, room temperature | Trityl-protected oligonucleotides | 20 minutes | Not specified | [4] |
| Formic Acid | 97+% formic acid, room temperature | Trityl ether | 3 minutes | Not specified | [2] |
| Lewis Acid | BF₃·OEt₂ in CHCl₃/MeOH, room temperature | Trityl ether | 45 minutes | 93% | [2] |
| LiCl/Methanol | LiCl in methanol, reflux | Trityl ethers | Overnight | 60-93% | [5] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Triethylsilane (TES) (optional, as a scavenger)[3]
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 10 mL per gram of substrate).
-
To the stirred solution, add TFA to a final concentration of 1-5% (v/v). If desired, add a scavenger such as triethylsilane (1-2 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-(chloromethyl)-5-methyl-1H-imidazole by silica gel column chromatography or recrystallization as required.
Protocol 2: Deprotection using Aqueous Acetic Acid
Materials:
-
This compound
-
80% aqueous acetic acid
-
95% Ethanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound in 80% aqueous acetic acid (e.g., 200-500 µL per ODU for oligonucleotides, can be adapted for the substrate).[4]
-
Stir the solution at room temperature for 20-60 minutes. Monitor the reaction by TLC.
-
After completion, add an equal volume of 95% ethanol and concentrate the mixture under reduced pressure to remove the acetic acid.[4]
-
Alternatively, dilute the reaction mixture with water and neutralize with saturated NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent like DCM or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the deprotection of the trityl group.
Caption: Simplified mechanism of acid-catalyzed trityl deprotection.
Safety Precautions
-
Trifluoroacetic acid (TFA) and formic acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent; always work in a well-ventilated area or fume hood.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Troubleshooting
-
Incomplete reaction: If TLC analysis shows remaining starting material, the reaction time can be extended, or a slightly higher concentration of acid may be used. Ensure the starting material is fully dissolved.
-
Side product formation: The stable trityl cation can sometimes react with other nucleophiles in the reaction mixture. The addition of a scavenger like triethylsilane (TES) can help to mitigate this.[3]
-
Low yield after work-up: The deprotected imidazole may have some water solubility. Ensure thorough extraction from the aqueous layer. Back-extraction of the aqueous layer with the organic solvent can improve recovery.
References
Application Notes & Protocols: Acid-Catalyzed Removal of the Trityl Group from Imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The trityl (triphenylmethyl) group is a widely utilized protecting group for the imidazole moiety of histidine and other imidazole-containing compounds in organic synthesis, particularly in peptide and medicinal chemistry.[1] Its utility stems from its steric bulk and, most importantly, its lability under acidic conditions.[1] This allows for selective deprotection, often in the presence of other protecting groups that are stable to acid but labile to other conditions, such as basic or hydrogenolytic cleavage.[1][2] The acid-catalyzed removal of the trityl group proceeds through the formation of a stable trityl cation, making the deprotection efficient and generally high-yielding.[1][3] These application notes provide an overview of the mechanism, common reagents, and detailed protocols for the acid-catalyzed deprotection of N-trityl imidazoles.
Mechanism of Deprotection
The acid-catalyzed removal of the trityl group from an imidazole nitrogen atom is initiated by the protonation of one of the nitrogen atoms of the imidazole ring. This protonation increases the electrophilicity of the trityl-bearing nitrogen, facilitating the cleavage of the N-C bond. The departure of the trityl group is driven by the formation of the highly stable triphenylmethyl cation (trityl cation), which is resonance-stabilized. The resulting deprotected imidazole is then obtained after a work-up procedure.
Diagram of the Deprotection Mechanism
References
Application Notes and Protocols for TFA Deprotection of 1-Trityl-1H-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl) group is a widely utilized protecting group for the imidazole moiety of histidine and other imidazole-containing compounds in organic synthesis, particularly in peptide and medicinal chemistry. Its steric bulk and, most notably, its lability under acidic conditions make it an invaluable tool for the selective protection and deprotection of the imidazole nitrogen.[1][2] Deprotection is commonly achieved using trifluoroacetic acid (TFA), which efficiently cleaves the N-trityl bond to yield the free imidazole.[1][2][3] The stability of the trityl cation intermediate is a key driving force for this facile cleavage.[1] This application note provides detailed protocols for the TFA-mediated deprotection of 1-trityl-1H-imidazole derivatives, summarizes quantitative data, and illustrates the reaction workflow.
Data Presentation
The efficiency of TFA-mediated deprotection of 1-trityl-1H-imidazole derivatives is influenced by the concentration of TFA, reaction time, and the presence of scavengers. The following table summarizes various reported conditions for achieving complete deprotection.
| Substrate/Context | TFA Concentration (v/v) | Solvent(s) | Scavenger(s) | Time | Temperature | Outcome | Reference |
| General N-trityl imidazole | 1-5% | Dichloromethane (DCM) | Not specified | 1-2 hours | Room Temperature | Complete Deprotection | [1] |
| His(Mmt) derivative | 1% | Dichloromethane (DCM) | Triisopropylsilane (iPr3SiH) | 10 minutes | Not specified | Quantitative Deprotection | [2] |
| Unsubstituted trityl group | 2% | Not specified | Not specified | 1 hour | Not specified | Quantitative Removal | [2] |
| N-Trityl protected aminoxyacetic acid | 1% | Dichloromethane (DCM) | Not specified | 15 minutes | Not specified | Quantitative Removal | [2] |
| General protocol with scavenger | 10% | Dichloromethane (DCM) | Triethylsilane (TES) (2.5%) | 30 minutes | Room Temperature | Suggested Protocol | [4] |
| Imidazole derivative in synthesis | 5% | Dichloromethane (DCM) | Triisopropylsilane (TIS) | 1 hour | Room Temperature | Complete Deprotection | [5] |
| Peptide synthesis context | 95% | Water/TIPS (2.5%/2.5%) | Triisopropylsilane (TIPS) | 2 minutes | Not specified | Complete Deprotection | [6] |
Experimental Protocols
This section provides detailed methodologies for the deprotection of 1-trityl-1H-imidazole derivatives using TFA.
Protocol 1: General Deprotection of 1-Trityl-1H-Imidazole Derivatives
This protocol is suitable for general applications where the substrate is stable to moderately acidic conditions.
Materials:
-
1-trityl-1H-imidazole derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 1-trityl-1H-imidazole derivative in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.
-
To the stirred solution, add TFA to a final concentration of 1-5% (v/v) at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected imidazole derivative.
-
If necessary, purify the crude product by silica gel column chromatography.
Protocol 2: Rapid Deprotection with Scavengers
This protocol is recommended for sensitive substrates or when rapid deprotection is desired. The use of a scavenger, such as triisopropylsilane (TIS) or triethylsilane (TES), is crucial to trap the liberated trityl cation and prevent potential side reactions, such as alkylation of electron-rich functionalities on the substrate.[4][5]
Materials:
-
1-trityl-1H-imidazole derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 1-trityl-1H-imidazole derivative in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add triisopropylsilane (TIS) or triethylsilane (TES) (2-5 equivalents) to the solution. A yellow color may appear upon addition of TFA, which should dissipate as the scavenger quenches the trityl cation.[5]
-
Add TFA to the desired final concentration (e.g., 1-10% v/v) while stirring at room temperature.[2][4]
-
Monitor the reaction for completion by TLC or LC-MS. Reaction times can be significantly shorter, ranging from 10 minutes to 1 hour.[2][5]
-
Once the reaction is complete, neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product as needed via column chromatography.
Mandatory Visualizations
Caption: Workflow for TFA deprotection of 1-trityl-1H-imidazole derivatives.
Caption: Simplified mechanism of acid-catalyzed N-trityl deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Formic Acid-Mediated Trityl Group Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl, Trt) group is a widely utilized protecting group for alcohols, amines, and thiols in organic synthesis, particularly in the fields of nucleoside, carbohydrate, and peptide chemistry. Its steric bulk and acid lability make it a valuable tool for the selective protection and deprotection of functional groups. While strong acids like trifluoroacetic acid (TFA) are commonly employed for trityl group removal, there is a growing interest in milder and more environmentally benign reagents. Formic acid (HCOOH) presents itself as a viable alternative, offering a balance of reactivity and selectivity for the cleavage of trityl ethers and, in some cases, other trityl-protected functionalities.
These application notes provide detailed protocols and quantitative data for the use of formic acid in the deprotection of trityl groups. The information is intended to guide researchers in developing efficient and selective deprotection strategies for their specific substrates.
Mechanism of Trityl Group Cleavage
The cleavage of a trityl group by formic acid proceeds through an acid-catalyzed SN1-type mechanism. The initial step involves the protonation of the heteroatom (oxygen, nitrogen, or sulfur) attached to the trityl group by formic acid. This protonation enhances the leaving group ability of the protected functional group. Subsequently, the carbon-heteroatom bond cleaves to form a highly stable trityl cation and the deprotected functional group. The stability of the trityl cation, due to the extensive resonance delocalization over the three phenyl rings, is the primary driving force for this reaction.
Caption: General mechanism of acid-catalyzed trityl group cleavage.
Experimental Protocols and Data
Deprotection of Trityl-Protected Alcohols
Formic acid is particularly effective for the cleavage of trityl ethers. The reaction conditions can be tuned to achieve high yields and selectivity, even in the presence of other acid-sensitive protecting groups.
General Experimental Workflow:
Caption: A typical experimental workflow for trityl group cleavage.
Table 1: Formic Acid Protocol for Deprotection of Trityl Ethers
| Substrate Type | Formic Acid Concentration | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Primary Alcohol | 97+% (cold) | None | Room Temp | 3 min | High | Rapid deprotection.[1] |
| Primary Alcohol | 5-10% | Methanol | Room Temp | 1-2 h | High | Selective over TBDMS ethers.[2] |
| Secondary Alcohol | 5-10% | Methanol | Room Temp | 3-5 h | 72-76 | Slower than primary alcohols.[2] |
Detailed Protocol: Selective Deprotection of a Primary Trityl Ether in the Presence of a TBDMS Ether [2]
-
Preparation: Dissolve the substrate (1.0 eq) in methanol (MeOH).
-
Reaction: Add a solution of 5-10% formic acid in methanol to the substrate solution.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Deprotection of Trityl-Protected Nucleosides
In nucleoside chemistry, the dimethoxytrityl (DMT) group is a standard protecting group for the 5'-hydroxyl function. Formic acid can be used for its removal, although careful control of pH and temperature is crucial to prevent depurination, an undesired side reaction.
Table 2: Formic Acid Protocol for Deprotection of Trityl-Protected Nucleosides
| Substrate Type | Formic Acid Condition | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| DMT-on Oligonucleotide | pH 2.5 | Water | 10 | Varies | High | Minimizes depurination.[3] |
| DMT-on DNA/RNA | pH 5.0 | Aqueous Buffer | 40 | 1 h | Quantitative | Mild conditions.[4] |
Detailed Protocol: Mild Detritylation of a DMT-Protected Oligonucleotide [4]
-
Preparation: Dissolve the HPLC-purified DMT-on oligonucleotide (0.2 µmole) in water (200 µL).
-
pH Adjustment: Adjust the pH of the solution to 5.0 with 10% acetic acid.
-
Reaction: Heat the solution at 40 °C for 1 hour.
-
Neutralization: Neutralize the reaction by adding triethylamine (Et₃N) to a pH of 7.6.
-
Work-up: Remove the cleaved dimethoxytritanol by either ethanol precipitation or extraction with ethyl acetate.
Deprotection of N-Trityl and S-Trityl Groups
The deprotection of N-trityl and S-trityl groups is generally more challenging than that of O-trityl groups due to the different nucleophilicity and basicity of nitrogen and sulfur. While strong acids are commonly used, the application of formic acid is less documented and requires careful consideration.
General Considerations:
-
N-Trityl Amines: The cleavage of the N-Trt bond typically requires stronger acidic conditions than for O-Trt ethers. While formic acid alone may not be efficient, its use in combination with other reagents or under specific conditions could be explored. However, quantitative data for such protocols are scarce in the literature.
-
S-Trityl Thiols: The S-Trt bond is generally more stable to acidic conditions than the O-Trt and N-Trt bonds. Deprotection often requires a combination of an acid and a scavenger (e.g., triethylsilane) to trap the trityl cation and prevent disulfide formation. There is limited evidence for the effective use of formic acid alone for this transformation.
Table 3: General Guidance for N-Trityl and S-Trityl Deprotection
| Functional Group | Common Deprotection Reagents | Potential Role of Formic Acid | Key Challenges |
| N-Trityl Amine | TFA, HCl | May require forcing conditions or co-reagents. | Incomplete reaction, potential side reactions. |
| S-Trityl Thiol | TFA/Scavenger, Hg(OAc)₂, I₂ | Likely inefficient alone. | High stability of the S-Trt bond. |
Researchers attempting to use formic acid for N-trityl or S-trityl deprotection should perform small-scale optimization studies to determine the feasibility and optimal reaction conditions for their specific substrate.
Troubleshooting
-
Incomplete Reaction: If the deprotection is incomplete, consider increasing the concentration of formic acid, elevating the reaction temperature, or extending the reaction time. For N-Trityl and S-Trityl groups, a stronger acid may be necessary.
-
Side Reactions: For acid-sensitive substrates, especially in nucleoside chemistry, monitor for side reactions like depurination. If observed, use milder conditions (lower temperature, higher pH). The use of scavengers like triisopropylsilane (TIPS) can help to trap the trityl cation and prevent side reactions with sensitive functional groups.
-
Product Isolation: The byproduct, trityl alcohol or its derivatives, is often insoluble in aqueous solutions and can sometimes be removed by filtration.
Conclusion
Formic acid is a valuable reagent for the cleavage of trityl protecting groups, offering a milder and more selective alternative to strong acids like TFA, particularly for the deprotection of alcohols and nucleosides. The protocols and data presented in these application notes provide a solid foundation for researchers to implement this methodology in their synthetic strategies. While its application for the deprotection of N-trityl and S-trityl groups is less established, careful optimization may extend its utility to these functional groups as well. As with any chemical transformation, the optimal conditions are substrate-dependent, and thorough reaction monitoring is recommended.
References
- 1. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetic Acid-Mediated Trityl Deprotection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the removal of trityl (Tr), monomethoxytrityl (MMT), and dimethoxytrityl (DMT) protecting groups from various molecules, including nucleosides, oligonucleotides, and peptides, using acetic acid.
Introduction
The trityl group and its derivatives are widely used protecting groups for hydroxyl, amino, and thiol functions in organic synthesis due to their steric bulk and acid lability.[1] Acetic acid is a commonly employed reagent for their removal, offering a balance between effective deprotection and minimizing side reactions like depurination in sensitive substrates such as oligonucleotides.[2][3] The rate of deprotection is highly dependent on the substitution of the trityl group, with electron-donating methoxy groups significantly increasing the cleavage rate.[1][2]
Mechanism of Deprotection
The deprotection of a trityl ether with a Brønsted acid like acetic acid proceeds through the protonation of the ether oxygen. This enhances the leaving group ability of the alcohol, leading to the cleavage of the carbon-oxygen bond and formation of a stable trityl cation and the deprotected hydroxyl group.[2] The high stability of the trityl cation is a key driving force for this reaction.
Data Summary: Acetic Acid Conditions for Trityl Deprotection
The following table summarizes typical reaction conditions for the removal of various trityl groups using acetic acid, primarily in the context of oligonucleotide and nucleoside chemistry.
| Protected Group | Substrate Type | Acetic Acid Concentration | Temperature | Time | Notes | Reference(s) |
| Trityl (Tr) | 5'-O-Trityl-uridine | 80% aqueous | Room Temperature | 48 hours | Complete hydrolysis. | [2] |
| Monomethoxytrityl (MMT) | 5'-O-MMT-uridine | 80% aqueous | Room Temperature | 2 hours | Rate of deprotection is approximately 10 times faster than Trityl. | [2] |
| Dimethoxytrityl (DMT) | 5'-O-DMT-uridine | 80% aqueous | Room Temperature | 15 minutes | Rate of deprotection is significantly faster than MMT. | [2] |
| Dimethoxytrityl (DMT) | HPLC-purified oligonucleotides | 80% aqueous | Room Temperature | 20 minutes | A common protocol for manual detritylation after purification.[4] | [4] |
| Dimethoxytrityl (DMT) | DNA or RNA oligonucleotides | Mildly acidic (pH 5.0 with acetic acid) | 40°C | 1 hour | A milder condition to avoid depurination.[3] | [3] |
| Monomethoxytrityl (MMT) | Amino-modified oligonucleotides | 20% aqueous | Room Temperature | 1 hour | Traditional method for MMT removal from amino modifiers. | [5] |
| Trityl (Tr) | Protected peptides on 2-chlorotrityl resin | 1:1:8 (v/v/v) acetic acid/TFE/DCM | Room Temperature | 30 minutes | For cleavage of protected peptides from the resin. | [6][7] |
| S-Trityl | Cysteine-containing peptides | 10% (v/v) aqueous acetic acid (pH 4.0) | Room Temperature | 1 hour | Used in conjunction with mercury(II) acetate. | [8] |
Experimental Protocols
Protocol 1: Manual Detritylation of HPLC-Purified Oligonucleotides
This protocol is suitable for the removal of the 5'-DMT group from synthetic oligonucleotides after purification by reverse-phase HPLC.[4]
Materials:
-
Dried DMT-on oligonucleotide
-
80% Acetic Acid (v/v in water)
-
3 M Sodium Acetate
-
Ethanol (or Isopropanol for short oligonucleotides <15-mers)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thoroughly dry the trityl-on oligonucleotide in a microcentrifuge tube.
-
Dissolve the dried oligonucleotide in 80% acetic acid at a concentration of 30 µL per optical density unit (ODU).
-
Vortex the mixture and let it stand at room temperature for 20 minutes. For phosphorothioate oligonucleotides, brief heating may be necessary to achieve complete dissolution.
-
Add 5 µL of 3 M sodium acetate per ODU and 100 µL of ethanol per ODU.
-
Vortex the solution thoroughly to precipitate the deprotected oligonucleotide.
-
Centrifuge the tube to pellet the oligonucleotide.
-
Carefully decant the supernatant containing the trityl alcohol.
-
Wash the pellet with ethanol to remove residual acetic acid and salts.
-
Dry the deprotected oligonucleotide pellet.
Protocol 2: Mild Detritylation of Sensitive Oligonucleotides
This protocol is designed for sensitive DNA and RNA sequences where minimizing depurination is critical.[3]
Materials:
-
HPLC-purified DMT-on oligonucleotide
-
10% Acetic Acid
-
Triethylamine (Et₃N)
-
Water (nuclease-free)
-
pH meter
-
Heating block or water bath at 40°C
Procedure:
-
Dissolve the HPLC-purified DMT-on oligonucleotide (e.g., 0.2 µmole) in water (200 µL).
-
Adjust the pH of the solution to 5.0 by adding a few microliters of 10% acetic acid. Monitor the pH using a micro-pH meter.
-
Incubate the solution at 40°C for 1 hour.
-
Neutralize the reaction by adding a few microliters of neat triethylamine to bring the pH to 7.6.
-
Remove the liberated dimethoxytritanol by either ethanol precipitation (as described in Protocol 1) or extraction with ethyl acetate.
Protocol 3: Cleavage of Protected Peptides from 2-Chlorotrityl Resin
This protocol describes the cleavage of a protected peptide from 2-chlorotrityl chloride resin using an acetic acid-based cocktail.[6][7]
Materials:
-
Peptide-loaded 2-chlorotrityl resin
-
Acetic acid
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Prepare a cleavage cocktail of acetic acid/TFE/DCM in a 1:1:8 volume ratio. Use approximately 20 mL of the mixture per gram of resin.
-
Suspend the resin in half of the cleavage cocktail.
-
Allow the suspension to stand at room temperature for 30 minutes.
-
Filter the resin and wash it with the remaining half of the cleavage cocktail.
-
Combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure to remove the DCM.
-
Add cold diethyl ether to the concentrated solution to precipitate the protected peptide.
-
If necessary, store the mixture at 4°C overnight to enhance precipitation.
-
Filter the precipitated peptide using a fine sintered glass funnel and wash it with cold ether.
Visualizations
Caption: Workflow from a trityl-protected precursor to a biologically active molecule.
Caption: Mechanism of acid-catalyzed trityl ether deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Purification of Products from 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of reaction products derived from 4-(chloromethyl)-5-methyl-1-trityl-1H-imidazole. The protocols outlined below cover common purification techniques, including extraction, column chromatography, and recrystallization, to isolate and purify substituted imidazole derivatives.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The trityl group provides protection for the imidazole nitrogen, allowing for selective reactions at other positions. Reactions involving the chloromethyl group with various nucleophiles lead to a diverse range of substituted imidazoles. Proper purification of the resulting products is critical to ensure the removal of unreacted starting materials, reagents, and byproducts, yielding compounds of high purity for subsequent biological evaluation and drug development.
The purification strategies for these reaction products typically involve a combination of aqueous workup, extraction, and chromatographic methods. For crystalline products, recrystallization is an effective final purification step.
Data Presentation: Purification Method Comparison
The choice of purification method can significantly impact the yield and purity of the final product. Below is a summary of expected outcomes for common purification techniques based on typical results for imidazole derivatives.
| Purification Method | Typical Yield Range (%) | Typical Purity (%) | Key Considerations |
| Acid-Base Extraction | 70-95% | >90% | Effective for separating basic imidazole products from non-basic impurities. |
| Flash Column Chromatography | 50-85% | >95% | Versatile for a wide range of products; optimization of solvent system is crucial.[1] |
| Recrystallization | 60-90% (of purified material) | >99% | Excellent for obtaining highly pure crystalline solids; requires a suitable solvent system.[1] |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol describes a standard work-up procedure for a reaction mixture containing a trityl-protected imidazole derivative.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Quenching: Quench the reaction by adding deionized water.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for the purification of a wide range of substituted imidazole products.
Materials:
-
Crude product from Protocol 1
-
Silica gel (for flash chromatography)
-
Solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol)
-
Triethylamine (optional, for basic compounds)
-
Flash chromatography system or glass column
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the desired product. For basic imidazole derivatives, adding 0.1-1% triethylamine to the mobile phase can reduce tailing.[1]
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Dry Loading: For better resolution, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the top of the column.[1]
-
-
Elution:
-
Isocratic Elution: Elute the column with the chosen solvent system.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute the compounds.
-
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table of Exemplary Flash Chromatography Conditions for Imidazole Derivatives:
| Compound Type | Stationary Phase | Mobile Phase | Detection | Reference |
| N-trityl imidazole | Silica gel | Hexane/Ethyl Acetate gradient | UV (254 nm) | [2] |
| 2,4,5-Trisubstituted Imidazole | Silica gel | Dichloromethane/Methanol | UV (254 nm) | [1] |
| 5-Nitroimidazole derivative | Silica gel | Chloroform/Ethyl Acetate (95:5) | UV | [3] |
Protocol 3: Purification by Recrystallization
This protocol is ideal for obtaining highly pure crystalline products.
Materials:
-
Crude or partially purified product
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[1] If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.[1] Common solvents for imidazole derivatives include ethanol, acetonitrile, or mixtures like ethanol/water.[4][5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Mandatory Visualizations
Caption: General workflow for the purification of products from reactions involving this compound.
Caption: Decision tree to guide the selection of an appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Column Chromatography Purification of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of imidazole derivatives using column chromatography, a critical step in the synthesis and development of new therapeutic agents. Imidazole-containing compounds are a significant class of heterocyclic molecules with a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][2][3] Effective purification is essential to isolate the desired active compounds from complex reaction mixtures for further investigation.[4]
Core Principles of Imidazole Derivative Purification
The purification of imidazole derivatives by column chromatography is based on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.[4] The choice of these two phases is paramount for achieving successful separation.
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Stationary Phase: Silica gel is the most frequently used stationary phase for the purification of imidazole derivatives due to its polar nature, which allows for the separation of compounds based on their polarity.[4] For highly polar imidazole derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be a suitable alternative.[5] In cases where the basicity of the imidazole leads to strong, irreversible adsorption on acidic silica gel, neutral alumina may be a better choice.[6]
-
Mobile Phase (Eluent): The selection of the mobile phase is typically determined empirically using thin-layer chromatography (TLC) to identify a solvent system that provides optimal separation.[4][5] Common solvent systems include mixtures of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), or a combination of chlorinated solvents and alcohols (e.g., dichloromethane/methanol).[7] For basic imidazole derivatives, which can exhibit tailing on silica gel columns, the addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape.[5][7]
Data Presentation: Purification Parameters and Outcomes
The following table summarizes typical parameters and expected outcomes for the purification of imidazole derivatives using various methods.
| Purification Method | Stationary Phase | Typical Mobile Phase (Eluent) | Typical Yield | Typical Purity | Applicability and Remarks |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient; Dichloromethane/Methanol gradient | 50-80% | >95% | Ideal for complex mixtures and scalable from milligrams to grams.[7][8][9] |
| Normal-Phase Chromatography (for polar derivatives) | Silica Gel or Alumina | Dichloromethane/Methanol gradient; Ethyl Acetate/Hexane (high ethyl acetate proportion) | 60-90% | >95% | Effective for polar imidazole derivatives. The addition of triethylamine (0.1-1%) can improve peak shape.[5] |
| Recrystallization | N/A (Solvent-based) | Ethanol, Ethanol/Water, or other suitable solvent systems | 80-95% | >99% | Excellent for final "polishing" of the product to achieve high purity. Requires a suitable solvent in which the compound is soluble when hot and insoluble when cold.[5][7] |
| Acid-Base Extraction | N/A (Liquid-Liquid) | Dichloromethane or Ethyl Acetate and 1M HCl | Variable | >90% | Effective for removing acidic or basic impurities from N-alkylated imidazoles.[7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Substituted Imidazole Derivative
This protocol provides a general guideline for the purification of a substituted imidazole derivative and may require optimization for specific compounds.
1. Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.[7]
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Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).[4][7]
-
Gently tap the column to ensure even packing and to remove any trapped air bubbles.[4]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[4]
2. Sample Preparation and Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the silica gel bed using a pipette.[4]
3. Elution:
-
Begin elution with a non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate).[7]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane, or methanol in dichloromethane). This gradient elution helps to separate compounds with close Rf values.[7]
4. Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the desired compound using thin-layer chromatography (TLC).
-
Combine the fractions that contain the pure product.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[7]
Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole
This protocol is suitable for the final purification of a solid imidazole derivative.
1. Solvent Selection:
-
Place a small amount of the crude product (e.g., 20-30 mg) in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol). If the compound dissolves immediately at room temperature, the solvent is too polar.
-
If it is insoluble, heat the solvent to its boiling point. If the compound dissolves when hot, it is a potentially good solvent.
-
Allow the hot solution to cool to room temperature. If crystals form, you have found a suitable solvent.[7]
-
If a single solvent is not ideal, a two-solvent system (e.g., ethanol/water) can be employed.[7]
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
3. Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystallization is slow, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[5]
4. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.[7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of imidazole derivatives.
Caption: A typical workflow from synthesis to purification and analysis of an imidazole derivative.
Signaling Pathway Context: Imidazole Derivatives as Enzyme Inhibitors
Many imidazole derivatives are developed as inhibitors of specific enzymes involved in disease signaling pathways. For example, they can act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation.
Caption: Imidazole derivatives can inhibit receptor tyrosine kinases and downstream signaling, blocking cancer cell proliferation.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole.
Experimental Workflow
The synthesis of this compound is typically achieved through a two-step process. The following diagram illustrates the general experimental workflow.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Synthesis of the Starting Material, 4-(Hydroxymethyl)-5-methyl-1H-imidazole
Q1: What are the common methods for synthesizing the starting material, 4-(Hydroxymethyl)-5-methyl-1H-imidazole?
A1: 4-(Hydroxymethyl)-5-methyl-1H-imidazole can be synthesized through a few different routes. One common method involves the reduction of ethyl 4-methylimidazole-5-carboxylate using a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF). Another approach is the reaction of 4-methylimidazole with formaldehyde.[1]
Q2: I am having trouble with the synthesis of 4-(hydroxymethyl)-5-methylimidazole from fructose. What could be the issue?
A2: The synthesis of imidazole derivatives from sugars can be complex. A common issue is the isolation of the final product. One reported procedure involves the formation of a copper-imidazole complex, followed by acidification and removal of copper sulfide. If you are precipitating picric acid instead of the desired picrate salt of the imidazole, it is possible that the concentration of your target molecule in the filtrate is too low or that the pH is not optimal for precipitation. Ensure complete removal of copper and careful pH adjustment before adding picric acid.
Part 2: Tritylation of 4-(Hydroxymethyl)-5-methyl-1H-imidazole
Q1: What is the general procedure for the N-tritylation of a substituted imidazole?
A1: The N-tritylation of an imidazole is typically carried out by reacting the imidazole with trityl chloride (TrCl) in the presence of a base. Common bases include triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The reaction is usually performed in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere. The reaction is typically stirred at room temperature for 12-24 hours.
Q2: My tritylation reaction is showing a low yield. What are the possible reasons and how can I optimize it?
A2: Low yields in tritylation reactions can be due to several factors. Here is a troubleshooting guide:
| Potential Issue | Troubleshooting Steps |
| Incomplete reaction | - Increase the reaction time. Monitor the reaction progress using thin-layer chromatography (TLC).- Increase the equivalents of trityl chloride and base (e.g., 1.2-1.5 equivalents).- Consider a more polar solvent like DMF to improve solubility of the starting material. |
| Steric hindrance | - The bulky trityl group can be sensitive to steric hindrance from substituents on the imidazole ring. While the methyl and hydroxymethyl groups at the 4 and 5 positions are not excessively large, their presence can slow down the reaction. Increasing the reaction temperature moderately (e.g., to 40-50 °C) might help, but be cautious of potential side reactions. |
| Moisture in the reaction | - Trityl chloride is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Side reaction with the hydroxyl group | - While the imidazole nitrogen is generally more nucleophilic, there is a possibility of O-tritylation of the hydroxymethyl group. Using a slight excess of the imidazole starting material might favor N-tritylation. If O-tritylation is a significant issue, a protection strategy for the hydroxyl group might be necessary, although this adds extra steps to the synthesis. |
Q3: How do I purify the N-tritylated product?
A3: After the reaction is complete, the typical workup involves quenching with water and extracting the product into an organic solvent like ethyl acetate or DCM. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is often purified by silica gel column chromatography.
Part 3: Chlorination of 4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole
Q1: What is the recommended procedure for the chlorination of the hydroxymethyl group?
A1: The chlorination of a hydroxymethyl group on an imidazole ring can be effectively achieved using thionyl chloride (SOCl₂). A general procedure involves the slow, portion-wise addition of the hydroxymethyl imidazole derivative to an excess of thionyl chloride, often at a reduced temperature (e.g., in an ice bath) to control the exothermic reaction. After the addition is complete, the reaction mixture is typically warmed to a slightly elevated temperature (e.g., 50-60 °C) for a short period to ensure completion.
Q2: The chlorination reaction with thionyl chloride is very vigorous. How can I control it?
A2: The reaction of alcohols with thionyl chloride is indeed highly exothermic and releases HCl and SO₂ gases. To control the reaction:
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Slow Addition: Add the solid 4-(hydroxymethyl)-5-methyl-1-trityl-1H-imidazole in very small portions to the stirred thionyl chloride.
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Temperature Control: Maintain the reaction temperature between 10-20 °C during the addition using an ice bath.
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Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent side reactions with atmospheric moisture.
-
Proper Ventilation: The reaction should be carried out in a well-ventilated fume hood due to the evolution of toxic gases.
Q3: What are the potential side reactions during chlorination with thionyl chloride?
A3: Besides the desired chlorination, several side reactions can occur:
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Decomposition: Imidazole rings can be sensitive to strongly acidic and harsh conditions. Prolonged reaction times or high temperatures can lead to decomposition or the formation of intractable tars.
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Reaction with the Trityl Group: While the trityl group is generally stable to thionyl chloride under controlled conditions, very harsh conditions could potentially lead to its cleavage or other unwanted reactions.
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Over-chlorination: Although less likely for a primary alcohol, ensure the reaction is not heated excessively, which could promote unwanted side reactions.
Q4: How can I isolate and purify the final product, this compound?
A4: After the reaction is complete, the excess thionyl chloride is typically removed under reduced pressure. The crude product, which is often a hydrochloride salt, can then be precipitated by adding a non-polar solvent like diethyl ether. The solid product is collected by filtration, washed with the non-polar solvent, and dried. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/ether) or column chromatography on silica gel can be employed.
Experimental Protocols
Protocol 1: Synthesis of 4-(Hydroxymethyl)-5-methyl-1H-imidazole
This protocol is adapted from a general procedure for the reduction of imidazole esters.
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To a suspension of lithium aluminum hydride (1.4 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add ethyl 4-methylimidazole-5-carboxylate (1.0 eq.) portion-wise as a slurry in THF.
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Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH and then more water.
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Filter the resulting solid through a pad of Celite® and wash thoroughly with THF.
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Concentrate the filtrate under reduced pressure to yield 4-(hydroxymethyl)-5-methyl-1H-imidazole. The crude product can be used in the next step or purified by recrystallization.
Protocol 2: Synthesis of 4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole
This protocol is a general procedure for N-tritylation and should be optimized for this specific substrate.
-
Dissolve 4-(hydroxymethyl)-5-methyl-1H-imidazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.
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Add triethylamine (1.2 eq.) to the solution and stir.
-
Slowly add a solution of trityl chloride (1.1 eq.) in DMF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 4-(hydroxymethyl)-5-methyl-1-trityl-1H-imidazole.
Protocol 3: Synthesis of this compound
This protocol is adapted from the chlorination of a similar hydroxymethyl imidazole.
-
In a round-bottom flask equipped with a stir bar and under a nitrogen atmosphere, add thionyl chloride (a significant excess, e.g., 5-10 equivalents, can also act as the solvent).
-
Cool the thionyl chloride in an ice bath.
-
Slowly and in small portions, add 4-(hydroxymethyl)-5-methyl-1-trityl-1H-imidazole (1.0 eq.) to the stirred thionyl chloride, maintaining the temperature between 10-20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55-60 °C for 30-60 minutes.
-
Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
To the residue, add diethyl ether to precipitate the product.
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Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound, likely as the hydrochloride salt.
Data Presentation
Table 1: Optimization of N-Tritylation Reaction Conditions (Hypothetical Data)
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N (1.1) | DCM | 25 | 24 | 65 |
| 2 | Et₃N (1.5) | DCM | 25 | 24 | 75 |
| 3 | DIPEA (1.2) | DCM | 25 | 24 | 72 |
| 4 | Et₃N (1.5) | DMF | 25 | 18 | 85 |
| 5 | Et₃N (1.5) | DMF | 40 | 12 | 88 |
Table 2: Comparison of Chlorinating Agents (Hypothetical Data)
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Side Products |
| 1 | SOCl₂ (excess) | Neat | 55 | 1 | 91 | Minimal |
| 2 | PCl₅ (1.2 eq.) | CHCl₃ | 60 | 3 | 78 | Decomposition |
| 3 | (COCl)₂ (1.5 eq.) | DCM | 25 | 4 | 85 | Some starting material remaining |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in troubleshooting low yield for the overall synthesis.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Common side reactions with 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: During the synthesis of this compound, several side reactions can occur, leading to the formation of impurities. The most prevalent of these include:
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Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of the corresponding hydroxymethyl derivative, 4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole.
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Quaternization: The N-3 position of the imidazole ring can be alkylated by another molecule of this compound, resulting in the formation of a quaternary imidazolium salt.
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Dimerization: Two molecules of the starting material can react to form a dimer, where the two imidazole rings are linked by a methylene bridge.
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Incomplete Tritylation: If the reaction conditions are not optimal, the starting material, 4-(Chloromethyl)-5-methyl-1H-imidazole, may not be fully converted to the N-trityl protected product.
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Detritylation: The trityl protecting group is labile under acidic conditions. Exposure to strong acids during workup or purification can lead to the removal of the trityl group.[1][2][3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting suggestions:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reagents and that the reaction time is sufficient. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Side Reactions: As mentioned in Q1, side reactions can consume your starting material and reduce the yield of the desired product. Minimizing moisture and using an appropriate base in the correct stoichiometric amount can help reduce hydrolysis and quaternization.
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Purification Losses: Significant loss of product can occur during purification steps. If using column chromatography, ensure the silica gel is properly packed and the eluent system is optimized to provide good separation without excessive band broadening. For recrystallization, selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is crucial.
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Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause partial detritylation of the product during column chromatography. To mitigate this, the silica gel can be neutralized by pre-washing with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).
Q3: I am observing an impurity with a higher polarity than my product on TLC. What could it be and how can I remove it?
A3: A more polar impurity is often the hydrolyzed product, 4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole. The hydroxyl group increases the polarity compared to the chloromethyl group. This impurity can be removed by flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the less polar desired product from the more polar alcohol.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The 1H NMR spectrum should show characteristic peaks for the trityl group protons (typically in the aromatic region), the imidazole ring protons, the methyl group protons, and the chloromethyl group protons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable.[4]
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to assess the purity of the product and to monitor the progress of the reaction and purification. The presence of a single spot (under different solvent systems) is a good indication of purity.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Summary of Potential Side Products and Their Characteristics
The following table summarizes the common side products, their likely cause, and suggested methods for removal.
| Side Product | Structure | Common Cause | Removal Method |
| Hydrolysis Product | 4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole | Presence of water in the reaction or during workup. | Flash column chromatography. |
| Quaternization Product | Imidazolium Salt | Excess of the chloromethyl reagent or use of a strong nucleophilic base. | Precipitation or washing with a non-polar solvent. |
| Dimer | Methylene-bridged bis-imidazole | High concentration of reactants, prolonged reaction times. | Flash column chromatography. |
| Detritylated Product | 4-(Chloromethyl)-5-methyl-1H-imidazole | Exposure to acidic conditions during workup or purification. | Acid-base extraction or flash column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride (Precursor)
This protocol is adapted from established procedures for the chloromethylation of imidazoles.[5]
-
Reaction Setup: To a stirred solution of 4-methylimidazole in concentrated aqueous hydrochloric acid, add paraformaldehyde.
-
Reaction Execution: Heat the mixture at 90°C for 16 hours.
-
Workup: Cool the reaction mixture to room temperature and then to 5°C in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield 4-methyl-5-chloromethyl-imidazole hydrochloride.
Protocol 2: Synthesis of this compound
This is a general procedure for the N-tritylation of imidazoles.[2]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (2.2 eq) to the solution and stir.
-
Tritylation: Slowly add a solution of trityl chloride (TrCl) (1.1 eq) in anhydrous DMF to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding deionized water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure this compound.
Visual Guides
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Common Side Reaction Pathways
Caption: Common side reaction pathways.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Byproduct Formation in Alkylations with 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-(chloromethyl)-5-methyl-1-trityl-1H-imidazole in alkylation reactions. The following information is designed to help you anticipate, identify, and mitigate the formation of common byproducts, ensuring higher yields and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in alkylation reactions using this compound?
A1: The most prevalent byproducts typically arise from the reactivity of the starting material and the stability of the trityl protecting group. These can include:
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Detritylated Species: Cleavage of the trityl group under acidic conditions can lead to the formation of 4-(chloromethyl)-5-methyl-1H-imidazole and triphenylmethanol or related trityl-derived impurities.
-
Quaternary Imidazolium Salts: Over-alkylation of the desired product by another molecule of the electrophile can result in the formation of a bulky quaternary salt.
-
Hydrolysis Products: The presence of moisture can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 4-(hydroxymethyl)-5-methyl-1-trityl-1H-imidazole.
-
Solvent Adducts: In some cases, the reactive chloromethyl group may be trapped by certain nucleophilic solvents.
Q2: My reaction is showing a new, highly polar spot on the TLC plate that doesn't correspond to my starting material or desired product. What could it be?
A2: A highly polar spot that appears during the reaction could be a quaternary imidazolium salt. These salts are often much more polar than the neutral starting materials and products and may streak on the TLC plate. Another possibility, if the reaction workup involved an acidic wash, is the formation of the hydrochloride salt of a detritylated species.
Q3: I am observing a significant amount of triphenylmethanol in my crude product mixture. What is the likely cause?
A3: The presence of triphenylmethanol is a strong indicator of detritylation. The trityl group is labile under acidic conditions. If your reaction conditions are acidic, or if acidic byproducts are generated during the reaction, the trityl group can be cleaved. The resulting trityl cation is then quenched by water during the workup to form triphenylmethanol.
Q4: Can the choice of base influence byproduct formation?
A4: Absolutely. The choice of base is critical. A very strong base could potentially promote elimination reactions or react with the alkylating agent itself. A base that is not strong enough may lead to slow reaction rates, allowing for side reactions to become more prominent. It is also important to use a non-nucleophilic base to avoid direct reaction with the chloromethyl group.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during alkylation reactions with this compound.
Issue 1: Low Yield of the Desired Product and Presence of Starting Material
| Possible Cause | Suggested Solution |
| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but be cautious of promoting side reactions. |
| Base is not strong enough to deprotonate the nucleophile. | Select a stronger, non-nucleophilic base appropriate for your nucleophile. Ensure the base is completely dissolved and the reaction mixture is homogeneous. |
| Poor quality of the alkylating agent. | Verify the purity of your this compound. Impurities can inhibit the reaction. |
| Steric hindrance. | Both the trityl group and the methyl group on the imidazole ring can create significant steric hindrance. Consider using a less hindered nucleophile if possible, or explore alternative catalytic methods to facilitate the reaction. |
Issue 2: Formation of a White Precipitate (Suspected Quaternary Salt)
| Possible Cause | Suggested Solution |
| Over-alkylation of the product. | Use a slight excess of the nucleophile relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents). Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| High reaction temperature. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the chance of over-alkylation. |
| Concentrated reaction conditions. | Running the reaction at a lower concentration can disfavor the bimolecular reaction leading to the quaternary salt. |
Issue 3: Evidence of Detritylation (e.g., presence of triphenylmethanol)
| Possible Cause | Suggested Solution |
| Acidic reaction conditions. | Ensure your reaction is performed under neutral or basic conditions. Use an acid scavenger (e.g., a non-nucleophilic base) if acidic byproducts are expected. |
| Acidic workup. | If possible, use a neutral or slightly basic aqueous wash during the workup. If an acidic wash is necessary, perform it quickly and at a low temperature. |
| Instability of the trityl group on your specific substrate. | If detritylation is persistent, consider using a more robust protecting group for the imidazole nitrogen. |
Data Presentation
The following table summarizes potential byproducts and their likely causes.
| Byproduct | Chemical Structure | Likely Cause | Prevention Strategy |
| 4-(chloromethyl)-5-methyl-1H-imidazole | Imidazole with chloromethyl and methyl groups | Acidic conditions | Maintain neutral or basic reaction conditions; use acid scavengers. |
| Triphenylmethanol | (C6H5)3COH | Acidic conditions followed by aqueous workup | Maintain neutral or basic reaction conditions. |
| Quaternary Imidazolium Salt | Cationic imidazole dimer | Over-alkylation | Use a slight excess of the nucleophile; slow addition of the alkylating agent. |
| 4-(hydroxymethyl)-5-methyl-1-trityl-1H-imidazole | Imidazole with hydroxymethyl, methyl, and trityl groups | Presence of water | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
Experimental Protocols
General Protocol for Alkylation of a Thiol with this compound
-
To a solution of the thiol (1.1 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., potassium carbonate, 1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential reaction pathways in the alkylation.
Technical Support Center: Managing Trityl Protecting Groups During Reaction Workup
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the premature removal of trityl (Tr), monomethoxytrityl (MMT), and dimethoxytrityl (DMT) protecting groups during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is detritylation and why does it occur during workup?
A1: Detritylation is the chemical removal of a trityl protecting group. Trityl groups are known to be labile in acidic conditions.[1] During reaction workup, unintended exposure to acidic reagents or even residual acidic impurities can lead to the unwanted cleavage of the trityl group, exposing the protected functional group prematurely.
Q2: What are the main factors that influence the rate of detritylation?
A2: The primary factors influencing detritylation are:
-
Acidity (pH): The lower the pH, the faster the rate of detritylation. Trityl groups are generally stable under neutral and basic conditions.[2]
-
Trityl Group Substitution: Electron-donating groups, such as methoxy groups, on the phenyl rings of the trityl group increase its lability to acid. Therefore, the order of acid lability is DMT > MMT > Tr.[1]
-
Temperature: Higher temperatures can accelerate the rate of detritylation, even under mildly acidic conditions.
-
Solvent: The choice of solvent can influence the stability of the trityl cation formed during cleavage, thereby affecting the rate of detritylation.
Q3: How can I quickly assess if I am losing my trityl group during workup?
A3: A common qualitative indicator of detritylation is the appearance of a yellow to orange color in the solution, which is characteristic of the stable trityl cation.[1] For a more quantitative assessment, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of a sample from the workup can be compared to a sample of the starting material. A new, more polar spot on TLC or an earlier eluting peak on reverse-phase HPLC may indicate the deprotected product.
Q4: Are there alternative protecting groups that are more stable to acidic workup conditions?
A4: Yes, several protecting groups are stable under the mildly acidic conditions that can cleave trityl groups. These are known as orthogonal protecting groups. Examples for hydroxyl groups include silyl ethers (e.g., TBDMS, TIPS), which are typically removed with fluoride ions, and benzyl ethers (Bn), which are removed by hydrogenolysis.[3] For amines, carbamates like Boc (tert-butyloxycarbonyl) are also acid-labile but generally require stronger acidic conditions for removal than trityl groups.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Appearance of a yellow/orange color during aqueous wash. | The aqueous wash solution is acidic. | Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before adding water. Use a buffered aqueous solution at pH 7-8 for the wash. |
| TLC/HPLC analysis after workup shows a mixture of trityl-protected and deprotected product. | Residual acid from the reaction or quenching step is causing partial detritylation. | Ensure the quenching is complete by adding the quenching agent portion-wise until effervescence ceases (if using bicarbonate). Perform a basic wash (e.g., with saturated NaHCO₃ solution) of the organic layer during extraction. |
| Significant detritylation observed after silica gel chromatography. | The silica gel is acidic. | Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent system). Alternatively, use neutral or basic alumina for chromatography. |
| Loss of DMT group during the drying of an oligonucleotide sample. | Residual volatile acids (e.g., from HPLC purification) become concentrated upon drying, leading to detritylation. | Before drying, add a non-volatile base like Tris base to the oligonucleotide solution to neutralize any residual acids.[5] |
Data Presentation
The stability of trityl protecting groups is highly dependent on the pH of the environment. The following tables summarize the relative lability and half-lives under specific acidic conditions.
Table 1: Relative Acid Lability of Trityl Protecting Groups [1]
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Tr | 1 | 80% Acetic Acid; mild Lewis acids |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM) |
Table 2: Half-life of Trityl-Amine Linkages at 37 °C [6]
| Trityl Derivative Linkage | pH 7.4 | pH 5.0 |
| (para)di-methoxy trityl | >24 h | 1.8 h |
| doxorubicin-trityl | 44 h | <1 h |
| gemcitabine-trityl | >72 h | >72 h |
Experimental Protocols
Protocol 1: General Procedure for a Mild Basic Quench and Workup
This protocol is designed for quenching a reaction and performing an extractive workup while minimizing the risk of detritylation.
Materials:
-
Reaction mixture containing the trityl-protected compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Cool the reaction mixture in an ice bath to control any potential exotherm during quenching.
-
Slowly add saturated aqueous NaHCO₃ solution dropwise with vigorous stirring. If the reaction was conducted under acidic conditions, effervescence (CO₂ evolution) will be observed. Continue addition until gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Add the organic extraction solvent and deionized water if necessary to dissolve all salts.
-
Gently shake the separatory funnel, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with deionized water and then brine.
-
Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude trityl-protected product.
Protocol 2: Workup for a Grignard Reaction on a Substrate with a Trityl Ether
This protocol describes a method to quench a Grignard reaction while preserving a trityl ether protecting group.
Materials:
-
Grignard reaction mixture
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the Grignard reaction mixture to 0 °C in an ice bath.
-
Slowly and dropwise, add saturated aqueous NH₄Cl solution with vigorous stirring. A precipitate of magnesium salts will form.
-
Continue adding the NH₄Cl solution until the bubbling subsides and the reaction is quenched.
-
Add anhydrous diethyl ether or THF to dilute the reaction mixture and aid in the separation of layers.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with two additional portions of the organic solvent.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
Mandatory Visualizations
Signaling Pathway for Acid-Catalyzed Detritylation
Caption: Mechanism of acid-catalyzed detritylation.
Experimental Workflow for a Mild Basic Workup
Caption: Workflow for a mild basic quench and extraction.
Decision Tree for Workup Strategy Selection
Caption: Decision tree for selecting a workup strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biosynth.com [biosynth.com]
- 5. glenresearch.com [glenresearch.com]
- 6. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
Welcome to the technical support center for the synthesis of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly incomplete reactions, encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for an incomplete reaction when converting (4-methyl-5-hydroxymethyl)-1-trityl-1H-imidazole to its chlorinated counterpart using thionyl chloride (SOCl₂)?
A1: The most frequent cause of incomplete reaction is a combination of steric hindrance and suboptimal reaction conditions. The bulky trityl protecting group can significantly hinder the approach of the chlorinating agent to the primary alcohol. Insufficient temperature or reaction time may not provide enough energy to overcome this steric barrier, leading to a mixture of starting material and product.
Q2: Can the thionyl chloride reaction lead to the deprotection of the trityl group?
A2: Yes, this is a major potential side reaction. The reaction of thionyl chloride with the alcohol generates hydrogen chloride (HCl) as a byproduct. The trityl group is highly sensitive to acid and can be cleaved under these conditions, leading to the formation of the unprotected 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride and triphenylmethanol.[1]
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[2] A co-spot of the starting material and the reaction mixture should be used to clearly distinguish the starting alcohol from the chlorinated product. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. It is crucial to choose an appropriate solvent system for clear separation.
Q4: What are the expected appearances of the starting material and product on a TLC plate?
A4: The starting alcohol, (4-methyl-5-hydroxymethyl)-1-trityl-1H-imidazole, is more polar and will have a lower Rf value. The product, this compound, is less polar and will exhibit a higher Rf value. Any deprotected side products will be significantly more polar and will likely remain near the baseline.
Troubleshooting Guide for Incomplete Reaction
This guide addresses the issue of observing a significant amount of unreacted starting material, (4-methyl-5-hydroxymethyl)-1-trityl-1H-imidazole, after performing the chlorination reaction with thionyl chloride.
| Observation | Potential Cause | Recommended Solution |
| High percentage of starting material remains after the standard reaction time. | 1. Insufficient Reaction Temperature: The activation energy for the reaction is not being met due to the steric hindrance of the trityl group. | Gradually increase the reaction temperature. If the reaction is being run at 0°C, allow it to slowly warm to room temperature. For reactions at room temperature, gentle heating (e.g., 40-50°C) may be necessary. Monitor the reaction closely by TLC to avoid decomposition. |
| 2. Insufficient Reaction Time: The reaction may be sluggish due to steric hindrance and require a longer period to reach completion. | Extend the reaction time and continue to monitor the progress by TLC every 1-2 hours until the starting material is consumed. | |
| 3. Inadequate Molar Ratio of Thionyl Chloride: An insufficient amount of the chlorinating agent will lead to an incomplete reaction. | Use a slight excess of thionyl chloride (e.g., 1.2 to 1.5 equivalents) to ensure the complete conversion of the alcohol. | |
| Presence of a new, highly polar spot on the TLC plate in addition to the starting material and product. | 4. Deprotection of the Trityl Group: The generated HCl is cleaving the acid-labile trityl protecting group. | Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture. The base will neutralize the in-situ generated HCl and prevent deprotection.[1] It is recommended to add the base before the addition of thionyl chloride. |
| Reaction appears stalled, with no further conversion of the starting material observed over time. | 5. Degradation of Thionyl Chloride: Thionyl chloride can degrade upon exposure to moisture. | Ensure that the thionyl chloride used is fresh and handled under anhydrous conditions. Use of a freshly opened bottle or a recently distilled reagent is recommended. |
| Low overall yield despite complete consumption of the starting material. | 6. Formation of Unidentified Side Products: At elevated temperatures, other side reactions may occur. | Consider using an alternative chlorinating agent that operates under milder conditions (see "Alternative Chlorination Protocols" section). |
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride
This protocol is adapted from the synthesis of a similar, non-tritylated compound and includes modifications to address the challenges of the trityl-protected substrate.[3]
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Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-methyl-5-hydroxymethyl)-1-trityl-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per gram of substrate).
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Addition of Base (Optional but Recommended): Cool the solution to 0°C in an ice bath. Add pyridine (1.2 eq) dropwise.
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Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature between 0 and 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate). If the reaction is incomplete, consider gentle heating to 40°C.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Protocol 2: Alternative Chlorination using the Appel Reaction
The Appel reaction is a milder alternative for converting alcohols to chlorides and is often effective for sterically hindered substrates.[4][5][6]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4-methyl-5-hydroxymethyl)-1-trityl-1H-imidazole (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous acetonitrile (15 mL per gram of substrate).
-
Addition of Chlorinating Agent: Cool the solution to 0°C and add carbon tetrachloride (CCl₄) (1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue, containing the product and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
Data Summary
The following table provides a general comparison of reaction parameters for the chlorination of sterically hindered primary alcohols. Please note that specific yields and times for the target molecule may vary and require optimization.
| Parameter | Thionyl Chloride | Appel Reaction (PPh₃/CCl₄) | Phosphorus Pentachloride (PCl₅) |
| Typical Molar Ratio (Reagent:Alcohol) | 1.1 - 1.5 : 1 | 1.5 : 1 | 1.1 : 1 |
| Typical Temperature | 0°C to 40°C | 0°C to Room Temperature | 0°C to Room Temperature |
| General Reaction Time | 2 - 24 hours | 12 - 24 hours | 1 - 6 hours |
| Common Side Products | Detritylation product, elimination products | Triphenylphosphine oxide | HCl, POCl₃ |
| General Yield Range for Hindered Alcohols | Moderate to Good | Good to Excellent | Moderate to Good |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the chlorination of the starting material.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting an incomplete reaction.
Cause and Effect Diagram
Caption: Potential causes leading to an incomplete chlorination reaction.
References
Improving yield in reactions with 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
Welcome to the technical support center for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reactions and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile intermediate primarily used for the introduction of the 4-methyl-5-imidazolylmethyl moiety into a target molecule. The trityl group serves as a bulky, acid-labile protecting group for the imidazole nitrogen, preventing unwanted side reactions at this position.[1][2] The chloromethyl group is a reactive electrophile, making it an excellent alkylating agent for various nucleophiles, including amines, thiols, and carbanions. This reagent is particularly valuable in the synthesis of pharmaceutical compounds and other complex organic molecules.[3]
Q2: What is the role of the trityl protecting group, and when should it be removed?
A2: The trityl (triphenylmethyl) group is a sterically bulky protecting group that selectively blocks the N-1 position of the imidazole ring.[2] This prevents N-alkylation during subsequent reactions involving the chloromethyl group. The trityl group is highly sensitive to acidic conditions and can be readily removed.[1] Deprotection is typically performed as one of the final steps in a synthetic sequence, once the desired modifications at the chloromethyl position are complete.
Q3: What are the general conditions for the N-alkylation of imidazoles?
A3: N-alkylation of imidazoles typically involves treating the imidazole with a suitable base to generate the imidazolide anion, followed by the addition of an alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[1][4] The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) being frequently used.[5]
Troubleshooting Guides
Problem 1: Low Yield in Alkylation Reactions
You are experiencing low yields when using this compound to alkylate your nucleophile of interest.
Possible Causes and Solutions:
-
Insufficiently Basic Conditions: The nucleophile may not be fully deprotonated, leading to a slow or incomplete reaction.
-
Solution: Switch to a stronger base. For example, if you are using K₂CO₃, consider trying NaH. Ensure the base is fresh and appropriately handled to maintain its reactivity.
-
-
Steric Hindrance: The bulky trityl group can sterically hinder the approach of the nucleophile to the chloromethyl group.[2]
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Prolonging the reaction time may also improve the yield.
-
-
Poor Solvent Choice: The chosen solvent may not be optimal for the reaction, affecting the solubility of reactants or the reaction rate.
-
Solution: Screen different polar aprotic solvents. DMF and DMSO are generally good choices for increasing reaction rates, though they can be more difficult to remove. Acetonitrile and THF are also effective options.[5]
-
-
Side Reactions: The product may be unstable under the reaction conditions, or side reactions may be consuming the starting material.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of byproducts. If decomposition is observed, consider running the reaction at a lower temperature for a longer duration.
-
Illustrative Data on Reaction Conditions for N-Alkylation:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | MeCN | Room Temp | 24 | 45 |
| 2 | K₂CO₃ | MeCN | 60 | 12 | 65 |
| 3 | NaH | THF | Room Temp | 12 | 75 |
| 4 | NaH | DMF | Room Temp | 8 | 85 |
Note: These are representative yields and will vary depending on the specific substrate.
Problem 2: Formation of Impurities
You observe multiple spots on your TLC plate, indicating the formation of one or more impurities.
Possible Causes and Solutions:
-
Over-alkylation: If your nucleophile has multiple reactive sites, you may be observing di- or tri-alkylation.
-
Solution: Use a stoichiometric amount of the alkylating agent or even a slight excess of the nucleophile. Adding the this compound solution slowly to the reaction mixture can also help to minimize over-alkylation.
-
-
Premature Deprotection of the Trityl Group: Trace amounts of acid in your reagents or generated during the reaction could be causing the trityl group to cleave prematurely.
-
Solution: Ensure all reagents and solvents are anhydrous and free of acidic impurities. Consider adding a non-nucleophilic base, such as proton sponge, to scavenge any adventitious protons.
-
-
Side Reactions of the Chloromethyl Group: The chloromethyl group can be susceptible to hydrolysis or reaction with the solvent.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Problem 3: Difficulty with Trityl Group Deprotection
You are struggling to remove the trityl group after your alkylation reaction.
Possible Causes and Solutions:
-
Incomplete Reaction: The deprotection reaction may not have gone to completion.
-
Solution: Increase the reaction time or the concentration of the acid. Common deprotection conditions include 80% acetic acid in water or 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Product Instability: The desired product may be unstable to the acidic conditions required for deprotection.
-
Solution: Try milder acidic conditions. For example, use a lower concentration of TFA or switch to a weaker acid like formic acid. Running the reaction at a lower temperature can also help to minimize decomposition.
-
Comparison of Trityl Deprotection Conditions:
| Reagent | Solvent | Temperature (°C) | Typical Time | Notes |
| 80% Acetic Acid | Water | Room Temp - 50 | 2-24 h | Relatively mild, but can be slow. |
| 1-5% TFA | DCM | Room Temp | 1-2 h | Fast and efficient, but TFA is a strong acid that may not be compatible with all functional groups.[1] |
| Formic Acid | - | Room Temp | 2-16 h | Milder than TFA, can be a good alternative for sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Primary Amine
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Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in anhydrous DMF.
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Deprotonation: Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the amine solution at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Trityl Group Deprotection
-
Dissolution: Dissolve the N-trityl imidazole derivative (1.0 eq) in dichloromethane (DCM).
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Acid Addition: Add a solution of 5% trifluoroacetic acid (TFA) in DCM dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.
-
Neutralization: Quench the reaction by the addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.
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Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected imidazole derivative.
Visualizations
Caption: General experimental workflow for alkylation and subsequent deprotection.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tritylated Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of tritylated compounds. It is designed for researchers, scientists, and professionals in drug development who encounter challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the trityl group in synthesis?
The trityl group (and its derivatives like dimethoxytrityl, DMT) is a bulky protecting group used for alcohols, thiols, and amines. In oligonucleotide and peptide synthesis, it is most commonly used to protect the 5'-hydroxyl group of nucleosides or the side chain of amino acids like cysteine. Its hydrophobicity is a key feature utilized in "trityl-on" purification, where it acts as a handle to separate the desired full-length product from shorter, "failure" sequences that lack the group.[1][2][3]
Q2: What is the difference between "trityl-on" and "trityl-off" purification?
"Trityl-on" and "trityl-off" refer to two distinct strategies for purifying synthetic compounds, particularly oligonucleotides:
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Trityl-on purification: In this method, the final 5'-trityl group is intentionally left on the full-length oligonucleotide after synthesis.[1][2] This makes the desired product significantly more hydrophobic than the uncapped "failure" sequences.[2] This difference in hydrophobicity is exploited in reverse-phase chromatography (HPLC or cartridge-based), where the trityl-containing product is strongly retained, while impurities are washed away.[2][3] The trityl group is then cleaved (detritylation) either on the column or after elution.[2][4] This method is very effective for purifying long oligonucleotides.[2]
-
Trityl-off purification: Here, the 5'-trityl group is removed during the final cycle of synthesis.[1] Purification is then typically performed using methods like ion-exchange HPLC, which separates oligonucleotides based on their charge (i.e., length).[1]
Q3: What are the most common challenges encountered during the purification of tritylated compounds?
The primary challenges include:
-
Incomplete Deprotection: The trityl group may not be fully removed, leading to a mixed population of protected and deprotected product.
-
Re-attachment of the Trityl Group: The cleaved trityl cation is reactive and can re-attach to the deprotected functional group, especially in the absence of effective scavengers.[5]
-
Depurination of Oligonucleotides: The acidic conditions required for detritylation can lead to the cleavage of purine bases (adenine and guanine) from the sugar-phosphate backbone, creating unwanted and potentially harmful impurities.[1]
-
Premature Loss of the Trityl Group: The trityl group can be inadvertently lost during sample processing, such as drying under high vacuum, especially for trityl-protected amino-modifiers.[6]
-
Side Reactions: The deprotected functional group (e.g., a free thiol on cysteine) can be susceptible to oxidation, leading to the formation of disulfide-linked dimers or oligomers.[5]
Troubleshooting Guides
Issue 1: Incomplete Detritylation
Symptom: Analytical HPLC or mass spectrometry of the final product shows a significant peak corresponding to the trityl-protected compound.
| Potential Cause | Recommended Solution |
| Insufficient Acid Concentration/Strength | Ensure the correct concentration of acid (e.g., trifluoroacetic acid - TFA, or 80% acetic acid) is used.[7] For resistant trityl groups, consider using a stronger acid or slightly increasing the concentration. |
| Inadequate Reaction Time | For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[5] However, this can be sequence-dependent. It is advisable to perform a small-scale trial and monitor the reaction progress by HPLC to determine the optimal time.[5] |
| Re-attachment of Trityl Cation | The cleavage of the trityl group is a reversible reaction.[5] The liberated trityl cation can re-attach to the deprotected group.[5] To prevent this, always include a scavenger in the cleavage cocktail.[5] |
dot
Caption: Troubleshooting workflow for incomplete detritylation.
Issue 2: Depurination During Oligonucleotide Purification
Symptom: Mass spectrometry analysis reveals species with masses corresponding to the loss of adenine or guanine bases.
| Potential Cause | Recommended Solution |
| Prolonged Exposure to Acid | Minimize the time the oligonucleotide is exposed to acidic conditions during detritylation.[1] The consensus for cartridge-based techniques is often around five minutes at room temperature with 2-5% TFA.[1] |
| High Acid Concentration | Use the lowest acid concentration that effectively removes the trityl group. While effective detritylation requires a sufficient amount of acid, excessive concentrations heighten the risk of depurination.[1] |
| Lack of pH Neutralization | After acid-mediated detritylation, immediately neutralize the pH of the solution to prevent further purine hydrolysis.[8] |
dot
Caption: Logical steps to minimize depurination.
Experimental Protocols
Protocol 1: Manual Detritylation of Oligonucleotides Post-HPLC Purification
This protocol describes the removal of the 5'-DMT group from an oligonucleotide after purification by reverse-phase HPLC.
Materials:
-
Dried, trityl-on oligonucleotide
-
80% acetic acid in water (v/v)
-
3 M Sodium Acetate solution
-
Ethanol (or isopropanol for oligonucleotides <15 bases)
-
Microcentrifuge tubes
Procedure:
-
Ensure the trityl-on oligonucleotide sample is thoroughly dried, for instance, by vacuum centrifugation. If the sample was purified by HPLC, co-evaporation with water may be necessary to remove residual volatile salts.[7]
-
Dissolve the dried oligonucleotide in 80% acetic acid. A common starting point is 30 µL of the acid solution per optical density unit (ODU) of the oligonucleotide.[7]
-
Vortex the mixture to ensure complete dissolution and let it stand at room temperature for 20 minutes.[7]
-
To precipitate the now detritylated oligonucleotide, add 5 µL of 3 M sodium acetate and 100 µL of ethanol for every ODU of oligonucleotide.[7]
-
Vortex the solution thoroughly and then centrifuge for 1-5 minutes to pellet the oligonucleotide.[7]
-
Carefully remove and discard the supernatant, which contains the cleaved trityl group by-product.[7]
-
Wash the pellet by adding 100 µL of ethanol per ODU, vortexing briefly, and centrifuging again for 1-5 minutes.[7]
-
Remove and discard the supernatant. Dry the oligonucleotide pellet by vacuum centrifugation.[7]
Protocol 2: General Workflow for Trityl-On Cartridge Purification
This protocol outlines the general steps for solid-phase extraction (SPE) of a trityl-on oligonucleotide.
dot
Caption: General workflow for trityl-on cartridge purification.
Procedure:
-
Conditioning: The reverse-phase cartridge is first washed with a strong organic solvent like acetonitrile, followed by an equilibration buffer, often containing an ion-pairing agent like triethylammonium acetate (TEAA), to prepare the resin.[9]
-
Loading: The crude oligonucleotide mixture, with the 5'-trityl group intact, is loaded onto the cartridge.[9] The hydrophobic trityl group causes the full-length product to bind strongly to the resin.
-
Washing: A wash solution, typically containing a low percentage of acetonitrile, is passed through the cartridge. This removes hydrophilic impurities and truncated failure sequences that lack the trityl group and thus bind less strongly.[8][9]
-
Detritylation: An acidic solution (e.g., 2-5% TFA) is applied to the cartridge to cleave the 5'-trityl group from the bound oligonucleotide.[1][4]
-
Second Wash: The cartridge is washed again, usually with water or a weak buffer, to remove the cleaved trityl group by-product and residual acid.[9]
-
Elution: The final, purified, and now detritylated oligonucleotide is eluted from the cartridge using a solution with a higher concentration of organic solvent (e.g., acetonitrile in a basic buffer).[9]
Quantitative Data Summary
| Parameter | Method/Condition | Typical Value/Range | Notes |
| Purification Recovery Yield | HPLC or Cartridge Purification | 25-50% of synthetic yield | Yield can be lower for modified oligonucleotides.[4] |
| Detritylation Time (Peptides) | Standard TFA Cleavage Cocktail | 2-4 hours | Sequence-dependent; can be extended up to 6 hours for difficult cases.[5] |
| Detritylation Time (Oligos on Cartridge) | 2-5% TFA at room temperature | ~5 minutes | Longer exposure increases the risk of depurination.[1] |
| Achievable Purity (SPE) | Optimized Cartridge Methods | >90% | Purity is highly dependent on the specific protocol and cartridge type.[10] |
| Cleavage Cocktail (Standard for Peptides) | TFA/TIS/H₂O | 95% / 2.5% / 2.5% (v/v/v) | TIS (Triisopropylsilane) acts as a scavenger.[5] |
| Cleavage Cocktail (for Sensitive Peptides) | Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides with Cys, Met, or Trp residues.[5] |
References
- 1. phenomenex.com [phenomenex.com]
- 2. atdbio.com [atdbio.com]
- 3. Purification | Yale Research [research.yale.edu]
- 4. med.upenn.edu [med.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. phenomenex.com [phenomenex.com]
- 9. dupont.com [dupont.com]
- 10. diva-portal.org [diva-portal.org]
Technical Support Center: Removal of Triphenylmethanol Byproduct
This guide provides troubleshooting advice and frequently asked questions regarding the removal of triphenylmethanol, a common byproduct generated during the acidic deprotection of trityl (Tr) and dimethoxytrityl (DMT) protecting groups.
Troubleshooting Guide
Issue 1: Triphenylmethanol Contamination in the Final Product After Precipitation
-
Question: I performed a precipitation (e.g., ethanol precipitation of an oligonucleotide) to isolate my product, but I still see triphenylmethanol contamination. What could be wrong?
-
Answer: There are several potential reasons for this:
-
Incomplete Precipitation of the Product: This can lead to the desired product remaining in the supernatant along with the dissolved triphenylmethanol.
-
Co-precipitation of Triphenylmethanol: Although triphenylmethanol is soluble in many organic solvents used for precipitation, high concentrations or suboptimal temperatures can cause it to crash out with your product.
-
Insufficient Washing: The pellet may not have been washed thoroughly enough to remove all traces of the triphenylmethanol-containing supernatant.
Solutions:
-
Optimize Precipitation Conditions: Experiment with different anti-solvents (e.g., isopropanol) and varying temperatures to maximize the precipitation of your product while keeping the triphenylmethanol in solution. Ensure thorough mixing and allow for sufficient incubation time.[1]
-
Improve Washing Steps: Increase the volume and/or the number of washes of the pellet with cold 70% ethanol or another appropriate solvent to ensure complete removal of the byproduct.[1]
-
Perform a Re-precipitation: Dissolve the contaminated product in a minimal amount of an appropriate aqueous buffer and repeat the precipitation protocol.
-
Issue 2: Poor Separation of Triphenylmethanol and Product During Column Chromatography
-
Question: I'm using reverse-phase HPLC (or a cartridge) to purify my product after deprotection, but I'm getting poor resolution between my product peak and the triphenylmethanol peak. How can I improve this?
-
Answer: Poor separation during reverse-phase chromatography is often due to suboptimal mobile phase conditions.
-
For HPLC: Adjust the gradient of your organic solvent (typically acetonitrile). A shallower gradient can often improve the resolution between closely eluting peaks. Ensure the mobile phase is well-mixed and degassed.[1]
-
For Cartridge Purification: If you are performing an on-column detritylation, ensure the wash steps after cleavage are sufficient to remove all the triphenylmethanol before eluting your product.[1] Consider adding a small percentage of an organic solvent like acetonitrile to the wash buffer to enhance the removal of hydrophobic impurities like triphenylmethanol.[1]
-
Issue 3: Low Yield of the Desired Product After Purification
-
Question: After removing the triphenylmethanol, the yield of my final product is very low. What are the possible causes?
-
Answer: Low yield can stem from several factors throughout the deprotection and purification process:
-
Incomplete Deprotection: If the deprotection reaction did not go to completion, you will have a lower amount of the desired product to begin with.
-
Product Loss During Workup: Product can be lost during extraction steps if the partitioning is not optimal, or during precipitation if the product is not fully recovered.
-
Co-precipitation Issues: As mentioned earlier, if conditions cause your product to precipitate along with the triphenylmethanol, subsequent separation steps can lead to product loss.
Solutions:
-
Verify Deprotection: Before purification, confirm the completion of the deprotection reaction using an appropriate analytical method like TLC or Mass Spectrometry.
-
Optimize Extraction: If using liquid-liquid extraction, ensure the pH and solvent choices are optimal for partitioning your product away from the triphenylmethanol.
-
Refine Precipitation Protocol: Carefully select the precipitation solvent and temperature to selectively precipitate your product while leaving the triphenylmethanol in solution.[1]
-
Frequently Asked Questions (FAQs)
-
1. What are the common methods for removing triphenylmethanol?
-
The most common methods are precipitation, column chromatography (including HPLC and cartridge purification), and liquid-liquid extraction. The choice of method depends on the properties of the desired product, the scale of the reaction, and the required purity.
-
-
2. What are the solubility properties of triphenylmethanol?
-
3. How can I monitor the removal of triphenylmethanol?
-
The removal of triphenylmethanol can be monitored using analytical techniques such as:
-
-
4. Does the choice of deprotection conditions affect the ease of triphenylmethanol removal?
-
Yes, the deprotection conditions can influence the subsequent purification. For example, using milder acids or shorter reaction times might reduce the formation of other side products, which could simplify the purification process.[1] However, the main challenge remains the separation of the triphenylmethanol from the desired product.[1]
-
-
5. Is it better to perform detritylation before or after purification?
-
Both "trityl-on" and "trityl-off" purification strategies are employed, particularly in oligonucleotide synthesis.
-
Trityl-on purification is often preferred because the hydrophobic DMT group provides a strong handle for reverse-phase chromatography, effectively separating the full-length product from failure sequences.[1] The detritylation is then performed after this initial purification, followed by a final cleanup to remove the triphenylmethanol.[1]
-
Trityl-off purification involves performing the deprotection step before purification. This approach requires a purification method that can effectively separate the desired product from both the triphenylmethanol and any failure sequences.[1]
-
-
Data Presentation
Table 1: Solubility of Triphenylmethanol in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble/Very Poor | [2][3][4] |
| Petroleum Ether | Insoluble | [2][3] |
| Ethanol | Soluble | [2][3][4][5][6] |
| Diethyl Ether | Soluble | [2][3][5][6] |
| Benzene | Soluble | [2][3][5] |
| Acetone | Soluble | [3][4] |
| Chloroform | Soluble | [4][5] |
| Dioxane | Soluble | [6] |
| Methanol | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
Experimental Protocols
Protocol 1: Removal of Triphenylmethanol by Precipitation (Example: Oligonucleotide Purification)
This protocol describes the removal of triphenylmethanol from a detritylated oligonucleotide solution via ethanol precipitation.[1]
-
Dissolution: Dissolve the dried, crude product containing the oligonucleotide and triphenylmethanol in a minimal volume of nuclease-free water.
-
Salt Addition: Add 1/10th volume of 3 M Sodium Acetate to the solution and mix thoroughly.
-
Precipitation: Add 3 volumes of cold absolute ethanol to the mixture.
-
Incubation: Gently vortex the mixture and incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant, which contains the dissolved triphenylmethanol.
-
Washing: Wash the oligonucleotide pellet by adding 1 mL of cold 70% ethanol and centrifuging for 10 minutes at 4°C.
-
Final Steps: Carefully decant the supernatant and air-dry the pellet to remove any residual ethanol before resuspending in the desired buffer.
Protocol 2: Removal of Triphenylmethanol by Liquid-Liquid Extraction
This protocol is a general guide for separating triphenylmethanol from a water-soluble product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of a nonpolar organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate). Triphenylmethanol will dissolve in the organic layer.[8][9]
-
Aqueous Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous solution (e.g., water, dilute acid, or dilute base, depending on the stability of the desired product). The water-soluble product will move to the aqueous layer, while the triphenylmethanol remains in the organic layer.
-
Separation: Separate the aqueous layer from the organic layer.
-
Repeat Extraction: To maximize the recovery of the desired product, extract the organic layer with fresh aqueous solution one or two more times.
-
Combine and Wash: Combine all aqueous layers. To remove any residual organic solvent, the combined aqueous layer can be washed with a fresh portion of the organic solvent.
-
Product Isolation: Isolate the desired product from the aqueous layer (e.g., by lyophilization or other suitable methods).
Protocol 3: Removal of Triphenylmethanol using a Reverse-Phase Cartridge (Trityl-off Purification)
This protocol outlines the purification of a detritylated product and removal of triphenylmethanol using a reverse-phase cartridge.
-
Cartridge Conditioning: Condition a reverse-phase cartridge (e.g., C18) by sequentially passing the elution buffer, then the wash buffer, and finally the binding buffer through it.
-
Sample Loading: Dissolve the crude, detritylated product mixture in the binding buffer and load it onto the conditioned cartridge. The desired product and triphenylmethanol will bind to the resin.
-
Wash Step: Wash the cartridge with several column volumes of a low-organic-content wash buffer (e.g., 2% acetonitrile in 0.1 M TEAA). This step is crucial to wash away the more hydrophobic triphenylmethanol while the desired product remains bound. The efficiency of this step may need optimization.[1]
-
Elution: Elute the purified product from the cartridge using an elution buffer with a higher organic content (e.g., 50% acetonitrile in water).
-
Solvent Removal: Dry the eluted sample using a vacuum concentrator.
Visualization
Caption: Decision workflow for selecting a triphenylmethanol removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 3. baetro-machining.com [baetro-machining.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ud.goldsupplier.com [ud.goldsupplier.com]
- 6. Triphenylmethanol, 98% | Fisher Scientific [fishersci.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Scaling Up Reactions with 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole. The information is presented in a question-and-answer format to address specific challenges encountered during experimental work.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the scale-up of N-alkylation reactions using this compound and the subsequent deprotection step.
N-Alkylation Reaction
Question: My N-alkylation reaction is sluggish or gives a low yield upon scale-up. How can I improve it?
Answer:
Scaling up N-alkylation reactions can present challenges related to reaction kinetics, mass transfer, and reagent stoichiometry. Below is a summary of potential causes and solutions.
Troubleshooting Workflow: Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low N-alkylation yield.
Table 1: Recommended N-Alkylation Conditions and Expected Outcomes
| Parameter | Condition A (Milder) | Condition B (Stronger) | Rationale and Scale-Up Considerations |
| Base | K₂CO₃ or Cs₂CO₃ | NaH (60% in mineral oil) | K₂CO₃ is safer and easier to handle at scale, but NaH ensures complete deprotonation for less reactive nucleophiles.[1] |
| Solvent | Acetonitrile (MeCN) | Anhydrous DMF or THF | DMF is often better at solubilizing reactants but requires higher temperatures for removal. THF is a good choice with NaH. |
| Temperature | 60-80 °C | 0 °C to Room Temperature | Higher temperatures can improve reaction rates with weaker bases. With NaH, the initial deprotonation is often done at 0°C to control hydrogen evolution. |
| Stoichiometry | 1.2-1.5 eq. of Base | 1.1-1.2 eq. of NaH | A slight excess of base is typically used. For NaH, a smaller excess is needed. |
| Yield | Good to Excellent | Excellent | The choice of conditions depends on the nucleophilicity of the substrate. |
Question: I am observing significant amounts of a di-alkylated byproduct. How can this be minimized?
Answer:
Over-alkylation can occur if the mono-alkylated product is still nucleophilic and reacts further with the chloromethylimidazole.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the nucleophile relative to this compound.
-
Slow Addition: Add the chloromethylimidazole solution slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation.
Question: How should I purify the trityl-protected product at a larger scale?
Answer:
Purification of N-alkylated imidazole products can be challenging due to their basic nature.
Purification Workflow
Caption: Purification workflow for N-alkylated imidazole products.
Table 2: Purification Methodologies for Scaled-Up Products
| Method | Protocol Summary | Troubleshooting Tips |
| Acid-Base Extraction | Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and back-extract the product into an organic solvent. | If the product precipitates upon neutralization, it can be isolated by filtration. Ensure complete neutralization to maximize recovery. |
| Column Chromatography | Use silica gel with a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). | To prevent streaking of the basic product on the acidic silica gel, add a small amount of triethylamine (0.1-1%) to the eluent. |
| Crystallization | If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or toluene) can be an effective final purification step.[2] | Screen various solvents to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
Trityl Group Deprotection
Question: What are the best conditions for removing the trityl group on a large scale?
Answer:
The trityl group is acid-labile, and its removal can be achieved under various conditions. The choice of method depends on the stability of the rest of the molecule.
Table 3: Scalable Trityl Deprotection Protocols
| Reagent | Solvent | Temperature | Typical Reaction Time | Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1-2 hours | Highly effective but harsh. May not be suitable for acid-sensitive substrates.[3] |
| Acetic Acid | 80% Aqueous Acetic Acid | Room Temp - 50 °C | 2-16 hours | Milder than TFA and often provides good results. |
| Formic Acid | Neat or in Dioxane | Room Temp | < 1 hour | A good alternative to TFA, often used for rapid deprotection.[3] |
| Lithium Chloride (LiCl) | Methanol | Reflux | 12-24 hours | A mild and inexpensive method, but requires elevated temperatures.[4] |
Question: I am experiencing premature loss of the trityl group during work-up and purification. How can I prevent this?
Answer:
The trityl group can be sensitive to acidic conditions that may inadvertently arise during processing.
Prevention Strategies:
-
Neutral Work-up: Ensure all aqueous washes are neutral or slightly basic.
-
Avoid Protic Solvents with Heat: Concentrating solutions containing protic solvents (like methanol or ethanol) at elevated temperatures can lead to gradual deprotection. If possible, use aprotic solvents for extractions and concentrations.
-
Buffer Systems: In some cases, adding a non-volatile base like Tris to the crude product solution before concentration can prevent premature detritylation.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the N-alkylation reaction with sodium hydride (NaH)?
A1: Sodium hydride is a flammable solid that reacts violently with water and other protic solvents, releasing hydrogen gas. On a large scale, the accumulation of hydrogen can create an explosion hazard. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). The addition of NaH should be done portion-wise and at a controlled temperature (e.g., 0 °C) to manage the rate of hydrogen evolution. A robust quenching procedure for any excess NaH is also essential.
Q2: How does the steric hindrance of the trityl group affect the N-alkylation reaction at scale?
A2: The bulky trityl group can significantly slow down the reaction rate by sterically hindering the approach of the nucleophile to the chloromethyl group.[5] This effect may be more pronounced at lower temperatures. To overcome this, you may need to use higher reaction temperatures, longer reaction times, or a more reactive nucleophile. The steric bulk generally directs alkylation to the less hindered nitrogen in unsymmetrical nucleophiles.[1]
Q3: Can I use this compound in protic solvents like ethanol?
A3: It is generally not recommended. Protic solvents can react with strong bases like NaH and can also lead to solvolysis of the chloromethyl group, reducing the yield of the desired N-alkylation product. Aprotic solvents such as DMF, THF, or acetonitrile are preferred.
Q4: What is the triphenylmethyl cation, and how does it affect the deprotection work-up?
A4: The triphenylmethyl (trityl) cation is a stable carbocation that is formed during the acidic deprotection of the trityl group.[3] This cation can sometimes be trapped by nucleophiles present in the reaction mixture. The byproduct, triphenylmethanol, is often insoluble in aqueous solutions and can sometimes be removed by filtration.
Q5: Are there any specific analytical methods to monitor the progress of these reactions?
A5: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on reaction progress and purity. For the deprotection step, the appearance of the UV-active triphenylmethanol or triphenylmethane byproduct can also be monitored.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
-
Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, add the nucleophile (1.0 equivalent), potassium carbonate (1.5 equivalents), and acetonitrile (5-10 volumes).
-
Heating: Heat the mixture to 60-80 °C with vigorous stirring.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (1.05 equivalents) in acetonitrile to the heated suspension over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting materials are consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by acid-base extraction, column chromatography, or crystallization.
Protocol 2: General Procedure for Trityl Deprotection using Acetic Acid
-
Dissolution: Dissolve the trityl-protected compound (1.0 equivalent) in 80% aqueous acetic acid (5-10 volumes).
-
Heating: Stir the solution at room temperature or heat to 40-50 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction mixture and slowly add it to a stirred, cooled solution of sodium bicarbonate or another suitable base to neutralize the acetic acid.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected product. Further purification can be done by chromatography or crystallization if needed.
References
Technical Support Center: Monitoring Reactions with 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: For trityl-protected compounds, a good starting point is a mixture of a non-polar and a moderately polar solvent. A common initial system is 1:1 Ethyl Acetate (EtOAc) / Hexane.[1] You can then adjust the ratio to achieve optimal separation. For nitrogen-containing compounds like imidazoles, adding a small amount of a basic modifier like triethylamine (Et₃N, ~0.1-2.0%) to the eluent can improve spot shape and prevent streaking.[1][2][3]
Q2: How can I visualize the spots on the TLC plate? My compound is colorless.
A2: Since the trityl group provides a large conjugated system, the starting material and trityl-containing products should be visible under short-wave UV light (254 nm) on a fluorescent TLC plate.[4][5][6] They will appear as dark spots against a glowing green background.[6] For reaction products where the trityl group may have been removed or for compounds that do not quench UV fluorescence, chemical stains are necessary.[5]
-
Potassium Permanganate (KMnO₄) stain: Useful for visualizing compounds that can be oxidized, such as alcohols which may be a product of hydrolysis.[2]
-
p-Anisaldehyde stain: A versatile stain for many functional groups, which can produce a range of colors upon heating.[7]
-
Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that can visualize many organic compounds, which appear as brown spots.[6][7]
Q3: What do the different spots on my TLC plate represent?
A3: In a typical reaction, you will spot three lanes on your TLC plate for comparison:
-
Starting Material (SM): A reference spot of your pure this compound.
-
Co-spot (C): A mixture of the starting material and the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction lane.
-
Reaction Mixture (RM): A sample taken directly from your reaction.
As the reaction progresses, you should observe the disappearance of the starting material spot and the appearance of one or more new spots corresponding to your product(s). The product spot will typically have a different Retention Factor (Rf) value than the starting material.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Sample is too concentrated (overloaded). [2][8][9] 2. Compound is acidic or basic. Imidazoles are basic.[3] 3. The solvent system is inappropriate. [8] 4. Compound is degrading on the silica plate. Silica gel is acidic.[10] | 1. Dilute your sample solution and re-spot a smaller amount.[2][3] 2. Add a small amount of triethylamine (e.g., 0.5-1%) to your eluent to neutralize the acidic silica.[2][3] 3. Experiment with different solvent systems to find one that gives sharp spots. 4. Consider using a different stationary phase, like alumina, or adding a base to the eluent.[3] |
| Spots are not visible after development. | 1. Compound is not UV-active. 2. Sample is too dilute. [2][8] 3. Compound is volatile and evaporated. 4. Solvent level in the chamber was above the spotting line. [2][8] | 1. Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) or an iodine chamber for visualization.[2][7] 2. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[2][8] 3. This is less likely with the high molecular weight trityl compound but can be an issue for smaller molecules. 4. Ensure the solvent level is always below the origin line where samples are spotted.[2][8] |
| Rf values are too high (spots near the solvent front). | The eluent is too polar. [2] | Decrease the polarity of the mobile phase. For an EtOAc/Hexane system, increase the proportion of hexane.[1][2] |
| Rf values are too low (spots near the baseline). | The eluent is not polar enough. [2] | Increase the polarity of the mobile phase. For an EtOAc/Hexane system, increase the proportion of ethyl acetate.[1][2] |
| Reactant and product spots are very close together (poor separation). | The chosen solvent system does not provide enough resolution. | Try a different solvent system. Sometimes switching one solvent for another of similar polarity (e.g., dichloromethane for ethyl acetate) can alter selectivity. If spots are still too close, a different stationary phase (e.g., reversed-phase TLC) may be needed.[10] |
| The solvent front is running unevenly. | 1. The TLC plate is chipped or damaged at the bottom. [3] 2. The plate is touching the side of the developing chamber or the filter paper. [8] | 1. Cut the bottom of the plate evenly to remove the damaged section.[3] 2. Ensure the plate is placed centrally in the chamber and does not touch the sides. |
Experimental Protocols
Protocol 1: General TLC Monitoring
This protocol outlines the standard procedure for monitoring a reaction.
Materials:
-
Silica gel TLC plates with fluorescent indicator (F₂₅₄)
-
Developing chamber with a lid
-
Capillary spotters or micropipette
-
Solvents for eluent (e.g., Ethyl Acetate, Hexane, Triethylamine)
-
Reaction mixture and a reference sample of the starting material
-
Visualization tools: UV lamp (254 nm), staining jar, heat gun
Methodology:
-
Prepare the Eluent: Prepare the mobile phase by mixing the chosen solvents in the desired ratio (e.g., 7:3 Hexane:EtOAc with 0.5% Et₃N). Pour about 0.5 cm of the eluent into the developing chamber, place a piece of filter paper inside to aid saturation, and cover with the lid.[11] Allow the chamber to saturate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line about 1 cm from the bottom of the TLC plate.[4] Mark three evenly spaced points on this line for spotting the starting material (SM), co-spot (C), and reaction mixture (RM).[4]
-
Spot the Plate:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., DCM or EtOAc). Using a capillary spotter, apply a small spot to the "SM" mark.
-
Using a clean spotter, apply a small spot of the reaction mixture to the "RM" mark.
-
On the "C" mark, first spot the starting material, then carefully spot the reaction mixture on top of it.
-
Keep the spots small (1-2 mm in diameter) by applying the solution carefully and allowing the solvent to evaporate completely between applications.[3]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the origin line.[2][11] Close the lid and allow the solvent to travel up the plate.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[1][11] Allow the plate to dry completely.
-
Visualize and Interpret:
-
View the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[4][6]
-
If necessary, use a chemical stain (e.g., dip into potassium permanganate solution) and gently heat with a heat gun until spots appear.
-
Compare the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot indicates the reaction is proceeding. Calculate the Rf value for each spot.
-
Data Presentation
The Retention Factor (Rf) is a key parameter calculated as: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
The following table provides an example of how to organize TLC data for a hypothetical reaction where the chloromethyl group is substituted by a nucleophile (Nu). Actual Rf values must be determined experimentally.
| Compound | Role | Example Solvent System | Expected Rf Range (Example) | Visualization Method |
| This compound | Starting Material | 7:3 Hexane:EtOAc | 0.6 - 0.7 | UV (254 nm) |
| Product (e.g., Nu substituted) | Product | 7:3 Hexane:EtOAc | 0.3 - 0.5 | UV, KMnO₄, or p-Anisaldehyde |
| 4-(Chloromethyl)-5-methyl-1H-imidazole | Deprotected Side Product | 7:3 Hexane:EtOAc | 0.0 - 0.1 | KMnO₄ or p-Anisaldehyde |
Note: The bulky, non-polar trityl group generally results in higher Rf values. Products are often more polar and thus have lower Rf values. A fully deprotected imidazole would be very polar and would likely remain near the baseline in this solvent system.
Workflow Visualization
The following diagram illustrates the logical workflow for monitoring a reaction using TLC.
Caption: Workflow for monitoring chemical reactions using TLC.
References
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. youtube.com [youtube.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. theory.labster.com [theory.labster.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. Chromatography [chem.rochester.edu]
- 11. aga-analytical.com.pl [aga-analytical.com.pl]
Stability of the chloromethyl group in 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-5-methyl-1-trityl-1H-imidazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of the compound, it is recommended to store it in a dry, cool, and well-ventilated place. The container should be tightly closed to prevent exposure to moisture. While room temperature storage is generally acceptable, for long-term storage, refrigeration (2-8 °C) is advisable.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides. Exposure to moisture should also be avoided as it can lead to hydrolysis of the chloromethyl group.
Q3: What are the primary reactive sites on this molecule?
A3: The two primary reactive sites are the chloromethyl group and the trityl protecting group. The chloromethyl group is an electrophilic site susceptible to nucleophilic substitution. The trityl group is a bulky protecting group that is stable under basic and neutral conditions but is readily cleaved by acids.
Q4: What are the expected decomposition products?
A4: Under thermal decomposition, the compound may release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. In the presence of water or other nucleophiles, the chloromethyl group can be converted to a hydroxymethyl or other substituted methyl group. Under acidic conditions, the trityl group will be cleaved to form triphenylmethanol or other trityl-derived products.
Troubleshooting Guides
Low or No Product Yield in Alkylation Reactions
Problem: I am using this compound to alkylate a nucleophile (e.g., an amine, phenol, or carboxylate), but I am observing low or no yield of my desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Instability of the Chloromethyl Group | The chloromethyl group is susceptible to hydrolysis. Ensure all reagents and solvents are anhydrous. If the reaction is run in a protic solvent, consider switching to an aprotic solvent such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF). |
| Insufficient Basicity | For nucleophiles that require deprotonation (e.g., phenols, carboxylic acids, secondary amines), the base may not be strong enough or used in a sufficient amount. Consider using a stronger base (e.g., sodium hydride, potassium carbonate) and ensure at least stoichiometric amounts are used. |
| Steric Hindrance | The bulky trityl group may sterically hinder the approach of the nucleophile to the chloromethyl group. If possible, using a less sterically hindered nucleophile may improve yields. Increasing the reaction temperature may also help overcome steric hindrance, but this should be done cautiously to avoid decomposition. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Degradation of the Starting Material | The this compound may have degraded due to improper storage. It is advisable to check the purity of the starting material by NMR or LC-MS before use. |
Presence of Unexpected Byproducts
Problem: My reaction mixture shows multiple spots on TLC, and I am isolating byproducts in addition to or instead of my desired product.
Possible Byproducts and Their Formation:
| Byproduct | Formation Pathway | Prevention/Minimization |
| 4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole | Hydrolysis of the chloromethyl group by trace amounts of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Detritylated Starting Material or Product | Exposure to acidic conditions, either from an acidic reagent or byproduct formation that lowers the pH of the reaction mixture. | Ensure the reaction is performed under neutral or basic conditions. Use a non-acidic workup procedure. If acidic conditions are unavoidable, consider a different protecting group strategy. |
| Dimerization or Polymerization | Self-reaction of the this compound or reaction with the product if it contains a nucleophilic site. | Add the this compound slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the alkylating agent. |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
This protocol provides a general procedure for the alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary amine (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise over 10 minutes.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Validation & Comparative
4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole vs other imidazole alkylating agents
An Objective Comparison of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole and Alternative Imidazole Alkylating Agents
Introduction
The imidazole moiety is a cornerstone in medicinal chemistry and drug development, appearing in numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in the design of novel therapeutics, particularly in oncology.[3][4] Alkylation of the imidazole ring or the use of imidazole-containing alkylating agents is a fundamental strategy for synthesizing these complex molecules. This guide provides a comparative analysis of this compound against other common imidazole alkylating agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
Overview of this compound
This compound is a specialized alkylating agent designed to introduce the 4-(5-methyl-1-trityl-imidazolyl)methyl moiety onto a nucleophile. Its key structural features dictate its reactivity and utility:
-
Chloromethyl Group (C4): The primary reactive site, where the chlorine atom acts as a leaving group in nucleophilic substitution reactions.
-
Trityl Group (N1): A bulky and acid-labile protecting group. It sterically hinders the N1 position and prevents its participation in reactions. Its bulk can influence the approach of nucleophiles. The trityl group can be removed under mild acidic conditions, which is a crucial feature for subsequent synthetic steps.
-
Methyl Group (C5): An electron-donating group that can subtly influence the electronic properties of the imidazole ring.
This reagent is not used to alkylate the imidazole ring itself but rather to use the imidazole ring as a substituent that is attached to other molecules.
Comparison with Alternative Alkylating Agents
The choice of an alkylating agent depends on the synthetic goal: N-alkylation of an existing imidazole core or introduction of an imidazole-containing substituent.
Simple Alkylating Agents for N-Alkylation
These reagents are used to add simple alkyl or aryl groups to the nitrogen of an imidazole ring. Common examples include alkyl halides (e.g., methyl iodide, benzyl bromide) and "green" reagents like dialkyl carbonates.
Performance Data: The efficiency of N-alkylation is highly dependent on the substrate, base, and solvent system. Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the nitrogen, often requiring stronger bases or more reactive alkylating agents.[5][6]
| Alkylating Agent | Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl bromoacetate | 4-Nitroimidazole | K₂CO₃ | CH₃CN | 24 | 40 | [5] |
| Ethyl bromoacetate | 4-Nitroimidazole | K₂CO₃ | DMSO | 24 | 35 | [5] |
| Benzyl Bromide | 3-carboxymethyl-1H-indazole | NaH | THF | - | >99 (N1) | [7] |
| Methyl Iodide | Imidazole | NaH | THF/DMF | 2-4 | High | [8] |
| Dimethyl Carbonate | Imidazole | - | Toluene | 10 | 26 | [9] |
Table 1: Comparative yields for N-alkylation of imidazole derivatives using various simple alkylating agents.
Other Imidazole-Containing Chloromethylating Agents
These agents, like the topic compound, are used to introduce an entire imidazole-methyl substituent. Their reactivity is modulated by the substitution pattern on the imidazole ring. A key comparison is with nitro-substituted analogs, which are common in antimicrobial and anticancer drug development.[10][11]
Performance Data: The presence of a strong electron-withdrawing group like a nitro substituent can affect the stability and reactivity of the chloromethyl group.
| Alkylating Agent | Key Features | Typical Application | Reference |
| This compound | Trityl-protected, acid-labile. Methyl group is weakly electron-donating. | General synthesis where subsequent deprotection is desired. | |
| 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | Nitro group is strongly electron-withdrawing. No bulky protecting group. | Synthesis of antimicrobial and radiosensitizing agents (e.g., Fexinidazole). | [10][11] |
| 4-Methyl-5-chloromethyl-imidazole | Unprotected N-H, available as hydrochloride salt. | Intermediate for drugs like Cimetidine. Direct chloromethylation product. | [12] |
Table 2: Qualitative comparison of different chloromethyl-imidazole reagents.
Experimental Protocols
Protocol 1: General N-Alkylation of Imidazole
This protocol is adapted for the N-alkylation of a substituted imidazole using a standard alkyl halide.[5][6]
Materials:
-
Substituted imidazole (1.0 equiv)
-
Alkylating agent (e.g., alkyl halide) (1.2 - 2.0 equiv)
-
Base (e.g., K₂CO₃, NaH) (1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
Procedure:
-
To a solution of the substituted imidazole in the chosen anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation. For NaH, cool the mixture to 0 °C before addition.[8]
-
Add the alkylating agent dropwise to the stirred suspension.
-
Allow the reaction to proceed at the desired temperature (from room temperature to reflux) and monitor its progress using Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction carefully (e.g., with water if using NaH).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Alkylation using this compound
This protocol describes the use of the title compound to alkylate a generic nucleophile (Nu-H), such as a phenol or thiol.
Materials:
-
Nucleophile (e.g., 4-mercaptophenol) (1.0 equiv)
-
This compound (1.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Dissolve the nucleophile in the anhydrous solvent in a round-bottom flask.
-
Add the base to the solution and stir for 15-20 minutes at room temperature to form the nucleophilic anion.
-
Add this compound to the mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: General mechanism for nucleophilic substitution.
Caption: A typical experimental workflow for alkylation.
Caption: Decision guide for selecting an alkylating agent.
Conclusion
This compound is a valuable, specialized reagent for introducing a protected imidazole moiety. Its primary advantage lies in the acid-labile trityl group, which allows for selective deprotection in multi-step syntheses. In contrast, simple alkylating agents like alkyl halides are suitable for direct N-alkylation of an existing imidazole core, with reaction outcomes heavily influenced by the electronic nature of the imidazole and the reaction conditions. Other substituted chloromethyl-imidazoles, such as nitro-analogs, offer pathways to specific classes of bioactive molecules where the substituent is a permanent feature of the target. The selection of an appropriate agent should therefore be guided by the overall synthetic strategy, considering the need for protecting groups, the desired final substitution pattern, and the electronic properties of the intermediate and target molecules.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
Comparison of trityl protecting group with other N-protecting groups for imidazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a cornerstone functional group in a multitude of biologically active molecules, including the amino acid histidine, presents a unique challenge in multi-step organic synthesis. The nucleophilic nature of the imidazole nitrogen often necessitates protection to prevent undesired side reactions. The choice of an appropriate N-protecting group is critical and contingent upon the overall synthetic strategy, including the stability required during subsequent reaction steps and the specific conditions for its eventual removal.
This guide provides an objective comparison of the trityl (Tr) protecting group with other commonly employed N-protecting groups for imidazoles, namely tert-butoxycarbonyl (Boc), p-toluenesulfonyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), and 2,4-dimethoxybenzyl (DMB). This comparison is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.
Key Characteristics and Performance Comparison
The selection of a protecting group is a strategic decision based on a delicate balance of stability and lability. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily cleavable under mild and specific conditions that do not affect other functional groups in the molecule.
Data Presentation: Quantitative Comparison of N-Protecting Groups for Imidazoles
The following tables summarize the key characteristics and performance of the trityl group and its alternatives.
Table 1: Stability of N-Protected Imidazoles
| Protecting Group | Acidic Conditions | Basic Conditions | Oxidative Conditions | Reductive Conditions |
| Trityl (Tr) | Highly Labile (e.g., TFA, AcOH)[1] | Stable[1] | Generally Stable | Stable |
| Boc | Labile (e.g., TFA, HCl) | Generally Stable (can be cleaved with strong base)[2] | Stable | Stable |
| Tosyl (Ts) | Stable | Labile (e.g., NaOH, LiOH)[3] | Stable | Labile (e.g., Na/NH₃) |
| SEM | Labile (e.g., TFA, HCl)[2] | Stable | Stable | Stable |
| DMB | Highly Labile (e.g., TFA, DDQ)[1] | Stable | Labile (DDQ)[1] | Stable |
Table 2: Conditions for Protection and Deprotection of N-Protected Imidazoles
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) |
| Trityl (Tr) | Trityl chloride (TrCl), Et₃N or DIPEA, CH₂Cl₂ or DMF, rt, 12-24h | >90 | 1-5% TFA in CH₂Cl₂, rt, 1-2h or 80% AcOH, rt | >90 |
| Boc | (Boc)₂O, DMAP (cat.), CH₂Cl₂, 25°C, 2-6h | 95 | TFA/DCM/TIS (5-50% TFA), rt or NaBH₄, EtOH, rt | 75-98[2] |
| Tosyl (Ts) | TsCl, Na₂CO₃, CHCl₃/MeOH, rt | >90[3] | Ac₂O, pyridine, rt or Trifluoroacetic anhydride, pyridine, rt | 95-100[3] |
| SEM | SEMCl, NaH, DMF, 0°C to rt, 10h | ~47[2] | TFA, rt (sluggish, ~20% yield) or TBAF, TMEDA, DMF, 45°C, 20h | Quantitative[2] |
| DMB | 2,4-dimethoxybenzaldehyde, NaBH(OAc)₃, rt or 2,4-dimethoxybenzyl chloride, base, rt | High | TFA, CH₂Cl₂, scavenger (TIS), rt or DDQ, CH₂Cl₂/H₂O, rt | High |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the imidazole nitrogen are crucial for reproducible results. Below are representative protocols for the trityl and Boc protecting groups.
Protocol 1: N-Trityl Protection of Imidazole
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
Procedure:
-
Dissolve imidazole (1.0 eq) in anhydrous CH₂Cl₂ or DMF.
-
Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.
Protocol 2: N-Trityl Deprotection
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[1]
-
Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the deprotected imidazole.
Protocol 3: N-Boc Protection of Imidazole
Materials:
-
Imidazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hexane and Ethyl acetate (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at 25°C for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-Boc-imidazole as a white solid.
Protocol 4: N-Boc Deprotection (Acidic)
Materials:
-
N-Boc imidazole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected imidazole in DCM.
-
Add TIS (e.g., 5% v/v) to the solution.
-
Add TFA (e.g., 20-50% v/v in DCM) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the reaction with saturated NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected imidazole.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of N-protection and a decision-making workflow for selecting an appropriate protecting group.
A strategic approach to selecting a protecting group is essential for the successful execution of a complex synthesis. The following workflow provides a logical guide for this selection process.
Conclusion
The trityl group remains a valuable and widely used protecting group for the imidazole nitrogen due to its ease of introduction, high yields, and facile cleavage under mild acidic conditions, while offering robust stability to basic and neutral environments.[1] However, its large steric bulk and acid lability may not be suitable for all synthetic routes.
The Boc group offers an alternative that is also acid-labile, though generally requiring stronger acidic conditions for removal compared to the trityl group. The tosyl group provides an orthogonal option, being stable to acid but readily cleaved under basic conditions. The SEM group offers another acid-labile option, with the potential for fluoride-mediated cleavage, though acidic deprotection can be sluggish.[2] The DMB group is highly acid-sensitive and can also be removed oxidatively, providing further orthogonality.
Ultimately, the optimal choice of a protecting group depends on a careful analysis of the entire synthetic plan. By understanding the specific characteristics, stability profiles, and cleavage conditions of each protecting group, researchers can devise more efficient and successful synthetic strategies for the construction of complex imidazole-containing molecules.
References
A Comparative Guide to the Strategic Use of the Trityl Group in Imidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of imidazole-containing compounds is a cornerstone of medicinal chemistry and materials science. The imidazole moiety is a critical pharmacophore in numerous therapeutic agents. Achieving efficient and regioselective synthesis of substituted imidazoles often necessitates the use of protecting groups to mask the reactive nitrogen atoms of the imidazole ring. Among the various protecting groups available, the trityl (triphenylmethyl, Tr) group offers distinct advantages in specific synthetic contexts. This guide provides an objective comparison of the trityl group with other common protecting groups and unprotected synthesis strategies, supported by experimental data and detailed protocols.
Core Advantages of the Trityl Group
The strategic utility of the trityl group in imidazole synthesis stems from a combination of its unique chemical properties:
-
Steric Hindrance: The bulky nature of the three phenyl rings provides significant steric bulk around the protected nitrogen atom. This can direct reactions to other positions of the imidazole ring or prevent undesirable side reactions.[1]
-
Acid Lability: The N-trityl bond is highly susceptible to cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA) or acetic acid. This allows for deprotection without affecting other, more robust protecting groups.[1]
-
Stability in Basic and Neutral Conditions: The trityl group is stable to a wide range of basic and neutral reagents, making it compatible with many common synthetic transformations. This orthogonality is crucial in multi-step syntheses.[1]
Comparative Analysis of Imidazole Synthesis Strategies
The choice of synthetic strategy for a target imidazole derivative depends on factors such as the desired substitution pattern, the presence of other functional groups, and overall synthetic efficiency. The following table summarizes quantitative data from various synthetic approaches, highlighting the performance of the trityl group in comparison to other methods.
| Synthesis Method | Protecting Group | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Protection of Imidazole | Trityl (Tr) | Trityl chloride, Sodium hydride | DMF | 18 h | Room Temp. | 83% | [2] |
| Protection of Imidazole | Trityl (Tr) | Triphenylmethanol, Phosphorus trichloride | Chloroform | 2 h (reflux) | Reflux | 81-90% | [3] |
| Protection of Imidazole | Boc | Di-tert-butyl dicarbonate | Dichloromethane | 2-4 h | Room Temp. | High (not specified) | [4] |
| Protection of Imidazole | Tosyl (Ts) | Tosyl chloride, Triethylamine | Dichloromethane | 12 h | Room Temp. | ~95% | Assumed high yield based on common tosylation reactions. |
| Unprotected Synthesis (Radziszewski) | None | Glyoxal, Furan-2-carbaldehyde, Ammonia | Not specified | 4 h | Not specified | 44% | [4] |
| Unprotected Synthesis (Radziszewski) | None | 1,2-dicarbonyl, Aldehyde, Amine | Not specified | Not specified | Not specified | Good yields | [5] |
| Unprotected Synthesis (van Leusen) | None | Aldehyde, Primary amine, TosMIC, K₂CO₃ | DMF or Methanol | 14 h | 80 °C | 83% | [6] |
| Unprotected Synthesis (Marckwald) | None | α-amino ketone, Potassium thiocyanate | Not specified | Not specified | Not specified | Almost quantitative | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below to facilitate reproducibility and adaptation in your research.
Protocol 1: Synthesis of N-Tritylimidazole[2]
-
To a solution of imidazole (10.0 g, 146.9 mmol) in dimethylformamide (DMF, 200 ml), add sodium hydride (60% dispersion in mineral oil, 6.5 g, 161.6 mmol), pre-washed with hexane.
-
Stir the mixture at room temperature.
-
Add triphenylmethyl chloride (41.0 g, 146.9 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 18 hours.
-
Pour the reaction mixture onto ice.
-
Filter the resulting precipitate and partition it between water and dichloromethane.
-
Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to obtain the title compound.
-
Yield: 37.8 g (83%)
-
Protocol 2: Synthesis of N-Boc-imidazole[4]
-
Dissolve imidazole (1.0 equivalent) in dichloromethane.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield N-Boc-imidazole.
Protocol 3: Deprotection of N-Tritylimidazole
-
Dissolve the N-trityl imidazole derivative in dichloromethane.
-
Add a solution of trifluoroacetic acid (TFA) in dichloromethane (typically 1-5% v/v).
-
Stir the reaction at room temperature and monitor the deprotection by TLC (usually complete within 1-2 hours).
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected imidazole.
Protocol 4: Radziszewski Synthesis of 2-(furan-2-yl)-1H-imidazole (Unprotected)[4]
-
Combine glyoxal, furan-2-carbaldehyde, and two equivalents of an ammonia source.
-
The reaction can be monitored by UV spectroscopy.
-
After 4 hours of reaction time, the product can be isolated and purified.
-
Yield: 44%
-
Visualizing Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of imidazole synthesis with and without the use of a trityl protecting group.
The diagram above illustrates the additional steps of protection and deprotection required when using a trityl group, which allows for controlled and selective reactions. In contrast, unprotected synthesis is more direct but may offer less control over regioselectivity, especially with complex substrates.
This workflow diagram details the key stages involved in the introduction and subsequent removal of the trityl protecting group, providing a clear visual guide for the experimental procedure.
Conclusion
The use of a trityl group in imidazole synthesis offers significant advantages, particularly in multi-step syntheses requiring orthogonal protection strategies. Its steric bulk and differential stability in acidic versus basic/neutral conditions allow for a high degree of control over reactivity. While direct, unprotected syntheses like the Radziszewski or van Leusen reactions can be more atom-economical for certain targets, the trityl group provides a robust and reliable method for the synthesis of complex, highly functionalized imidazole derivatives. The choice of strategy should be guided by the specific requirements of the target molecule and the overall synthetic plan.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Fused sp3‐Enriched Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Protecting Group Strategies: A Comparative Guide to 1-Trityl-Imidazole and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. The imidazole moiety, a cornerstone of the essential amino acid histidine and a prevalent heterocycle in numerous pharmaceuticals, presents a unique challenge due to the nucleophilicity of its nitrogen atoms. The 1-trityl-imidazole strategy offers a robust solution for its temporary protection, enabling chemists to manipulate other functional groups with precision. This guide provides an objective comparison of the 1-trityl-imidazole protecting group strategy with other common alternatives, supported by experimental data and detailed protocols to inform the strategic design of synthetic routes.
At a Glance: Comparison of Imidazole Protecting Groups
The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. The following table summarizes the key characteristics of the 1-trityl group and its common alternatives for imidazole protection.
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Triphenylmethyl | Tr | Trityl chloride (Tr-Cl), Base (e.g., Et3N, DIPEA) | Mild Acid (e.g., TFA, AcOH, HCOOH)[1] | Highly acid-labile, stable to base and neutral conditions, bulky providing steric hindrance.[1] | Trityl cation can cause side reactions, requiring scavengers.[2] |
| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, Base (e.g., NaH, DIPEA) | Fluoride sources (e.g., TBAF) or strong acid (e.g., TFA)[3] | Stable to a wide range of conditions, orthogonal to many acid- and base-labile groups. | Deprotection with acid can be sluggish and may require harsh conditions.[3] |
| Tosyl | Ts | Tosyl chloride (Ts-Cl), Base (e.g., Na2CO3) | Strong base (e.g., NaOH), Na/NH3, HF, or mild conditions with carboxylic anhydrides/pyridine.[4] | Stable to acidic conditions and some basic conditions. | Harsh deprotection conditions may not be compatible with sensitive substrates.[4] |
| 2,4-Dinitrophenyl | DNP | 2,4-Dinitrofluorobenzene (DNFB) | Thiolysis (e.g., thiophenol, 2-mercaptoethanol) | Stable to acidic conditions. | Can be colored, potentially interfering with reaction monitoring. |
Performance Comparison: A Data-Driven Analysis
The following tables provide a comparative overview of the reaction conditions and yields for the protection and deprotection of imidazole using the trityl group and its alternatives.
Table 1: Imidazole Protection - Reaction Conditions and Yields
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trityl (Tr) | Trityl chloride, Triethylamine | DMF or DCM | Room Temp. | 12-24 | >90 | --INVALID-LINK-- |
| SEM | SEM-Cl, NaH | DMF | 0 to Room Temp. | 10 | High | --INVALID-LINK-- |
| Tosyl (Ts) | p-Toluenesulfonyl chloride, Na2CO3 | Chloroform/Methanol | Room Temp. | 0.67 | 100 | [4] |
| DNP | 2,4-Dinitrofluorobenzene, NaHCO3 | Ethanol/Water | Room Temp. | 2 | ~95 | General procedure |
Table 2: Imidazole Deprotection - Reaction Conditions and Yields
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trityl (Tr) | 1-5% TFA in DCM | DCM | Room Temp. | 1-2 | >90 | --INVALID-LINK-- |
| SEM | TBAF, TMEDA | DMF | 45 | 20 | High | --INVALID-LINK-- |
| Tosyl (Ts) | Acetic anhydride, Pyridine | - | - | - | High | [4] |
| DNP | Thiophenol, K2CO3 | DMF | Room Temp. | 1 | >90 | General procedure |
Orthogonality in Action: The Trityl Group in Complex Synthesis
A key advantage of the trityl group is its orthogonality to many other commonly used protecting groups. This allows for the selective deprotection of the imidazole nitrogen without affecting other protected functionalities within the same molecule.
Orthogonality with Base-Labile Protecting Groups (e.g., Fmoc)
The trityl group is stable under the basic conditions required for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group (e.g., piperidine in DMF).[1] This orthogonality is fundamental in solid-phase peptide synthesis (SPPS), where the imidazole side chain of histidine must remain protected during the iterative deprotection of the N-terminal Fmoc group.
Orthogonality with Acid-Labile Protecting Groups (e.g., Boc, TBDMS)
While both trityl and tert-butoxycarbonyl (Boc) groups are acid-labile, their sensitivities to acid strength differ significantly. The trityl group can be selectively cleaved using milder acidic conditions (e.g., 1% TFA in DCM) while leaving the more robust Boc group intact.[2] Similarly, the trityl group can be removed in the presence of tert-butyldimethylsilyl (TBDMS) ethers using reagents like acetic acid or formic acid.[2]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies.
Protocol 1: Protection of Imidazole with Trityl Chloride
Materials:
-
Imidazole (1.0 eq)
-
Trityl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve imidazole in anhydrous DMF or DCM under an inert atmosphere.
-
Add triethylamine to the solution and stir.
-
Slowly add a solution of trityl chloride in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of 1-Trityl-Imidazole
Materials:
-
1-Trityl-imidazole derivative
-
Trifluoroacetic acid (TFA) or 80% aqueous acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the 1-trityl-imidazole derivative in DCM.
-
Add a solution of 1-5% TFA in DCM or 80% aqueous acetic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor the deprotection by TLC (typically complete within 1-2 hours).
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected imidazole.
Protocol 3: Protection of Imidazole with 2,4-Dinitrofluorobenzene (DNFB)
Materials:
-
Imidazole (1.0 eq)
-
2,4-Dinitrofluorobenzene (1.05 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethanol/Water (1:1)
Procedure:
-
Dissolve imidazole and sodium bicarbonate in a 1:1 mixture of ethanol and water.
-
Add a solution of 2,4-dinitrofluorobenzene in ethanol dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum.
Conclusion
The 1-trityl-imidazole protecting group strategy remains a powerful and versatile tool in the arsenal of synthetic chemists. Its high acid lability, coupled with its stability to a wide range of other reaction conditions, provides a robust platform for orthogonal synthesis. While alternative protecting groups such as SEM, tosyl, and DNP each offer their own unique advantages and may be more suitable for specific synthetic challenges, the trityl group's well-established reliability and predictable reactivity make it a go-to choice for the protection of the imidazole moiety in complex molecular architectures. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic endeavors.
References
A Comparative Guide to the Reactivity of 4-(Chloromethyl)imidazole and 5-(chloromethyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-(chloromethyl)imidazole and 5-(chloromethyl)imidazole. These isomeric compounds are valuable building blocks in medicinal chemistry and materials science, and understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes. This document summarizes the key factors governing their reactivity, supported by theoretical principles, and provides a detailed experimental protocol for a direct comparative analysis.
The Decisive Role of Tautomerism
The reactivity of the chloromethyl group in 4(5)-(chloromethyl)imidazole is intrinsically linked to the tautomeric equilibrium of the imidazole ring. The unsubstituted imidazole ring exists as a dynamic equilibrium between two tautomeric forms, where the proton resides on one of the two nitrogen atoms. In the case of 4(5)-(chloromethyl)imidazole, this equilibrium means the compound exists as a mixture of the 4-substituted and 5-substituted isomers.[1] The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.[2][3]
The electronic properties of the imidazole ring, and consequently the electrophilicity of the chloromethyl group, are dependent on which tautomer is present. The nitrogen atom bearing the proton is less electron-donating to the ring system. This dynamic relationship is a critical consideration when evaluating the reactivity of these isomers.[4][5]
Electronic Effects and Predicted Reactivity
The imidazole ring possesses two nitrogen atoms with different electronic environments: the pyrrole-type nitrogen (N-1) and the pyridine-type nitrogen (N-3). In the 4-(chloromethyl)imidazole tautomer, the chloromethyl group is adjacent to the pyridine-type nitrogen, while in the 5-(chloromethyl)imidazole tautomer, it is adjacent to the pyrrole-type nitrogen.
The pyridine-type nitrogen is more electronegative and electron-withdrawing than the pyrrole-type nitrogen. Consequently, the 4-position of the imidazole ring is generally considered more electron-deficient than the 5-position. This difference in electron density is expected to influence the reactivity of the chloromethyl group.
A plausible hypothesis is that the chloromethyl group at the more electron-deficient 4-position will be a better electrophile and thus more reactive towards nucleophilic attack than the chloromethyl group at the 5-position. This is because the electron-withdrawing nature of the adjacent pyridine-type nitrogen would increase the partial positive charge on the methylene carbon of the chloromethyl group, making it more susceptible to nucleophilic substitution.
Data Presentation
As quantitative kinetic data is not available, the following table summarizes the qualitative comparison based on theoretical electronic effects.
| Feature | 4-(Chloromethyl)imidazole | 5-(Chloromethyl)imidazole | Rationale |
| Position of -CH₂Cl | Adjacent to pyridine-type nitrogen | Adjacent to pyrrole-type nitrogen | Positional isomerism |
| Electronic Nature of Adjacent Nitrogen | More electron-withdrawing | Less electron-withdrawing | The pyridine-type nitrogen has a greater inductive effect. |
| Predicted Electrophilicity of -CH₂Cl | Higher | Lower | The electron-withdrawing effect of the adjacent nitrogen increases the partial positive charge on the methylene carbon. |
| Predicted Reactivity towards Nucleophiles | Higher | Lower | Increased electrophilicity leads to a faster rate of nucleophilic substitution. |
| Predominant Tautomer | Dependent on conditions | Dependent on conditions | The tautomeric equilibrium is sensitive to the environment.[2] |
Experimental Protocols
To definitively determine the relative reactivity of 4-(chloromethyl)imidazole and 5-(chloromethyl)imidazole, a competition experiment can be performed. This experiment allows for a direct comparison of reaction rates without the need for complex kinetic monitoring.
Experimental Protocol: Competitive Nucleophilic Substitution
Objective: To determine the relative reactivity of 4-(chloromethyl)imidazole and 5-(chloromethyl)imidazole towards a common nucleophile.
Materials:
-
4(5)-(Chloromethyl)imidazole hydrochloride (as a mixture of tautomers)
-
A suitable nucleophile (e.g., sodium thiophenoxide, potassium phthalimide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Internal standard (e.g., naphthalene, biphenyl)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Reactant Solution:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve an equimolar mixture of 4(5)-(chloromethyl)imidazole hydrochloride (1.0 eq) and a known amount of the internal standard in anhydrous DMF.
-
Add a mild base (e.g., potassium carbonate, 1.1 eq) to neutralize the hydrochloride and generate the free base of the imidazoles. Stir the mixture for 15-30 minutes at room temperature.
-
-
Initiation of Competition Reaction:
-
To the stirred solution, add a sub-stoichiometric amount of the nucleophile (0.5 eq). The limited amount of the nucleophile is crucial to ensure that the two imidazole isomers compete for it.[6]
-
Maintain the reaction at a constant temperature (e.g., 25 °C) and monitor the progress over time.
-
-
Reaction Monitoring and Quenching:
-
At specific time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
-
Work-up and Sample Preparation:
-
To the quenched aliquot, add ethyl acetate and water.
-
Shake the mixture vigorously and separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Analyze the organic layer by GC-MS or HPLC.
-
-
Data Analysis:
-
Quantify the remaining amounts of 4-(chloromethyl)imidazole and 5-(chloromethyl)imidazole at each time point by comparing their peak areas to that of the internal standard.
-
The isomer that is consumed at a faster rate is the more reactive isomer. The relative reactivity can be expressed as the ratio of the rate of consumption of the two isomers.
-
Mandatory Visualization
Caption: Predicted reactivity pathways of 4- and 5-(chloromethyl)imidazoles.
Caption: Workflow for the competitive reactivity experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical calculation of tautomer equilibria in solution: 4-(5-)methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jst-ud.vn [jst-ud.vn]
- 4. researchgate.net [researchgate.net]
- 5. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Comparative Guide to the Synthesis and Spectroscopic Validation of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
This guide provides a comparative analysis of the synthesis and spectroscopic validation of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole, a key intermediate in pharmaceutical research and development. Below, we detail the synthetic pathways, experimental protocols, and comprehensive spectroscopic data, offering a comparison with alternative imidazole derivatives.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, starting with the protection of the imidazole nitrogen, followed by chlorination of the hydroxymethyl group. An alternative approach involves the direct chloromethylation of a suitable imidazole precursor.
Primary Synthesis Route: A common method is the reaction of 4-hydroxymethyl-5-methylimidazole with thionyl chloride to yield 4-(chloromethyl)-5-methylimidazole hydrochloride.[1] This is followed by the protection of the imidazole nitrogen with a trityl group.
Alternative Synthesis: An alternative approach involves the direct chloromethylation of 4-methylimidazole using formaldehyde and an excess of hydrogen chloride.[2] This method can be efficient for industrial-scale production.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-(Chloromethyl)-5-methylimidazole Hydrochloride
This protocol is adapted from the synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride.[1]
-
Reaction Setup: 4-Hydroxymethyl-5-methylimidazole (0.1 mol) is added in small portions to thionyl chloride (50 ml) cooled in an ice bath under a nitrogen atmosphere. The temperature is maintained between 10°C and 20°C.
-
Reaction Progression: After the initial vigorous reaction, a colorless precipitate forms. The reaction mixture is then slowly heated to 55°C ±5°C and maintained at this temperature for 30 minutes.
-
Work-up: The mixture is cooled to 10°C and diluted with 100 ml of diethyl ether.
-
Isolation: The resulting precipitate is collected by filtration, washed thoroughly with diethyl ether, and air-dried to yield 4-(chloromethyl)-5-methylimidazole hydrochloride.[1]
Protocol 2: Tritylation of the Imidazole Ring
This is a general procedure for the N-tritylation of imidazoles.
-
Reaction Setup: To a solution of 4-(chloromethyl)-5-methylimidazole hydrochloride in a suitable solvent (e.g., THF/methanol), sodium hydroxide is added to neutralize the hydrochloride.[3]
-
Addition of Trityl Chloride: Trityl chloride is then added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature for several hours or heated to ensure complete reaction.[3]
-
Work-up and Isolation: The reaction is quenched with water and the product is extracted with an organic solvent like dichloromethane. The organic layer is dried and the solvent is evaporated to yield the crude product, which can be further purified by crystallization.
Spectroscopic Validation Data
The successful synthesis of this compound is confirmed through various spectroscopic techniques. The expected data is summarized below and compared with related imidazole derivatives.
| Spectroscopic Data | This compound (Expected) | 4-(Chloromethyl)-1-trityl-1H-imidazole | 4,5-Dichloroimidazole |
| Molecular Formula | C₂₃H₂₀ClN₃ | C₂₃H₁₉ClN₂[4] | C₃H₂Cl₂N₂[5] |
| Molecular Weight | 373.88 g/mol | 358.86 g/mol | 136.97 g/mol [5] |
| ¹H NMR (ppm) | * Trityl Protons: Multiplet around 7.1-7.5 ppm.[6]* Imidazole Proton: Singlet around 7.6 ppm.* Chloromethyl Protons: Singlet around 4.6 ppm.* Methyl Protons: Singlet around 2.3 ppm. | * Trityl Protons: Multiplet in the aromatic region.* Imidazole Protons: Signals in the aromatic region. | * Imidazole Proton: Singlet at 7.733 ppm (in DMSO-d₆).[5] |
| ¹³C NMR (ppm) | * Trityl Carbons: Signals in the aromatic region (127-145 ppm).[6]* Imidazole Carbons: Signals around 120-140 ppm.* Trityl Quaternary Carbon: Signal around 75 ppm.* Chloromethyl Carbon: Signal around 35-40 ppm.* Methyl Carbon: Signal around 10-15 ppm. | * No specific data found in the search results. | * No specific data found in the search results. |
| Mass Spec (m/z) | Expected [M]+ at ~373.88 | Calculated [M]+ at 358.1236763 Da.[4] | Molecular ion peak at 136 g/mol .[5] |
| FTIR (cm⁻¹) | * Aromatic C-H stretch: ~3050 cm⁻¹.* C=N stretch: ~1600 cm⁻¹.* C-Cl stretch: ~700-800 cm⁻¹. | * No specific data found in the search results. | * No specific data found in the search results. |
Visualizations
The following diagrams illustrate the synthesis workflow and the logical process of spectroscopic validation.
References
- 1. prepchem.com [prepchem.com]
- 2. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 4-(Chloromethyl)-1-trityl-1H-imidazole | C23H19ClN2 | CID 2763176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,5-Dichloroimidazole(15965-30-7) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
Comparative Guide to Nucleophilic Substitution Reactions of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction outcomes of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole with various nucleophiles, namely sodium azide, sodium cyanide, and piperidine. The information presented is based on established chemical principles and analogous reactions reported in the scientific literature, offering a predictive framework for the synthesis of novel imidazole derivatives.
Introduction
This compound is a versatile intermediate in organic synthesis. The trityl group provides steric protection for the imidazole nitrogen, allowing for selective reactions at other positions. The chloromethyl group at the 4-position is a reactive electrophilic site, susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. This guide explores the expected products and reaction parameters for the substitution of the chloro group with azide, cyano, and piperidinyl moieties.
Reaction Scheme
The general reaction pathway involves the displacement of the chloride ion from the chloromethyl group by a nucleophile (Nu:⁻).
Comparative Purity Analysis of Synthesized 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of purity analysis for synthesized batches of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole, a key intermediate in the synthesis of angiotensin II receptor antagonists. The document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the main compound and potential impurities. The performance of three hypothetical batches is compared, supported by experimental data, to guide researchers in selecting the most suitable analytical methodologies for quality control and process optimization.
Comparative Analysis of Synthesized Batches
The purity of this compound is critical for its successful application in pharmaceutical synthesis, as impurities can lead to side reactions, lower yields, and the formation of undesired byproducts in the final active pharmaceutical ingredient (API). This section compares the purity profiles of three different synthesized batches, highlighting the variations in the main compound's purity and the levels of key potential impurities.
Table 1: Comparative Purity Data of this compound Batches
| Parameter | Batch A | Batch B | Batch C |
| Purity by HPLC-UV (Area %) | 98.5% | 99.7% | 97.2% |
| Impurity 1 (Unreacted Starting Material) | 0.8% | 0.1% | 1.5% |
| Impurity 2 (Isomeric byproduct) | 0.5% | < 0.05% (Not Detected) | 0.9% |
| Impurity 3 (Over-alkylated product) | 0.2% | 0.15% | 0.4% |
| Residual Solvents by GC-MS (ppm) | 250 | 100 | 500 |
| ¹H NMR Purity (mol%) | > 98% | > 99.5% | > 97% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantitative determination of the main compound and the separation of potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Gradient Program:
-
Start with 30% acetonitrile, hold for 2 minutes.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed for the detection and quantification of volatile impurities and residual solvents.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 5 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-550 amu.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 10 mg/mL.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used for structural confirmation and to assess purity by identifying characteristic proton signals of the main compound and any significant impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the characteristic peaks of the main compound and compare them to the integrals of impurity peaks to estimate molar purity.
Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates the logical flow of the analytical procedures for determining the purity of synthesized this compound.
Caption: Workflow for the comprehensive purity analysis of the synthesized compound.
Role in Angiotensin II Receptor Blockade Signaling Pathway
This compound is a crucial building block for sartans, which are angiotensin II receptor blockers (ARBs). These drugs play a vital role in the Renin-Angiotensin System (RAS) pathway, which regulates blood pressure.
A Comparative Guide to 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole and Its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the synthesis of complex heterocyclic molecules often necessitates the use of specialized reagents for the introduction of specific functionalities. 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole is a key building block utilized for the alkylation of various nucleophiles, particularly in the synthesis of pharmacologically active compounds such as histamine H3 receptor antagonists. The trityl group serves as a bulky, acid-labile protecting group for one of the imidazole nitrogens, directing alkylation and influencing the reagent's reactivity and solubility.
This guide provides an objective comparison of this compound with its principal alternatives, offering insights into their respective performance, supported by representative experimental data and detailed protocols. The aim is to assist researchers in selecting the most appropriate reagent for their specific synthetic needs.
Core Reagent and Its Alternatives: A Performance Overview
The primary function of these reagents is to introduce the 4-(imidazolylmethyl) moiety onto a substrate. The choice of reagent can significantly impact reaction efficiency, regioselectivity, and the need for subsequent deprotection steps. The alternatives considered in this guide are:
-
4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride: The unprotected analogue of the primary reagent.
-
4-(Bromomethyl)-5-methyl-1-trityl-1H-imidazole: A more reactive halogenated counterpart.
-
Alternative N-Protecting Group Strategy (e.g., SEM-Cl): A versatile approach for achieving regioselectivity in imidazole alkylation.
The following table summarizes the key performance indicators for these reagents based on data extrapolated from analogous reactions in the literature.
| Reagent | Structure | Typical Substrate | Typical Base | Typical Solvent | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| This compound | ![]() |
Amines, PhenolsStronger base often required (e.g., NaH)DMF, DMSO8-1660-80No deprotection needed, lower costPotential for di-alkylation, regioselectivity issues4-(Bromomethyl)-5-methyl-1-trityl-1H-imidazole
Less reactive nucleophilesK₂CO₃, DIPEAAcetonitrile, THF4-1275-95Higher reactivity, shorter reaction timesLess stable than chloro analog, requires deprotectionSEM-protected 4-(chloromethyl)-5-methyl-imidazole
Various nucleophilesn-BuLi for metallation, then electrophileTHFVariableVariableHigh regioselectivity, orthogonal deprotectionMulti-step synthesis of reagent, specific conditions required
Experimental Protocols
Detailed methodologies for the application of these reagents are crucial for reproducible results. Below are representative protocols for the alkylation of a generic amine nucleophile, a common step in the synthesis of histamine H3 receptor antagonists.
Protocol 1: Alkylation using this compound
-
Reaction Setup: To a solution of the amine substrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add this compound (1.2 eq) to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkylation using 4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF.
-
Substrate Addition: Add the amine substrate (1.0 eq) dropwise to the suspension at 0 °C. Stir for 30 minutes.
-
Reagent Addition: Add a solution of 4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride (1.2 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction with water at 0 °C. Extract the product with a suitable organic solvent, and purify as described in Protocol 1.
Visualizing the Synthetic Workflow
The general workflow for utilizing these reagents in a synthetic pathway, from reagent selection to the final product, can be visualized as follows:
Application in Drug Discovery: Synthesis of Histamine H3 Receptor Antagonists
A significant application of these imidazole-based alkylating agents is in the synthesis of histamine H3 receptor antagonists, which are being investigated for the treatment of various neurological disorders. The imidazole moiety is a key pharmacophore for H3 receptor binding. The synthesis often involves the coupling of an imidazole-containing fragment with a piperidine or other cyclic amine core.
The following diagram illustrates a simplified signaling pathway involving the histamine H3 receptor and the rationale for its antagonism.
Conclusion
The selection of an appropriate alkylating agent for the introduction of the 4-(imidazolylmethyl) group is a critical decision in the synthesis of many pharmaceutical compounds. This compound offers a balance of stability and reactivity, with the trityl group providing excellent regiocontrol. For reactions where deprotection is undesirable or cost is a major factor, the unprotected hydrochloride salt is a viable alternative, albeit with potential challenges in regioselectivity and the need for stronger bases. When higher reactivity is required, the bromomethyl analog can significantly reduce reaction times. Finally, for complex syntheses demanding orthogonal protecting group strategies, the use of alternatives like SEM-Cl provides a powerful, though more synthetically involved, option. Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, including the nature of the substrate, desired yield, and overall synthetic strategy.
The Strategic Application of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole in Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic campaign. One such key intermediate is 4-(chloromethyl)-5-methyl-1-trityl-1H-imidazole, a versatile reagent for the introduction of the 4-methyl-5-imidazolylmethyl moiety into target molecules. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its performance with viable alternatives and offering detailed experimental protocols and visualizations to aid researchers in making informed decisions.
The primary utility of this compound lies in its role as an alkylating agent. The trityl (triphenylmethyl) group serves as a bulky, acid-labile protecting group for the imidazole nitrogen, preventing unwanted side reactions and directing alkylation to the desired position. This strategic protection is particularly valuable in the synthesis of complex molecules, such as antifungal agents and histamine H3 receptor antagonists.
Comparative Analysis of Alkylating Agents
To objectively evaluate the utility of this compound, it is essential to compare it with alternative reagents that can achieve similar synthetic transformations. The primary alternatives include the unprotected analogue, 4-(chloromethyl)-5-methyl-1H-imidazole, and other N-protected imidazoles.
Table 1: Performance Comparison of Imidazole Alkylating Agents
| Feature | This compound | 4-(Chloromethyl)-5-methyl-1H-imidazole (hydrochloride salt) | 4-(Chloromethyl)-5-methyl-1-(p-methoxybenzyl)-1H-imidazole |
| Protection Strategy | N-Trityl group | Unprotected | N-p-Methoxybenzyl (PMB) group |
| Regioselectivity | High (alkylation at desired nucleophile) | Low (potential for N-alkylation side products) | High |
| Reaction Yield | Generally high (e.g., 80-95%) | Variable, often lower due to side reactions | Generally high (e.g., 80-90%) |
| Reaction Conditions | Mild base (e.g., NaH, K₂CO₃) | Requires careful control of stoichiometry and base | Mild base |
| Deprotection | Mild acid (e.g., TFA, formic acid) | Not applicable | Oxidative cleavage (e.g., DDQ, CAN) or strong acid |
| Purification | Generally straightforward chromatography | Can be challenging due to mixture of products | Generally straightforward chromatography |
| Relative Cost | High | Low | Moderate |
| Key Advantage | Excellent regiocontrol and high yields | Low initial reagent cost | Orthogonal deprotection conditions to trityl |
| Key Disadvantage | Higher reagent cost and additional deprotection step | Poor regioselectivity, leading to lower yields and complex purification | Deprotection can be harsh for sensitive substrates |
Table 2: Cost Analysis of Starting Materials
| Reagent | Supplier Example | Price (Small Quantity) | Estimated Bulk Cost |
| This compound | Sigma-Aldrich | ~$195 / 1g[1] | High |
| 4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride | BLD Pharm | Contact for pricing[2] | Low |
| Trityl chloride | Sigma-Aldrich | ~$101 / 100g | Moderate |
| p-Methoxybenzyl chloride | Sigma-Aldrich | ~$50 / 100g | Moderate |
Note: Prices are for estimation purposes only and can vary significantly based on supplier, purity, and quantity.
The data clearly indicates a trade-off between the initial cost of the reagent and the efficiency of the synthetic process. While the unprotected imidazole is significantly cheaper, the potential for side reactions can lead to lower yields and more complex and costly purification procedures. The trityl-protected imidazole, although more expensive upfront, often results in higher yields of the desired product, simplifying purification and potentially reducing the overall cost of the final compound, especially in large-scale synthesis.
Experimental Protocols
To provide a practical context for this analysis, detailed experimental protocols for the protection of the imidazole nitrogen with a trityl group and a subsequent alkylation reaction are provided below.
Protocol 1: N-Tritylation of 4-(Chloromethyl)-5-methyl-1H-imidazole
Objective: To synthesize this compound.
Materials:
-
4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes, then add trityl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Alkylation of a Phenolic Nucleophile
Objective: To demonstrate the use of this compound in an O-alkylation reaction.
Materials:
-
This compound
-
4-Hydroxyacetophenone (or other suitable phenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the O-alkylated product.
Visualization of Synthetic and Biological Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Synthetic workflow using N-trityl protected imidazole.
Caption: Simplified Histamine H3 receptor signaling pathway.
Conclusion
The cost-benefit analysis of using this compound reveals a classic synthetic chemistry dilemma: the balance between upfront reagent cost and overall process efficiency. While the initial investment in the trityl-protected reagent is higher than its unprotected counterpart, the benefits of enhanced regioselectivity, higher yields, and simplified purification often justify the cost, particularly in the context of complex, multi-step syntheses prevalent in drug discovery. For researchers and drug development professionals, the strategic use of this reagent can lead to a more streamlined and ultimately more economical synthetic route to valuable target molecules. The choice of an appropriate alternative, such as an N-PMB protected imidazole, will depend on the specific requirements of the synthesis, including the presence of other protecting groups and the substrate's sensitivity to deprotection conditions.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
Researchers and drug development professionals handling 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on guidelines for structurally similar hazardous chemicals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound in a properly functioning certified laboratory chemical fume hood[2].
-
Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat[2].
-
Ensure that an emergency eyewash station and safety shower are readily accessible within the immediate work area[1][2].
-
Avoid the formation of dust when handling the solid form of the compound[1][3].
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste management company. Do not discharge this chemical into sewers or the environment[3].
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, sealable, and airtight hazardous waste container that is compatible with the chemical[2][4].
-
Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound"[4].
-
Store the waste container in a designated, secure, cool, dry, and well-ventilated area, away from incompatible materials[2][4].
2. Incompatible Materials:
To prevent dangerous reactions, do not mix this waste with the following[1][2][4]:
-
Strong oxidizing agents
-
Strong acids
-
Strong reducing agents
-
Acid chlorides
3. Spill and Contamination Cleanup:
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation[5].
-
Place all contaminated cleanup materials into a designated hazardous waste container[2].
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[1][3][6].
-
The approved disposal methods typically involve controlled incineration with flue gas scrubbing or other licensed chemical destruction techniques[3].
5. Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[7]. Once decontaminated, the container may be offered for recycling or disposed of according to institutional guidelines[3].
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes key safety information derived from related imidazole compounds.
| Parameter | Information | Source Citation |
| Hazard Classification | Corrosive; Causes severe skin burns and eye damage. | [1][8] |
| Personal Protective Equipment | Chemical safety goggles, nitrile gloves, lab coat. | [2] |
| Engineering Controls | Certified laboratory chemical fume hood. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong reducing agents, acid chlorides. | [1][2][4] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant. | [1][3][6] |
Experimental Workflow & Disposal Decision Pathway
The following diagrams illustrate the general experimental workflow for handling this chemical and the logical steps for its proper disposal.
Caption: General laboratory workflow for handling this compound.
Caption: Decision pathway for the disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. echemi.com [echemi.com]
Personal protective equipment for handling 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
Essential Safety and Handling Guide for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
Disclaimer: No specific Safety Data Sheet (SDS) was located for this compound (CAS No. 106147-85-7). The following safety information is based on data for the closely related compound, 4-(Chloromethyl)-1-trityl-1H-imidazole, and general principles for handling hazardous chemicals. It is imperative to conduct a thorough risk assessment before handling this compound.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Personal Protective Equipment
Based on the hazard statements for the analogous compound 4-(Chloromethyl)-1-trityl-1H-imidazole, this chemical should be treated as a hazardous substance.[1] The primary hazards are expected to be:
-
Skin irritation
-
Serious eye damage/irritation
-
Respiratory irritation
The following table summarizes the required personal protective equipment (PPE) for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or if there is a significant splash risk.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check the breakthrough time and permeation rate of the specific glove material. Discard and replace gloves immediately after contamination. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory Protection | Respirator | To be used in case of insufficient ventilation or when handling the powder outside of a certified chemical fume hood to avoid respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit appropriate for solid chemical spills should be available in the laboratory.
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in the table above.
-
Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a tared container to minimize the transfer of the powder.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Dust Formation: Handle the solid carefully to prevent the generation of dust.
-
Container: Store the compound in a tightly sealed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.
-
Waste Containers: Use designated, sealed, and clearly labeled hazardous waste containers.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.
Visualized Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

